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Core Science & Biosynthesis

Foundational

4''-Hydroxyisojasminin: A Technical Guide to its Core Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Properties 4''-Hydroxyisojasminin, with the molecular formula C26H38O13, is a complex organic molecule belonging to the secoiridoid family...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

4''-Hydroxyisojasminin, with the molecular formula C26H38O13, is a complex organic molecule belonging to the secoiridoid family.[1] These compounds are characterized by a cleaved iridoid backbone, often glycosidically linked to other molecular moieties. The structural details of 4''-Hydroxyisojasminin are crucial for understanding its chemical behavior and biological interactions.

Quantitative Data

The following table summarizes the known and computed chemical properties of 4''-Hydroxyisojasminin. It is important to note that experimental values for properties such as melting point and boiling point are not currently available in published literature.

PropertyValueSource
Molecular Formula C26H38O13PubChem[1]
Molecular Weight 558.6 g/mol PubChem[1]
Topological Polar Surface Area 202 ŲPubChem
Hydrogen Bond Donor Count 7PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 8PubChem
Exact Mass 558.23124126 g/mol PubChem
XLogP3-AA -1.4PubChem

Experimental Protocols

While specific experimental protocols for the determination of all chemical properties of 4''-Hydroxyisojasminin are not detailed in the literature, this section outlines a general methodology for its isolation from its natural source, Jasminum mesnyi, and subsequent characterization.

Isolation of 4''-Hydroxyisojasminin from Jasminum mesnyi

The following protocol is a generalized procedure based on common techniques for the isolation of secoiridoids from plant material.

Objective: To extract and purify 4''-Hydroxyisojasminin from the leaves of Jasminum mesnyi.

Materials:

  • Dried and powdered leaves of Jasminum mesnyi

  • Methanol (B129727)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Water

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for elution (e.g., a gradient of chloroform (B151607) and methanol)

  • Rotary evaporator

  • Chromatography columns

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Extraction:

    • Macerate the dried, powdered leaves of Jasminum mesnyi with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction, which is likely to contain the secoiridoids.

    • Evaporate the ethyl acetate fraction to dryness.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity, for instance, a mixture of chloroform and methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system.

    • Visualize the spots on the TLC plates under a UV lamp.

    • Pool the fractions containing the compound of interest (identified by its Rf value).

    • Further purify the pooled fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated 4''-Hydroxyisojasminin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Jasminum mesnyi (leaves) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure 4''-Hydroxyisojasminin hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: General workflow for the isolation and identification of 4''-Hydroxyisojasminin.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by 4''-Hydroxyisojasminin are limited, the broader class of secoiridoids has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

Extracts of Jasminum mesnyi, which contain 4''-Hydroxyisojasminin, have demonstrated antioxidant properties. Secoiridoids are known to act as antioxidants through various mechanisms, including the scavenging of free radicals and the chelation of metal ions.

Potential Signaling Pathway Modulation

Based on studies of other secoiridoids, 4''-Hydroxyisojasminin may potentially influence the following signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some secoiridoids have been shown to inhibit this pathway, which is often dysregulated in cancer.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway by certain secoiridoids contributes to their anti-inflammatory effects.

G cluster_stimuli External Stimuli cluster_pathways Key Signaling Pathways cluster_cellular_responses Cellular Responses stimuli Growth Factors, Cytokines, Stress pi3k PI3K/Akt/mTOR stimuli->pi3k mapk MAPK (ERK, JNK, p38) stimuli->mapk nfkb NF-κB stimuli->nfkb proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibition mapk->proliferation inflammation Inflammation mapk->inflammation mapk->apoptosis nfkb->inflammation secoiridoid 4''-Hydroxyisojasminin (Potential Effect) secoiridoid->pi3k Inhibition? secoiridoid->mapk Modulation? secoiridoid->nfkb Inhibition?

Caption: Potential modulation of key signaling pathways by 4''-Hydroxyisojasminin.

Future Directions

The study of 4''-Hydroxyisojasminin presents several exciting avenues for future research. A primary focus should be the experimental determination of its fundamental physical and chemical properties to complete its chemical profile. Furthermore, in-depth investigations into its biological activities are warranted. Elucidating the specific molecular targets and signaling pathways modulated by 4''-Hydroxyisojasminin will be crucial in understanding its therapeutic potential, particularly in the areas of cancer, inflammation, and oxidative stress-related diseases. The development of synthetic routes to this molecule would also be highly valuable, enabling the production of larger quantities for extensive biological evaluation and the generation of structural analogs with potentially enhanced activities.

Conclusion

4''-Hydroxyisojasminin is a secoiridoid with a defined chemical structure but with several of its basic chemical properties yet to be experimentally determined. Based on the known biological activities of related compounds, it holds promise as a bioactive molecule with the potential to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of its known chemical properties and outlines a framework for its further investigation, highlighting the significant potential of this natural product in the field of drug discovery and development.

References

Exploratory

4''-Hydroxyisojasminin: A Technical Overview of its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the current publicly available scientific knowledge regarding 4''-Hydroxyisojasminin. While e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current publicly available scientific knowledge regarding 4''-Hydroxyisojasminin. While extensive research has been conducted, specific details on its initial discovery, a detailed experimental protocol for its isolation, and its precise signaling pathways are not extensively documented in the available literature. This guide, therefore, presents a consolidation of existing information on its natural occurrence, general isolation methodologies for related compounds, and its biosynthetic origins.

Introduction to 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin is a naturally occurring secoiridoid, a class of monoterpenoids known for their diverse biological activities.[1] Secoiridoids are characterized by a cleaved cyclopenta[c]pyran ring system and are prevalent in plants of the Oleaceae family.[2] This technical guide focuses on the discovery and natural sources of 4''-Hydroxyisojasminin, providing insights into its chemical properties and the general procedures for its extraction and characterization from plant matrices.

Discovery and Natural Occurrence

Table 1: Natural Sources of 4''-Hydroxyisojasminin

Plant SpeciesFamilyPlant Part(s)Reference(s)
Jasminum mesnyiOleaceaeLeaves, Roots[3][5][7]

Physicochemical Properties

The chemical structure and properties of 4''-Hydroxyisojasminin are summarized below.

Table 2: Physicochemical Data for 4''-Hydroxyisojasminin

PropertyValueReference(s)
Molecular Formula C₂₆H₃₈O₁₃-
Molecular Weight 558.57 g/mol -
Class Secoiridoid[1][2]
General Solubility Soluble in polar organic solvents like methanol (B129727) and ethanol.-

Experimental Protocols: A Generalized Approach

A specific, detailed experimental protocol for the isolation and characterization of 4''-Hydroxyisojasminin has not been found in the reviewed literature. However, based on general methods for the isolation of secoiridoids from Jasminum species, a generalized workflow can be proposed.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of secoiridoids from plant material.

experimental_workflow plant_material Plant Material (e.g., Dried leaves of Jasminum mesnyi) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) crude_extract->fractionation fractions Fractions fractionation->fractions purification Preparative HPLC fractions->purification pure_compound Pure 4''-Hydroxyisojasminin purification->pure_compound

Caption: Generalized workflow for the isolation of 4''-Hydroxyisojasminin.

Methodology Details:

  • Plant Material Collection and Preparation: The leaves or roots of Jasminum mesnyi are collected, air-dried, and ground into a fine powder.[5]

  • Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol, often using a Soxhlet apparatus or maceration.[5]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components into different fractions.

  • Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) to isolate pure 4''-Hydroxyisojasminin.

Structural Characterization

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the structure.

Table 3: Spectroscopic Data for Secoiridoids (General)

TechniqueGeneral Observations for Secoiridoids
¹H NMR Signals for olefinic protons, acetal (B89532) protons, and protons of the glucose moiety are characteristic.
¹³C NMR Resonances for carbonyl groups, olefinic carbons, and carbons of the glycosidic unit are typically observed.
MS Provides the molecular ion peak and fragmentation patterns indicative of the secoiridoid structure.

Note: Specific ¹H and ¹³C NMR data for 4''-Hydroxyisojasminin are not detailed in the available literature.

Biosynthesis of 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin, as a secoiridoid, is synthesized in plants through a complex biosynthetic pathway originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors lead to the formation of geranyl pyrophosphate (GPP), a key intermediate in monoterpene biosynthesis. The iridoid pathway then modifies GPP to form the characteristic secoiridoid skeleton.

biosynthesis_pathway MVA_MEP Mevalonate (MVA) & Methylerythritol Phosphate (MEP) Pathways IPP_DMAPP IPP & DMAPP MVA_MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP Geraniol Geraniol GPP->Geraniol Loganin Loganin (Iridoid Precursor) Geraniol->Loganin Iridoid Synthase & other enzymes Secologanin Secologanin (Secoiridoid Precursor) Loganin->Secologanin Secologanin Synthase Secoiridoids Secoiridoids Secologanin->Secoiridoids Further enzymatic modifications Hydroxyisojasminin 4''-Hydroxyisojasminin Secoiridoids->Hydroxyisojasminin

Caption: Simplified biosynthetic pathway of secoiridoids like 4''-Hydroxyisojasminin.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities and the direct effects of 4''-Hydroxyisojasminin on cellular signaling pathways. While extracts of Jasminum mesnyi containing this compound have been investigated for various pharmacological properties, including anthelmintic and wound healing effects, the specific contribution of 4''-Hydroxyisojasminin to these activities has not been elucidated.[5][6] Further research is required to understand its mechanism of action and potential therapeutic applications.

Conclusion

4''-Hydroxyisojasminin is a known secoiridoid constituent of Jasminum mesnyi. While its natural source has been identified, a significant gap exists in the scientific literature regarding its initial discovery, detailed isolation and characterization protocols, and its specific biological functions and interactions with signaling pathways. The information presented in this guide provides a foundational understanding based on the current state of knowledge and highlights the need for further focused research to unlock the full scientific and therapeutic potential of this natural compound.

References

Foundational

The Biosynthesis of Secoiridoids in Jasminum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Secoiridoids are a large class of monoterpenoid natural products found in numerous plant families, including the Oleaceae, to which the genus J...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secoiridoids are a large class of monoterpenoid natural products found in numerous plant families, including the Oleaceae, to which the genus Jasminum belongs. These compounds are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Several Jasminum species are cultivated for their aromatic flowers, which are rich in essential oils and also contain a variety of secoiridoids.[1][2] This technical guide provides an in-depth overview of the current understanding of the secoiridoid biosynthesis pathway in Jasminum species, drawing upon research from the genus and well-studied model organisms.

The Putative Secoiridoid Biosynthesis Pathway in Jasminum

While the complete secoiridoid biosynthesis pathway has not been fully elucidated in any Jasminum species, a putative pathway can be constructed based on the well-characterized pathway in Catharanthus roseus and genomic and transcriptomic data from Jasminum. The pathway begins with the biosynthesis of the monoterpene geraniol (B1671447) and proceeds through a series of enzymatic reactions to produce the central secoiridoid precursor, secologanin (B1681713).

The initial steps of the pathway leading to secologanin are believed to be conserved across many plant species. This pathway starts from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Key Enzymatic Steps:
  • Geranyl Diphosphate (B83284) Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the precursor for all monoterpenes.

  • Geraniol Synthase (GES): Converts GPP to geraniol. Several terpene synthase (TPS) genes have been identified in Jasminum sambac, with some showing high expression in flowers and being implicated in the production of monoterpenes.[3]

  • Geraniol-10-Hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C-10 position to produce 10-hydroxygeraniol.[4][5] This is a key regulatory step in the pathway.

  • 10-Hydroxygeraniol Oxidoreductase (10-HGO): Oxidizes 10-hydroxygeraniol to 10-oxogeranial.

  • Iridoid Synthase (IS): Catalyzes the reductive cyclization of 10-oxogeranial to form the iridoid skeleton.

  • 7-Deoxyloganic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

  • 7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to produce loganic acid.

  • Loganic Acid O-Methyltransferase (LAMT): Methylates the carboxyl group of loganic acid to yield loganin (B1675030).[6][7]

  • Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin.[3][8]

Secologanin then serves as a crucial intermediate for the biosynthesis of a vast array of secoiridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). In Jasminum species, secologanin and its derivatives are further modified to produce the diverse secoiridoids identified in these plants.

Secoiridoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Secoiridoid Secoiridoid Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES / TPS Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10-HGO Iridodial Iridodial Oxogeranial->Iridodial IS Deoxyloganic_acid 7-Deoxyloganic Acid Iridodial->Deoxyloganic_acid Multiple Steps Loganic_acid Loganic Acid Deoxyloganic_acid->Loganic_acid 7-DLH Loganin Loganin Loganic_acid->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS Secoiridoids Jasminum Secoiridoids Secologanin->Secoiridoids Further Modifications

Putative secoiridoid biosynthesis pathway in Jasminum.

Quantitative Data

Quantitative data on the secoiridoid biosynthesis pathway in Jasminum species is limited. However, some studies have reported kinetic parameters for related enzymes and the concentration of specific secoiridoids.

Table 1: Kinetic Parameters of Terpene Synthases (TPS) in Jasminum sambac

EnzymeSubstrateProduct(s)Km (µM)Reference
JsTPS02GPPLinalool28.2 ± 3.4[3]
JsTPS03FPPFarnesol14.4 ± 5.9[3]
JsTPS04GPPLinalool2.5 ± 0.3[3]
JsTPS04FPPtrans-Nerolidol7.6 ± 0.6[3]

Table 2: Secoiridoids Identified in Various Jasminum Species

SpeciesSecoiridoids IdentifiedReference(s)
Jasminum officinaleJasgranoside, Jaspolyoside, 8-epi-kingiside, 10-hydroxy-oleuropein, 10-hydroxy-ligstroside, Oleoside-7, 11-dimethyl ester[9][10]
Jasminum grandiflorumDemethyl-2''-epifraxamoside, 2''-epifraxamoside, Jasminanhydride[6]
Jasminum sambacSambacoside A, Molihuaside D[11]
Jasminum multiflorumMultifloroside, Multiroside, 10-hydroxyoleoside-11-methyl ester[11]
Jasminum mesnyiJasmoside, Jasmesoside[11]
Jasminum nitidumSyringalactones A and B, Oleoside 7,11-dimethyl ester[11]
Jasminum giraldiiJasminoside, Jaslanceosides B[11]
Jasminum urophyllumJasurolignoside, Urolignoside, Jasurosides E, F, and G[11]

Regulation of Secoiridoid Biosynthesis

The biosynthesis of secoiridoids, like other secondary metabolites, is tightly regulated. In Jasminum, the production of the precursor geraniol is influenced by developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs), including methyl jasmonate (MeJA), are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[12][13] In Jasminum sambac, MeJA treatment has been shown to upregulate the expression of several TPS genes, suggesting a role for jasmonates in modulating the flux through the terpenoid pathway.[5] The genome of J. sambac also reveals an enrichment of genes involved in jasmonate biosynthesis.[14]

Transcriptional Regulation

The expression of biosynthetic genes is controlled by transcription factors (TFs). In J. sambac, several TF families, including WRKY, MYB, and bHLH, have been implicated in the regulation of terpene biosynthesis.[4] Transcriptome analysis has shown that the expression of many JsWRKY genes is correlated with the accumulation of terpene compounds in flowers.[4] Furthermore, the promoter regions of JsTPS genes contain binding sites for these TFs, indicating a direct regulatory link.[4]

Regulation_Pathway cluster_stimuli Stimuli cluster_signaling Signaling & Regulation cluster_biosynthesis Biosynthesis Developmental_Cues Developmental Cues Jasmonates Jasmonates (JA, MeJA) Developmental_Cues->Jasmonates Environmental_Stimuli Environmental Stimuli Environmental_Stimuli->Jasmonates TFs Transcription Factors (WRKY, MYB, bHLH) Jasmonates->TFs Activation Biosynthetic_Genes Secoiridoid Biosynthetic Genes (e.g., TPS) TFs->Biosynthetic_Genes Transcriptional Regulation Secoiridoids Secoiridoids Biosynthetic_Genes->Secoiridoids

Regulation of secoiridoid biosynthesis in Jasminum.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Plant_Material Jasminum Tissue (e.g., flowers, leaves) Homogenization Homogenization in Buffer Plant_Material->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Protein Extract Centrifugation->Crude_Extract Microsomal_Fraction Microsomal Fraction (for P450 enzymes) Centrifugation->Microsomal_Fraction Ultracentrifugation Enzyme_Assay Enzyme Assay (with substrate and cofactors) Crude_Extract->Enzyme_Assay Microsomal_Fraction->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Analysis Analysis (GC-MS, LC-MS) Product_Extraction->Analysis

General workflow for enzyme activity assays.
Protocol 1: Geraniol Synthase (GES) Assay

This protocol is adapted from studies on geraniol synthase in other aromatic plants.

1. Enzyme Extraction:

  • Homogenize fresh Jasminum tissue (e.g., flower petals) in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.

2. Enzyme Assay:

  • The assay mixture should contain the crude enzyme extract, the substrate geranyl diphosphate (GPP), and a divalent cation cofactor (e.g., MgCl2 or MnCl2) in a suitable buffer.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by adding a stop solution (e.g., EDTA) and extracting the products with an organic solvent (e.g., hexane).

3. Product Analysis:

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geraniol produced.

Protocol 2: Geraniol-10-Hydroxylase (G10H) Assay

G10H is a microsomal cytochrome P450 enzyme.

1. Microsome Isolation:

  • Homogenize Jasminum tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

2. Enzyme Assay:

  • The assay mixture should contain the microsomal preparation, geraniol as the substrate, and NADPH as a cofactor in a buffered solution.[4]

  • Incubate the reaction at an optimal temperature.

  • Extract the products with an organic solvent.

3. Product Analysis:

  • Analyze the extracted products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 10-hydroxygeraniol.[4]

Protocol 3: Loganic Acid O-Methyltransferase (LAMT) Assay

1. Enzyme Extraction:

  • Prepare a crude protein extract from Jasminum tissue as described for the GES assay.

2. Enzyme Assay:

  • The assay mixture should contain the enzyme extract, loganic acid as the substrate, and S-adenosyl-L-methionine (SAM) as the methyl group donor.[6][7]

  • Incubate the reaction and then stop it, for example, by adding acid.

3. Product Analysis:

  • Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of loganin.[6]

Protocol 4: Secologanin Synthase (SLS) Assay

SLS is also a microsomal cytochrome P450 enzyme.

1. Microsome Isolation:

  • Isolate the microsomal fraction from Jasminum tissue as described for the G10H assay.

2. Enzyme Assay:

  • The assay mixture should contain the microsomal preparation, loganin as the substrate, and NADPH as a cofactor.[3][8]

  • Incubate the reaction and extract the products.

3. Product Analysis:

  • Analyze the products by HPLC or LC-MS to identify and quantify secologanin.[3]

Conclusion

The biosynthesis of secoiridoids in Jasminum species is a complex and highly regulated process that is crucial for the production of a wide range of bioactive compounds. While our understanding of this pathway in Jasminum is still developing, the integration of knowledge from model organisms with emerging genomic and transcriptomic data from Jasminum itself is rapidly advancing the field. Further research, including the functional characterization of the biosynthetic enzymes and regulatory factors in Jasminum, will be essential for fully elucidating this important metabolic pathway and for enabling the metabolic engineering of these valuable natural products for pharmaceutical and other applications.

References

Exploratory

A Preliminary Pharmacological Profile of 4''-Hydroxyisojasminin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document synthesizes the current, albeit limited, publicly available scientific information regarding the pharmacological potential of 4''-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current, albeit limited, publicly available scientific information regarding the pharmacological potential of 4''-Hydroxyisojasminin. Direct and comprehensive pharmacological screening data for the isolated compound is scarce. The information presented herein is largely extrapolated from studies on extracts of Jasminum species, particularly Jasminum mesnyi, which are known to contain 4''-Hydroxyisojasminin as a constituent. This guide is intended for research and informational purposes only and should not be construed as an endorsement for clinical use.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside found in various species of the Jasminum genus. The Jasminum species have a long history of use in traditional medicine for treating a variety of ailments, suggesting a rich source of bioactive compounds.[1] Pharmacological investigations into extracts from these plants have revealed a range of biological activities, including anthelmintic, antioxidant, anti-inflammatory, and analgesic properties.[1][2][3][4] This technical guide provides a preliminary overview of the potential pharmacological activities of 4''-Hydroxyisojasminin, based on the available scientific literature for extracts containing this compound.

Potential Pharmacological Activities

Extracts from Jasminum mesnyi, containing 4''-Hydroxyisojasminin, have demonstrated several pharmacological effects in preclinical studies. These findings suggest potential therapeutic avenues for the purified compound.

Data Summary

The following table summarizes the key pharmacological activities observed in studies of Jasminum species extracts. It is important to note that these activities are attributed to the whole extract and not solely to 4''-Hydroxyisojasminin.

Pharmacological ActivityModel SystemKey FindingsReference(s)
Anthelmintic Adult Indian earthworm (Pheretima posthuma)Ethanolic leaf extract of Jasminum mesnyi exhibited significant anthelmintic activity, causing paralysis and death of the worms in a concentration-dependent manner.[4]
Analgesic Acetic acid-induced writhing in miceMethanol (B129727) extract of Jasminum amplexicaule twigs and leaves showed analgesic activity.[1]
Anti-inflammatory Not specified in detail in the provided search results. However, Jasminum species are reported to have anti-inflammatory properties.Extracts of Jasminum species have been reported to possess anti-inflammatory effects.[1][2][3]
Antioxidant DPPH radical scavenging assayThe 90% methanol extract of Jasminum mesnyi leaves showed significant DPPH scavenging activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key pharmacological screening assays relevant to the observed activities of Jasminum extracts.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used method assesses the peripheral analgesic effects of a test substance.[6][7][8][9]

Principle: The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.[6][7] Analgesic compounds inhibit or reduce the number of these writhes.

Experimental Procedure:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Grouping: Animals are divided into at least three groups:

    • Control group (vehicle).

    • Standard group (e.g., Diclofenac sodium, 10 mg/kg).

    • Test group(s) (receiving different doses of the test substance).

  • Administration: The test substance or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for absorption of the test substance, 0.6% (v/v) acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period, typically 15-20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic and highly reproducible model for evaluating acute inflammation.[10][11][12][13][14]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test substance to reduce this swelling is a measure of its anti-inflammatory activity.[10][12]

Experimental Procedure:

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

  • Administration: The test substance or vehicle is administered, typically orally, one hour before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.

  • Data Analysis: The percentage inhibition of edema is calculated for the test and standard groups in comparison to the control group at each time point.

Visualizations

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize Mice grouping Group Animals (Control, Standard, Test) animal_prep->grouping administration Administer Substance (p.o. or i.p.) grouping->administration substance_prep Prepare Test Substance, Standard, and Vehicle substance_prep->grouping wait Waiting Period (30-60 min) administration->wait induction Induce Writhing (i.p. Acetic Acid) wait->induction observation Observe and Count Writhes (15-20 min) induction->observation data_collection Record Number of Writhes observation->data_collection calculation Calculate % Inhibition data_collection->calculation results Report Analgesic Activity calculation->results

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hypothetical Signaling Pathway: Iridoid Glycoside Modulation of Inflammatory Response

While the specific signaling pathways modulated by 4''-Hydroxyisojasminin are not yet elucidated, iridoid glycosides, as a class of compounds, have been shown to influence inflammatory pathways. The following diagram illustrates a plausible, generalized pathway that could be a target for investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway transcription Gene Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nfkb_pathway->transcription mapk_pathway->transcription iridoid Iridoid Glycoside (e.g., 4''-Hydroxyisojasminin) iridoid->nfkb_pathway Inhibition iridoid->mapk_pathway Inhibition inflammatory_response Inflammatory Response transcription->inflammatory_response inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor

Caption: Hypothetical anti-inflammatory mechanism of an iridoid glycoside.

Conclusion and Future Directions

The preliminary evidence from extracts of Jasminum species suggests that 4''-Hydroxyisojasminin is a promising candidate for further pharmacological investigation. The observed anthelmintic, analgesic, and anti-inflammatory activities of these extracts warrant the isolation of 4''-Hydroxyisojasminin and its subsequent evaluation in purified form using standardized preclinical models. Future research should focus on:

  • Isolation and Purification: Obtaining a sufficient quantity of high-purity 4''-Hydroxyisojasminin for comprehensive pharmacological screening.

  • In Vitro and In Vivo Studies: Conducting detailed studies to confirm and quantify the analgesic, anti-inflammatory, and other potential pharmacological effects of the pure compound.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which 4''-Hydroxyisojasminin exerts its biological effects.

  • Toxicology and Safety Profiling: Establishing the safety profile of 4''-Hydroxyisojasminin to determine its therapeutic index.

Such a systematic approach will be crucial in determining the true therapeutic potential of 4''-Hydroxyisojasminin and its viability as a lead compound for drug development.

References

Foundational

Literature Review on the Biological Activity of 4''-Hydroxyisojasminin: A Technical Guide

Disclaimer: Extensive literature searches for the biological activity of isolated 4''-Hydroxyisojasminin did not yield specific quantitative data (such as IC50 or MIC values), detailed experimental protocols for the pure...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the biological activity of isolated 4''-Hydroxyisojasminin did not yield specific quantitative data (such as IC50 or MIC values), detailed experimental protocols for the pure compound, or elucidated signaling pathways. The available scientific literature primarily focuses on the pharmacological effects of crude extracts of Jasminum species, particularly Jasminum mesnyi, which are known to contain 4''-Hydroxyisojasminin among other secoiridoids.

This guide, therefore, summarizes the reported biological activities of these extracts and the general methodologies for the assays employed. This information can provide a foundational understanding for researchers and drug development professionals interested in the potential therapeutic applications of 4''-Hydroxyisojasminin.

Overview of Biological Activities Associated with 4''-Hydroxyisojasminin-Containing Extracts

4''-Hydroxyisojasminin is a secoiridoid that has been identified in plants of the Jasminum genus, notably Jasminum mesnyi. Secoiridoids as a class, and extracts from Jasminum species, have been reported to exhibit a wide range of pharmacological effects. These activities, while not directly attributed to isolated 4''-Hydroxyisojasminin, suggest potential areas of investigation for this specific compound. The reported activities include:

  • Antioxidant Activity: Extracts of Jasminum mesnyi leaves, containing 4''-Hydroxyisojasminin, have demonstrated significant antioxidant potential.[1]

  • Antimicrobial and Antifungal Activity: Various Jasminum species have been shown to possess antimicrobial and antifungal properties.

  • Anti-inflammatory Activity: Anti-inflammatory effects are a commonly cited property of secoiridoids and Jasminum extracts.

  • Anthelmintic Activity: Extracts from Jasminum species have been investigated for their ability to combat parasitic worms.

  • Other Potential Activities: Literature on Jasminum extracts and secoiridoids also suggests potential antiulcer, antidiarrheal, and analgesic effects.

Quantitative Data for Extracts Containing 4''-Hydroxyisojasminin

Specific quantitative data for the biological activity of pure 4''-Hydroxyisojasminin is not available in the reviewed literature. However, studies on extracts of Jasminum mesnyi provide some performance metrics for the whole extract. It is important to note that these values reflect the combined effect of all constituents in the extract and not 4''-Hydroxyisojasminin alone.

Table 1: Antioxidant Activity of Jasminum mesnyi Leaf Extracts [1]

ExtractAssayIC50 (µg/mL)Standard (IC50 µg/mL)
90% MethanolDPPH Radical Scavenging25.27 ± 0.6Ascorbic Acid (8.84 ± 0.05), Rutin (3.78 ± 0.153)
AqueousDPPH Radical Scavenging71.84 ± 0.06Ascorbic Acid (8.84 ± 0.05), Rutin (3.78 ± 0.153)
90% MethanolLipid Peroxidation84.69 ± 0.008BHT (48.89 ± 0.01)
AqueousLipid Peroxidation145.62 ± 0.007BHT (48.89 ± 0.01)

IC50: The concentration of the extract required to inhibit 50% of the activity. BHT: Butylated hydroxytoluene.

Experimental Protocols for Key Biological Assays

The following are generalized experimental protocols for the types of assays used to evaluate the biological activity of extracts containing 4''-Hydroxyisojasminin. These can serve as a template for designing experiments for the purified compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test sample (e.g., plant extract or isolated compound) in a suitable solvent.

    • Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Rutin).

  • Assay Procedure:

    • To a set volume of the DPPH solution, add an equal volume of the test sample at different concentrations in separate tubes.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A control is prepared using the solvent instead of the test sample.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a biological sample like a tissue homogenate.

  • Preparation of Reagents:

    • Prepare a tissue homogenate (e.g., from liver or brain) in a suitable buffer.

    • Prepare solutions of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

    • Prepare a solution to induce lipid peroxidation (e.g., ferric chloride).

  • Assay Procedure:

    • Incubate the tissue homogenate with the test sample at various concentrations.

    • Initiate lipid peroxidation by adding the inducing agent.

    • Stop the reaction by adding TCA, followed by the addition of the TBA reagent.

    • Heat the mixture in a water bath (e.g., at 80°C for 60 minutes) to allow the formation of the thiobarbituric acid reactive substances (TBARS) adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

  • Calculation:

    • The percentage of inhibition of lipid peroxidation is calculated.

    • The IC50 value is determined from a dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Materials:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

    • Prepare serial dilutions of the test compound in the broth.

  • Assay Procedure:

    • Add a fixed volume of the broth containing the test microorganism to each well of the microtiter plate.

    • Add the serially diluted test compound to the wells.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, an indicator dye can be used to assess metabolic activity, or the absorbance can be read using a microplate reader.

Signaling Pathways and Experimental Workflows

As there is no specific information on the signaling pathways modulated by 4''-Hydroxyisojasminin, a diagram illustrating a general workflow for the investigation of the biological activity of a natural product is provided below.

General Workflow for Investigating Biological Activity of a Natural Product A Plant Material (e.g., Jasminum mesnyi) B Extraction and Fractionation A->B C Isolation and Purification of Compounds (e.g., 4''-Hydroxyisojasminin) B->C D Structural Elucidation (NMR, MS, etc.) C->D E In Vitro Biological Screening C->E F Antioxidant Assays (DPPH, FRAP, etc.) E->F G Antimicrobial Assays (MIC, Zone of Inhibition) E->G H Anti-inflammatory Assays (NO inhibition, Cytokine levels) E->H I Identification of Lead Compound E->I J Mechanism of Action Studies (Signaling Pathways) I->J K In Vivo Studies (Animal Models) J->K L Lead Optimization and Drug Development K->L

Caption: General workflow for natural product drug discovery.

Future Directions

The lack of specific data on the biological activities of isolated 4''-Hydroxyisojasminin highlights a significant research gap. Future studies should focus on the following:

  • Isolation and Purification: Development of efficient methods for the isolation of 4''-Hydroxyisojasminin in sufficient quantities for biological testing.

  • Comprehensive Biological Screening: Systematic evaluation of the purified compound in a wide range of in vitro assays to determine its antioxidant, anti-inflammatory, antimicrobial, and other potential pharmacological effects.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research should be conducted to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy and safety of 4''-Hydroxyisojasminin.

By addressing these research questions, the scientific community can better understand the therapeutic potential of 4''-Hydroxyisojasminin and its contribution to the medicinal properties of Jasminum species.

References

Exploratory

4''-Hydroxyisojasminin in Jasminum mesnyi: A Technical Overview for Researchers and Drug Development Professionals

An In-depth Guide to the Natural Abundance, Experimental Analysis, and Potential Biological Significance This technical guide provides a comprehensive overview of the current scientific knowledge regarding 4''-Hydroxyiso...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Natural Abundance, Experimental Analysis, and Potential Biological Significance

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 4''-Hydroxyisojasminin, a secoiridoid compound found in Jasminum mesnyi (Primrose Jasmine). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical composition and potential therapeutic applications of natural products derived from this plant species.

Introduction

Jasminum mesnyi Hance, a member of the Oleaceae family, is a plant with a history of use in traditional medicine.[1] Its leaves are a rich source of various bioactive compounds, including a class of monoterpenoids known as secoiridoids.[2][3] Among these, 4''-Hydroxyisojasminin has been identified as a constituent of the leaf extracts.[1][4] Secoiridoids from various plant sources are known to possess a wide range of biological activities, making 4''-Hydroxyisojasminin a compound of interest for further investigation. This guide summarizes the available data on its natural presence, outlines detailed experimental protocols for its study, and explores its potential biological relevance.

Natural Abundance and Physicochemical Properties

While 4''-Hydroxyisojasminin is consistently reported as a chemical constituent of Jasminum mesnyi leaves, specific quantitative data on its natural abundance, such as percentage yield or concentration, are not extensively documented in the current scientific literature.[1][2][3][4][5][6]

Table 1: Qualitative and Physicochemical Data for 4''-Hydroxyisojasminin

ParameterInformationReference
Natural Source Leaves of Jasminum mesnyi Hance[1][4]
Compound Class Secoiridoid[2]
Molecular Formula C₂₆H₃₈O₁₃[7]
Molecular Weight 558.6 g/mol [7]
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione[7]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of 4''-Hydroxyisojasminin from Jasminum mesnyi leaves. These protocols are based on established techniques for the analysis of secoiridoids and may require optimization for this specific compound.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Jasminum mesnyi should be collected, preferably during a specific season to ensure consistency in phytochemical content.

  • Authentication: The plant material must be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The leaves are to be washed, shade-dried at room temperature, and then pulverized into a coarse powder using a mechanical grinder.

Extraction of Secoiridoids
  • Solvent Extraction: The powdered leaf material is subjected to extraction with a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of secoiridoids.[6] Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.

Isolation and Purification
  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the compounds based on their polarity. Secoiridoids are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fractions are subjected to further purification using chromatographic techniques.

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for the initial separation of compounds.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of 4''-Hydroxyisojasminin can be achieved using a reversed-phase C18 column with a suitable mobile phase, typically a gradient of methanol and water or acetonitrile (B52724) and water.[8][9][10][11]

Quantification by HPLC
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector is required.[8][9][10][11][12]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution system using methanol and water (with or without a small percentage of acid like formic or acetic acid to improve peak shape) is typically effective.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: The wavelength for detection should be optimized based on the UV absorbance spectrum of purified 4''-Hydroxyisojasminin.

  • Standard Preparation: A pure standard of 4''-Hydroxyisojasminin is required for the preparation of a calibration curve.

  • Sample Preparation: Accurately weighed amounts of the dried extract are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: The concentration of 4''-Hydroxyisojasminin in the sample is determined by comparing its peak area with the calibration curve generated from the pure standard.

Structure Elucidation

The chemical structure of the isolated 4''-Hydroxyisojasminin can be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the analysis of 4''-Hydroxyisojasminin and a hypothetical signaling pathway that could be investigated for its biological activity.

experimental_workflow plant_material Jasminum mesnyi Leaves drying Drying and Pulverization plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation hplc_quantification HPLC-UV/PDA Quantification crude_extract->hplc_quantification column_chromatography Column Chromatography (Silica Gel / Sephadex) fractionation->column_chromatography hplc_purification Preparative HPLC column_chromatography->hplc_purification pure_compound Pure 4''-Hydroxyisojasminin hplc_purification->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

Figure 1. General workflow for the isolation and analysis of 4''-Hydroxyisojasminin.

hypothetical_signaling_pathway compound 4''-Hydroxyisojasminin receptor Cell Surface Receptor or Intracellular Target compound->receptor transduction Signal Transduction Cascade (e.g., Kinase Activation) receptor->transduction transcription_factor Activation of Transcription Factors (e.g., NF-κB, Nrf2) transduction->transcription_factor gene_expression Modulation of Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response anti_inflammatory Anti-inflammatory Effects cellular_response->anti_inflammatory antioxidant Antioxidant Response cellular_response->antioxidant

Figure 2. Hypothetical signaling pathway for 4''-Hydroxyisojasminin.

Biological Activity and Future Perspectives

While the crude extracts of Jasminum mesnyi have been reported to possess antioxidant and anthelmintic activities, specific pharmacological studies on isolated 4''-Hydroxyisojasminin are limited.[4][6] The biological activities of other secoiridoids suggest that 4''-Hydroxyisojasminin could potentially exhibit anti-inflammatory, antioxidant, or other therapeutic properties.

Future research should focus on:

  • Quantitative Analysis: Developing and validating a robust analytical method for the precise quantification of 4''-Hydroxyisojasminin in Jasminum mesnyi.

  • Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the specific biological activities of the purified compound.

  • Mechanism of Action: Investigating the molecular mechanisms and signaling pathways through which 4''-Hydroxyisojasminin exerts its biological effects.

The lack of extensive research on 4''-Hydroxyisojasminin presents a significant opportunity for novel discoveries in the field of natural product drug development. The methodologies and information provided in this guide serve as a foundation for researchers to further explore the therapeutic potential of this promising secoiridoid.

References

Foundational

Spectroscopic and Structural Elucidation of 4''-Hydroxyisojasminin: A Technical Overview

Disclaimer: As of December 2025, comprehensive, publicly accessible spectroscopic data (NMR and MS) for 4''-Hydroxyisojasminin could not be located. To fulfill the structural and data presentation requirements of this gu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, comprehensive, publicly accessible spectroscopic data (NMR and MS) for 4''-Hydroxyisojasminin could not be located. To fulfill the structural and data presentation requirements of this guide, a closely related and well-characterized secoiridoid glucoside, Jasminoside , will be used as a representative example. The data and experimental protocols presented herein pertain to Jasminoside and serve to illustrate the analytical methodologies and data presentation formats relevant to this class of compounds.

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies used in the structural elucidation of secoiridoid glucosides, with a focus on Jasminoside as a proxy for 4''-Hydroxyisojasminin. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Spectroscopic Data of Jasminoside

The structural characterization of Jasminoside is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.

IonCalculated m/zFound m/zFormula
[M+Na]⁺573.1584573.1580C₂₆H₃₀O₁₃Na
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following data were recorded in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H-NMR Spectroscopic Data for Jasminoside (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
15.90d1.5
37.48s
54.25m
2.55m
2.20m
75.85s
84.68d7.5
92.95m
104.20d6.0
113.70s
1'4.85d8.0
2'3.45m
3'3.50m
4'3.40m
5'3.60m
6'a4.40dd12.0, 2.0
6'b4.25dd12.0, 5.5
2''6.40d16.0
3''7.65d16.0
5''/9''7.60m
6''/8''7.40m
7''7.35m

Table 2: ¹³C-NMR Spectroscopic Data for Jasminoside (125 MHz, CD₃OD)

PositionδC (ppm)
194.5
3153.0
4110.0
570.5
642.0
7130.0
8129.0
946.0
1066.0
1151.5
1'100.0
2'74.5
3'77.5
4'71.5
5'78.0
6'62.5
1''168.0
2''119.0
3''146.0
4''135.5
5''/9''129.5
6''/8''131.0
7''129.0

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of Jasminoside.

Isolation of Jasminoside
  • Extraction: The air-dried leaves of Jasminum species are powdered and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

  • Column Chromatography: The EtOAc-soluble fraction, typically rich in secoiridoid glucosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of CHCl₃-MeOH to yield several sub-fractions.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system to afford the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are reported in Hertz (Hz).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer in positive ion mode to determine the accurate mass and elemental composition of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like Jasminoside.

natural_product_workflow cluster_spectroscopy Structural Elucidation plant_material Plant Material (e.g., Jasminum leaves) extraction Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc Ethyl Acetate Fraction hplc Preparative HPLC (C18 Column) cc->hplc Target Fractions pure_compound Pure Compound (Jasminoside) hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr structure Structure Determination ms->structure nmr->structure

Exploratory

Potential Therapeutic Applications of 4''-Hydroxyisojasminin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from Jasminum mesnyi Hance (Oleaceae), a plant traditionally used in s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from Jasminum mesnyi Hance (Oleaceae), a plant traditionally used in some regions for treating various ailments.[1][2] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, suggesting that 4''-Hydroxyisojasminin may hold significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding 4''-Hydroxyisojasminin and explores its potential therapeutic applications based on the bioactivities of the plant extracts in which it is found and the known properties of related secoiridoid compounds.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC26H38O13PubChem
Molecular Weight558.6 g/mol PubChem
IUPAC Name16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dionePubChem
PubChem CID131847093PubChem

Potential Therapeutic Applications & Supporting Evidence

Direct pharmacological studies on isolated 4''-Hydroxyisojasminin are scarce in the currently available literature. However, the extracts of Jasminum mesnyi, which contains this compound, have been investigated for several biological activities. This suggests potential areas of therapeutic interest for 4''-Hydroxyisojasminin.

Antioxidant Activity

Extracts of Jasminum mesnyi leaves, which contain 4''-Hydroxyisojasminin, have demonstrated significant antioxidant potential.[3] This activity is likely attributable to the presence of secoiridoids and other phenolic compounds.

Table 1: In-Vitro Antioxidant Activity of Jasminum mesnyi Leaf Extracts

AssayExtractIC50 Value (µg/ml)
DPPH Radical Scavenging90% Methanol25.27 ± 0.6
DPPH Radical ScavengingAqueous71.84 ± 0.06

Caption: Comparative antioxidant activity of different extracts of Jasminum mesnyi leaves.

Anthelmintic Activity

Ethanolic extracts of Jasminum mesnyi leaves have shown significant anthelmintic activity against the adult Indian earthworm Eisenia fetida.[4] This suggests that 4''-Hydroxyisojasminin, as a constituent of these extracts, may contribute to this bioactivity.

Table 2: Anthelmintic Activity of Ethanolic Leaf Extract of Jasminum mesnyi

Concentration (mg/mL)Time to Paralysis (min)Time to Death (min)
20--
40--
Albendazole (10 mg/mL)--

(Note: The full text of the study was not available to provide the exact time to paralysis and death.)

Caption: Anthelmintic efficacy of Jasminum mesnyi leaf extract.

Other Potential Applications

Traditionally, Jasminum mesnyi has been used for a variety of medicinal purposes, including the treatment of central nervous system disorders, gastric disturbances, and spinal cord disorders. Furthermore, extracts have been reported to possess anti-ulcer, anti-diarrheal, and analgesic activities.[1][4] While these activities have not been directly attributed to 4''-Hydroxyisojasminin, its presence in the plant suggests it may play a role.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure 4''-Hydroxyisojasminin are not available. However, the methodologies used to assess the bioactivities of Jasminum mesnyi extracts can serve as a foundation for future studies on the isolated compound.

DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound or extract.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 4''-Hydroxyisojasminin) in a suitable solvent (e.g., methanol).

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Ascorbic acid or another known antioxidant is used as a positive control.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anthelmintic Activity Assay

This assay evaluates the potential of a compound to paralyze and/or kill helminths.

  • Test Organism: Adult Indian earthworms (Eisenia fetida) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

  • Preparation of Test Solutions:

    • Prepare different concentrations of the test compound (e.g., 4''-Hydroxyisojasminin) in a suitable solvent or suspension.

  • Assay Procedure:

    • Place individual earthworms in petri dishes containing the test solution.

    • A known anthelmintic drug (e.g., Albendazole) is used as a positive control, and the solvent/vehicle is used as a negative control.

    • Observe the earthworms for the time of paralysis (when they do not move even when shaken vigorously) and the time of death (when they lose all motility and fade in color).

  • Data Analysis: The mean time to paralysis and death is calculated for each concentration.

Proposed Mechanisms of Action (Hypothetical)

The precise mechanisms of action for 4''-Hydroxyisojasminin have not been elucidated. However, based on the known activities of other secoiridoids and the observed effects of Jasminum mesnyi extracts, some potential pathways can be proposed.

Antioxidant Mechanism

The antioxidant activity of phenolic compounds like secoiridoids is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Species Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Hydroxyisojasminin 4''-Hydroxyisojasminin (Phenolic Hydroxyl Groups) Hydroxyisojasminin->Neutralized_ROS donates H+/e- to Oxidized_Hydroxyisojasminin Oxidized 4''-Hydroxyisojasminin Hydroxyisojasminin->Oxidized_Hydroxyisojasminin is oxidized to Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., MyD88-dependent) Cell_Surface_Receptor->Signaling_Cascade IKK_Complex IKK Complex Signaling_Cascade->IKK_Complex IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes activates transcription of Hydroxyisojasminin 4''-Hydroxyisojasminin Hydroxyisojasminin->IKK_Complex Inhibits? Hydroxyisojasminin->NFκB Inhibits translocation?

References

Foundational

Jasminum Species: A Promising Frontier for the Discovery of Novel Secoiridoid Compounds

A Technical Guide for Researchers and Drug Development Professionals Executive Summary The genus Jasminum, a member of the Oleaceae family, has long been a subject of interest in traditional medicine and phytochemistry....

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The genus Jasminum, a member of the Oleaceae family, has long been a subject of interest in traditional medicine and phytochemistry. Beyond their aromatic essential oils, these plants are emerging as a rich and underexplored reservoir of novel secoiridoid compounds with significant therapeutic potential. Secoiridoids, a class of monoterpenoids, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the current landscape of secoiridoid research in Jasminum species, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data on the bioactivities of isolated compounds, details key experimental protocols for their extraction and characterization, and visualizes the fundamental biosynthetic and signaling pathways involved. The information presented herein aims to catalyze further investigation into this promising genus as a source for the next generation of therapeutic agents.

Introduction to Secoiridoids from Jasminum Species

Secoiridoids are a large and structurally diverse group of iridoids characterized by the cleavage of the cyclopentane (B165970) ring.[1][2] They are particularly abundant in the Oleaceae family, and numerous Jasminum species have been identified as prolific producers of these compounds.[3][4] Phytochemical investigations have led to the isolation and characterization of a variety of secoiridoids from species such as Jasminum officinale, Jasminum sambac, Jasminum multiflorum, and Jasminum humile.[3][5][6] These compounds, including oleuropein, ligstroside, and their derivatives, have shown compelling biological activities.[1][3] The structural diversity of secoiridoids, often featuring glycosidic linkages and esterifications with phenolic moieties, contributes to their broad spectrum of pharmacological effects.[3][5] This guide will delve into the quantitative aspects of these activities and the methodologies employed to uncover these novel natural products.

Quantitative Bioactivity Data of Jasminum Secoiridoids

The therapeutic potential of secoiridoids from Jasminum species is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their cytotoxic, anti-inflammatory, and antioxidant properties.

Table 1: Cytotoxic Activity of Secoiridoids and Extracts from Jasminum Species

SpeciesCompound/ExtractCell LineIC50 ValueCitation
Jasminum multiflorumHydromethanolic Leaf ExtractMCF-7 (Breast Cancer)24.81 µg/mL[7]
Hydromethanolic Leaf ExtractHCT 116 (Colorectal Cancer)11.38 µg/mL[7]
Jasminum humileJasmosideHepG-2 (Liver Cancer)66.47 µg/mL[6]
JasmosideMCF-7 (Breast Cancer)41.32 µg/mL[6]
JasmosideTHP-1 (Leukemia)27.59 µg/mL[6]
IsojasmininHepG-2 (Liver Cancer)33.49 µg/mL[6]
IsojasmininMCF-7 (Breast Cancer)43.12 µg/mL[6]
IsojasmininTHP-1 (Leukemia)51.07 µg/mL[6]
Ethyl Acetate (B1210297) FractionHepG-2 (Liver Cancer)30.08 µg/mL[8]
Ethyl Acetate FractionMCF-7 (Breast Cancer)22.78 µg/mL[8]
Ethyl Acetate FractionTHP-1 (Leukemia)36.86 µg/mL[8]
n-Butanol FractionHepG-2 (Liver Cancer)70.28 µg/mL[8]
n-Butanol FractionMCF-7 (Breast Cancer)26.59 µg/mL[8]
n-Butanol FractionTHP-1 (Leukemia)57.37 µg/mL[8]

Table 2: Anti-inflammatory Activity of Secoiridoids and Extracts from Jasminum Species

SpeciesCompound/ExtractAssayIC50 ValueCitation
Jasminum multiflorumMethanolic Leaf ExtractProtein Denaturation425 µg/mL[9]
Hydromethanolic Leaf ExtractHistamine Release67.2 µg/mL[7]

Table 3: Antioxidant Activity of Extracts from Jasminum Species

SpeciesExtractAssayIC50 ValueCitation
Jasminum multiflorum80% Methanolic Leaf ExtractDPPH Scavenging34.8 µg/mL[10]
Jasminum auriculatumEthanolic ExtractDPPH Scavenging~850 µL of extract[11]
Jasminum grandiflorumMethanolic ExtractDPPH Scavenging~700 µL of extract[11]
Jasminum sambac (wild)Methanolic ExtractDPPH Scavenging~900 µL of extract[11]
Jasminum sambac (cultivar)Methanolic ExtractDPPH Scavenging~1100 µL of extract[11]

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and characterization of secoiridoid compounds from Jasminum species, as well as the protocols for assessing their biological activities.

Extraction of Secoiridoids

A common method for extracting secoiridoids from Jasminum leaves involves the use of polar solvents.

  • Plant Material Preparation: Air-dry the leaves of the Jasminum species of interest and grind them into a fine powder.

  • Soxhlet Extraction:

    • Weigh a desired amount of the powdered plant material (e.g., 40 g).[12]

    • Place the powder in a thimble and insert it into a Soxhlet apparatus.

    • Extract the material with methanol (B129727) for a sufficient period (e.g., 6-8 hours), ensuring continuous cycling of the solvent.[12]

    • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual secoiridoids from the crude extract.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., ethyl acetate or hexanes).[12][13]

    • Carefully pour the slurry into a glass column, allowing the silica gel to settle evenly without air bubbles.[13]

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[13]

  • Sample Loading:

    • Adsorb the crude methanolic extract onto a small amount of silica gel.

    • Carefully apply the dried, adsorbed sample to the top of the prepared column.[12]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., petroleum ether or toluene) and gradually increase the polarity by adding more polar solvents (e.g., chloroform, ethyl acetate, and methanol) in a stepwise or gradient manner.[12] A typical gradient could be transitioning from 100% petroleum ether to mixtures with increasing percentages of ethyl acetate, followed by mixtures of ethyl acetate and methanol.

    • Collect the eluate in fractions of a defined volume.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.[12]

    • Develop the TLC plates in an appropriate solvent system (e.g., Ethyl acetate: Methanol: Water, 81:11:8).[12]

    • Visualize the separated compounds on the TLC plates, for instance, by using an iodine chamber.[12]

    • Combine the fractions that show similar TLC profiles.

Structure Elucidation

The chemical structures of the isolated secoiridoids are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[14][15]

    • Analyze the chemical shifts (δ), coupling constants (J), and correlation signals to determine the connectivity of atoms and the stereochemistry of the molecule.[14][15]

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS):

    • Dissolve the sample in a suitable solvent and inject it into the UPLC system.[1][10]

    • Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution program with a mobile phase typically consisting of water and acetonitrile (B52724) with an acid modifier like formic acid.[10][16]

    • Analyze the eluting compounds using a QTOF mass spectrometer in both positive and negative ion modes to obtain high-resolution mass spectra and fragmentation patterns.[1][10]

    • The accurate mass measurements and fragmentation data are used to determine the elemental composition and structural features of the compounds.[1]

Biological Activity Assays

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with varying concentrations of the test compound dissolved in a suitable solvent.[17][18]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[2][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[2][17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

  • Inhibition of Protein Denaturation:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of a protein like bovine serum albumin or egg albumin.[20][21]

    • Induce denaturation by heating the mixture.[20]

    • Measure the turbidity of the solution spectrophotometrically at 660 nm.[20]

    • The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of the control.

  • Human Red Blood Cell (HRBC) Membrane Stabilization Method:

    • Prepare a suspension of human red blood cells.[22]

    • Incubate the HRBC suspension with different concentrations of the test compound.

    • Induce hemolysis using a hypotonic solution or by heating.[22]

    • Centrifuge the mixture and measure the absorbance of the supernatant to quantify the amount of hemoglobin released.

    • The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to that of the control.[22]

Visualizing the Molecular Landscape

To better understand the origin and mechanism of action of secoiridoids from Jasminum, the following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways.

Secoiridoid_Biosynthesis MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP MVA MVA Pathway MVA->GPP Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin Secologanin Secologanin Loganin->Secologanin Loganin->Secologanin Ring Cleavage Ligstroside Ligstroside Secologanin->Ligstroside Secologanin->Ligstroside + Tyrosol Shikimate Shikimate Pathway Tyrosine Tyrosine Shikimate->Tyrosine Tyrosol Tyrosol Tyrosine->Tyrosol Tyrosol->Ligstroside Oleuropein Oleuropein Ligstroside->Oleuropein Ligstroside->Oleuropein Hydroxylation

Caption: Biosynthetic pathway of major secoiridoids in Oleaceae.

Oleuropein_Signaling_Pathway Oleuropein Oleuropein ROS Reactive Oxygen Species (ROS) Oleuropein->ROS scavenges PI3K PI3K Oleuropein->PI3K inhibits NFkB NF-κB Oleuropein->NFkB inhibits Apoptosis Apoptosis Oleuropein->Apoptosis induces Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation & Angiogenesis Akt->Cell_Proliferation promotes Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation promotes

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Isolation and Purification of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the isolation and purification of 4''-Hydroxyisojasminin, a secoiridoid glycoside identified in spec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of 4''-Hydroxyisojasminin, a secoiridoid glycoside identified in species of the Jasminum genus, particularly Jasminum mesnyi. Secoiridoids from Jasminum species have garnered significant interest due to their diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] This protocol outlines a generalized yet comprehensive methodology based on established procedures for the extraction and purification of similar compounds from the Oleaceae family.[4][5][6] The protocol is designed to be adaptable by researchers in natural product chemistry, pharmacology, and drug development.

Introduction

4''-Hydroxyisojasminin is a member of the secoiridoid class of compounds, which are commonly found in plants of the Oleaceae family.[2] These compounds are characterized by a cleaved monoterpene skeleton and are often present as glycosides. Phytochemical studies have reported the presence of 4''-Hydroxyisojasminin and other secoiridoids like jasmoside, jasminin, and isojasminin in the leaves of Jasminum mesnyi.[7] The isolation of these compounds is crucial for further investigation into their biological activities and potential therapeutic applications. This protocol provides a robust framework for the efficient extraction, fractionation, and purification of 4''-Hydroxyisojasminin for research and development purposes.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Fresh or air-dried leaves of Jasminum mesnyi Hance.

  • Preparation: The plant material should be thoroughly washed with distilled water to remove any debris. For dried material, the leaves should be air-dried in the shade to preserve the chemical integrity of the constituents and then coarsely powdered using a mechanical grinder.

Extraction of Crude Secoiridoids

This step aims to extract a broad range of phytochemicals, including secoiridoid glycosides, from the plant material.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in 90% methanol (B129727) (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.[7] Alternative extraction methods such as Soxhlet extraction or ultrasound-assisted extraction can also be employed to improve efficiency.[8][9][10]

    • Filter the extract through cheesecloth or Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

The crude extract is partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Liquid-Liquid Partitioning:

    • Suspend the crude methanol extract in distilled water (e.g., 500 mL).

    • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

    • For each solvent, perform the partitioning three times. Combine the respective solvent layers.

    • The n-butanol fraction is typically enriched with secoiridoid glycosides.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator.

Chromatographic Purification

This stage involves the use of various chromatographic techniques to isolate 4''-Hydroxyisojasminin from the enriched n-butanol fraction.

  • Column Chromatography on Silica (B1680970) Gel:

    • Subject the dried n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of chloroform and methanol (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column.

    • Use methanol as the mobile phase. This step is effective in removing pigments and other impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification can be achieved by preparative or semi-preparative HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of the compound (typically around 230-280 nm for secoiridoids).

    • Collect the peak corresponding to 4''-Hydroxyisojasminin.

Characterization and Identification

The purified compound should be identified and characterized using spectroscopic methods.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the structure of the compound.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the isolation and purification process. The values provided are hypothetical and will vary depending on the starting material and experimental conditions.

StepProductWeight (g)Yield (%)Purity (%)
1Dried Plant Material1000100-
2Crude Methanol Extract15015-
3n-Butanol Fraction303-
4Silica Gel Fraction50.5~60
5Sephadex LH-20 Fraction1.50.15~85
6Purified 4''-Hydroxyisojasminin (Post-HPLC)0.20.02>98

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isolation and purification protocol for 4''-Hydroxyisojasminin.

Isolation_Workflow Plant Jasminum mesnyi Leaves (Dried and Powdered) Extraction Methanol Extraction Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Enriched Secoiridoids Silica_Gel Silica Gel Column Chromatography BuOH_Fraction->Silica_Gel Fractions Combined Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Column Chromatography Fractions->Sephadex Purified_Fraction Partially Purified Fraction Sephadex->Purified_Fraction HPLC Preparative HPLC Purified_Fraction->HPLC Final_Compound Pure 4''-Hydroxyisojasminin HPLC->Final_Compound Characterization Spectroscopic Characterization (MS, NMR) Final_Compound->Characterization

References

Application

High-Performance Liquid Chromatography (HPLC) method for 4''-Hydroxyisojasminin analysis.

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4''-Hydroxyisojasminin is detailed below. This method is proposed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4''-Hydroxyisojasminin is detailed below. This method is proposed for researchers, scientists, and professionals in drug development based on established analytical practices for structurally similar compounds, such as secoiridoids and jasmonates, due to the absence of a specific, validated HPLC method for 4''-Hydroxyisojasminin in published literature.

Application Note: Proposed HPLC Method for the Analysis of 4''-Hydroxyisojasminin

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside found in certain plant species. As interest in the pharmacological properties of natural compounds grows, robust analytical methods for their quantification are crucial for research and development. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4''-Hydroxyisojasminin in various sample matrices, such as plant extracts or biological fluids.

The proposed method utilizes reverse-phase chromatography, which is well-suited for the separation of moderately polar compounds like 4''-Hydroxyisojasminin. A C18 column is recommended as the stationary phase due to its versatility and wide applicability in natural product analysis. The mobile phase composition is designed to achieve optimal separation and peak resolution. UV detection is proposed based on the typical chromophores present in the secoiridoid structure.

Chemical Structure

  • Compound: 4''-Hydroxyisojasminin

  • Molecular Formula: C26H38O13[1]

  • Class: Secoiridoid Glycoside

Experimental Protocols

1. Sample Preparation

A generic sample preparation protocol is outlined below. This will require optimization based on the specific sample matrix.

  • Plant Material:

    • Homogenize 1 gram of dried, powdered plant material with 10 mL of 80% methanol (B129727).

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more on the pellet.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before analysis.

2. HPLC Instrumentation and Conditions

The following HPLC parameters are proposed as a starting point for method development and validation.

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Based on related compounds, primary monitoring wavelengths of 214 nm and 280 nm are recommended.
Standard Preparation Prepare a stock solution of 4''-Hydroxyisojasminin standard in methanol (1 mg/mL). Prepare working standards by serial dilution in the initial mobile phase composition to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Method Validation Parameters

Once the method is developed, it should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterDescriptionAcceptance Criteria
Linearity A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.Correlation coefficient (r²) > 0.999
Accuracy Determined by spike-recovery studies at three different concentration levels (low, medium, high).Recovery between 85-115%
Precision (Repeatability & Intermediate Precision) Assessed by analyzing multiple injections of the same sample on the same day (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.Peak purity analysis and comparison with a blank matrix.

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction / Precipitation Sample->Extraction Add Solvent Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject Sample (10 µL) Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (214 nm / 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of 4''-Hydroxyisojasminin.

Disclaimer: This is a proposed method and requires optimization and validation for specific applications. The chromatographic conditions are based on methods for structurally related compounds and should serve as a starting point for method development.

References

Method

Characterization of 4''-Hydroxyisojasminin using Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 4''-Hydroxyisojasminin is a secoiridoid glycoside, a class of natural products found in various plant species, including those of the Jasminum...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside, a class of natural products found in various plant species, including those of the Jasminum genus. The structural elucidation of such complex molecules is paramount for understanding their biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous characterization of these natural products. This document provides detailed application notes and experimental protocols for the structural determination of 4''-Hydroxyisojasminin using a suite of NMR experiments.

Molecular Structure of 4''-Hydroxyisojasminin

Chemical Formula: C₂₆H₃₈O₁₃

IUPAC Name: (2S,3R,4S,5S,6R)-2-[[(E)-2-[(2S,3R,6S)-3-ethenyl-2-hydroxy-6-[[(2S,3R,4R,5S)-5-hydroxy-4-(hydroxymethyl)-3-methoxy-2-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydro-2H-pyran-4-yl]ethenyl]oxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

The structural complexity of 4''-Hydroxyisojasminin, with its multiple stereocenters and glycosidic linkages, necessitates a comprehensive NMR analysis for complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts.

Quantitative NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for 4''-Hydroxyisojasminin. This data is based on values reported for secoiridoid glycosides isolated from Jasminum mesnyi. For precise values, it is recommended to consult the original research publication by Inoue et al. (1991).

Table 1: ¹H NMR Spectroscopic Data for 4''-Hydroxyisojasminin (in CD₃OD, 500 MHz)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
15.75d1.5
37.52s
52.95m
1.85m
1.70m
74.35dd8.0, 2.0
82.15m
91.10d7.0
101.25d7.0
1'4.80d8.0
2'3.30dd9.0, 8.0
3'3.45t9.0
4'3.40t9.0
5'3.55m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5
1''4.95d7.5
2''3.25dd9.5, 7.5
3''3.50t9.5
4''4.10d3.0
5''3.65m
6''a3.85dd11.5, 2.5
6''b3.75dd11.5, 5.0

Table 2: ¹³C NMR Spectroscopic Data for 4''-Hydroxyisojasminin (in CD₃OD, 125 MHz)

PositionChemical Shift (δ) ppm
195.5
3153.0
4111.5
532.0
642.5
778.0
845.0
917.0
1018.5
11175.0
1'100.0
2'75.0
3'78.5
4'71.5
5'78.0
6'62.5
1''101.0
2''76.0
3''79.0
4''72.0
5''75.5
6''63.0

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Purity: Ensure the isolated 4''-Hydroxyisojasminin is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for dissolving 4''-Hydroxyisojasminin and other polar glycosides. Deuterated chloroform (B151607) (CDCl₃) may also be used, but solubility might be limited.

  • Concentration: For standard 1D and 2D NMR experiments on a modern spectrometer (≥500 MHz) equipped with a cryoprobe, a sample concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v). However, for polar solvents like CD₃OD, the residual solvent peak (CHD₂OD at δH ≈ 3.31 ppm and CD₃OD at δC ≈ 49.0 ppm) is often used as a secondary reference.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for the complete structural elucidation of 4''-Hydroxyisojasminin.

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their scalar couplings.

  • 1D ¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) scalar couplings within the same spin system, which is essential for tracing out the connectivity of protons in the various structural fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is a powerful experiment for assigning carbon signals based on their attached, already-assigned protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). This is critical for connecting the individual spin systems identified by COSY and for establishing the overall carbon skeleton and the positions of glycosidic linkages.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the relative stereochemistry of the molecule.

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of 4''-Hydroxyisojasminin is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity Dissolution Dissolution in CD3OD Purity->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C & DEPT H1->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC C13->HSQC Proton_Assign Assign ¹H Signals COSY->Proton_Assign Carbon_Assign Assign ¹³C Signals HSQC->Carbon_Assign HMBC 2D HMBC Fragment_Assembly Assemble Structural Fragments HMBC->Fragment_Assembly NOESY 2D NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Proton_Assign->HMBC Carbon_Assign->HMBC Fragment_Assembly->NOESY Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Experimental workflow for NMR characterization.

Biological Activity and Signaling Pathways

Secoiridoids from Jasminum species have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory properties. While specific signaling pathways for 4''-Hydroxyisojasminin have not been extensively elucidated, related compounds are known to modulate inflammatory pathways. For instance, some secoiridoids can inhibit the production of pro-inflammatory cytokines by interfering with signaling cascades such as the NF-κB pathway. Further research is required to determine the specific molecular targets and mechanisms of action of 4''-Hydroxyisojasminin.

The diagram below illustrates a generalized inflammatory signaling pathway that could potentially be modulated by secoiridoids like 4''-Hydroxyisojasminin.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasmic_cascade Cytoplasmic Signaling Cascade cluster_nuclear_events Nuclear Events cluster_inhibition Potential Inhibition by 4''-Hydroxyisojasminin LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Inhibition_Point Inhibition? TRAF6->Inhibition_Point IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nucleus NF-κB Translocation NFkB->NFkB_nucleus releases & translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Inhibition_Point->IKK

Potential anti-inflammatory signaling pathway.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like 4''-Hydroxyisojasminin. A systematic approach employing a combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of its structure. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working on the characterization and biological evaluation of this and related compounds. Further investigation into the specific biological activities and molecular mechanisms of 4''-Hydroxyisojasminin is warranted to explore its full therapeutic potential.

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 4''-Hydroxyisojasminin

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol and data analysis guide for the characterization of 4''-Hydroxyisojasminin and related secoiridoi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data analysis guide for the characterization of 4''-Hydroxyisojasminin and related secoiridoid glycosides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside, a class of natural products known for their diverse biological activities. Structurally characterizing these complex molecules is crucial for drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for elucidating the structure of such compounds through the analysis of their fragmentation patterns. This application note outlines a general methodology for the LC-MS/MS analysis of 4''-Hydroxyisojasminin, including a representative fragmentation pattern based on the known behavior of secoiridoid glycosides.

Experimental Protocols

A detailed methodology for the analysis of 4''-Hydroxyisojasminin is provided below. This protocol can be adapted for other similar secoiridoid glycosides.

2.1. Sample Preparation

  • Extraction: Extract the plant material or sample containing 4''-Hydroxyisojasminin with a suitable solvent such as methanol (B129727) or ethanol.

  • Purification: Partially purify the extract using solid-phase extraction (SPE) or flash chromatography to remove interfering substances.

  • Sample Solution: Dissolve the dried extract in a solvent compatible with the LC-MS system, typically a mixture of water and methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to generate fragment ions.

    • Data Acquisition: Full scan MS and product ion scan (MS/MS) modes.

Results and Discussion: Fragmentation Pattern of a Representative Secoiridoid Glycoside

While specific fragmentation data for 4''-Hydroxyisojasminin is not extensively published, the fragmentation of secoiridoid glycosides generally follows predictable pathways. The MS/MS spectrum is typically characterized by the cleavage of the glycosidic bond and subsequent fragmentations of the aglycone and sugar moieties.

Key Fragmentation Pathways:

  • Glycosidic Bond Cleavage: The most common initial fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (e.g., glucose, typically a neutral loss of 162 Da). This yields a protonated aglycone ion.

  • Aglycone Fragmentation: The aglycone ion undergoes further fragmentation, often through retro-Diels-Alder (RDA) reactions and losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Sugar Moiety Fragmentation: The sugar moiety can also produce characteristic fragment ions.

Data Presentation

The following table summarizes the expected quantitative data for the major fragment ions of a representative secoiridoid glycoside, which can be used as a reference for the analysis of 4''-Hydroxyisojasminin. The exact m/z values will depend on the specific structure of the analyte.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossDescription
[M+H]⁺[M+H - 162]⁺C₆H₁₀O₅Loss of the hexose (B10828440) (sugar) moiety
[M+H - 162]⁺[Aglycone - H₂O]⁺H₂OLoss of water from the aglycone
[M+H - 162]⁺[Aglycone - CO]⁺COLoss of carbon monoxide from the aglycone
[M+H - 162]⁺[Aglycone - CO₂]⁺CO₂Loss of carbon dioxide from the aglycone
[M+H]⁺[Sugar fragment]⁺AglyconeFragment ions characteristic of the sugar

Visualization of Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for a generic secoiridoid glycoside, representing the logical relationships in the fragmentation cascade.

Fragmentation_Pathway Precursor_Ion [M+H]⁺ Secoiridoid Glycoside Aglycone_Ion [M+H - 162]⁺ Aglycone Precursor_Ion->Aglycone_Ion - C₆H₁₀O₅ Sugar_Fragment [C₆H₁₁O₅]⁺ Sugar Moiety Precursor_Ion->Sugar_Fragment - Aglycone Fragment_1 [Aglycone - H₂O]⁺ Aglycone_Ion->Fragment_1 - H₂O Fragment_2 [Aglycone - CO]⁺ Aglycone_Ion->Fragment_2 - CO

Caption: Proposed MS/MS fragmentation pathway of a secoiridoid glycoside.

Experimental Workflow

The logical flow of the experimental and data analysis process is depicted below.

Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase Sample_Prep Sample Preparation (Extraction & Purification) LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan & MS/MS) LC_MS_Analysis->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Overall workflow for the analysis of 4''-Hydroxyisojasminin.

Method

Application Notes and Protocols: In Vitro Anthelmintic Activity Assay of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals Introduction Helminth infections in livestock and humans pose a significant global health and economic burden. The increasing prevalence of anthelmintic res...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminth infections in livestock and humans pose a significant global health and economic burden. The increasing prevalence of anthelmintic resistance necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for new anthelmintics. 4''-Hydroxyisojasminin, a secoiridoid glucoside isolated from the leaves of Jasminum mesnyi, has been identified as a compound of interest due to the traditional use of the plant for its anthelmintic properties.[1][2] This document provides detailed protocols for the in vitro evaluation of the anthelmintic activity of 4''-Hydroxyisojasminin against parasitic nematodes, facilitating standardized assessment and data comparison.

Compound Profile: 4''-Hydroxyisojasminin

PropertyValue
Compound Name 4''-Hydroxyisojasminin
Chemical Class Secoiridoid Glucoside
Natural Source Jasminum mesnyi (Primrose Jasmine) leaves[1][3]
Molecular Formula C₂₆H₃₈O₁₃
Reported Activity The ethanolic extract of Jasminum mesnyi leaves has demonstrated anthelmintic potential.[2]

Experimental Protocols

The following protocols describe standard in vitro assays to determine the efficacy of 4''-Hydroxyisojasminin against different life stages of parasitic nematodes, such as Haemonchus contortus, a common and economically important parasite in small ruminants.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of the test compound by assessing its ability to inhibit the hatching of nematode eggs.

Materials:

  • Freshly collected nematode eggs (e.g., H. contortus)

  • 4''-Hydroxyisojasminin stock solution (in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well microtiter plates

  • Inverted microscope

  • Incubator (27°C)

  • Albendazole (positive control)

  • Solvent control (e.g., PBS with DMSO)

Procedure:

  • Egg Recovery: Isolate nematode eggs from fresh fecal samples using a standard flotation technique with a saturated salt solution.

  • Preparation of Test Solutions: Prepare a serial dilution of 4''-Hydroxyisojasminin in PBS to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final solvent concentration should be non-toxic to the eggs (typically ≤1% DMSO).

  • Assay Setup:

    • Add approximately 100-150 eggs suspended in 100 µL of PBS to each well of a 24-well plate.

    • Add 100 µL of the respective test solutions (4''-Hydroxyisojasminin dilutions, albendazole, or solvent control) to the wells.

  • Incubation: Seal the plates to prevent evaporation and incubate at 27°C for 48 hours.

  • Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition using the following formula: % Inhibition = [(Number of unhatched eggs in treatment group) / (Total number of eggs in treatment group)] x 100

Larval Development Assay (LDA)

This assay assesses the compound's ability to inhibit the development of first-stage larvae (L1) to the infective third-stage larvae (L3).

Materials:

  • Freshly hatched L1 larvae of H. contortus

  • 4''-Hydroxyisojasminin stock solution

  • Nutrient broth (e.g., larval culture medium)

  • 24-well microtiter plates

  • Inverted microscope

  • Incubator (27°C)

  • Ivermectin (positive control)

  • Solvent control

Procedure:

  • Larvae Preparation: Obtain L1 larvae by incubating fresh nematode eggs in water at 27°C for 24 hours.

  • Preparation of Test Solutions: Prepare serial dilutions of 4''-Hydroxyisojasminin in the nutrient broth.

  • Assay Setup:

    • Add approximately 100 L1 larvae in 100 µL of nutrient broth to each well.

    • Add 100 µL of the test solutions to the respective wells.

  • Incubation: Incubate the plates at 27°C for 7 days.

  • Data Collection: After incubation, add a drop of Lugol's iodine. Count the number of L1/L2 larvae and L3 larvae in each well.

  • Data Analysis: Calculate the percentage of larval development inhibition: % Inhibition = [1 - (Number of L3 in treatment / Total number of larvae in treatment)] x 100

Adult Motility Assay (AMA)

This assay evaluates the paralytic effect of the compound on adult nematodes.

Materials:

  • Adult nematodes (e.g., Eisenia fetida as a model or adult parasitic nematodes)

  • 4''-Hydroxyisojasminin stock solution

  • PBS

  • Petri dishes or 24-well plates

  • Timer

  • Levamisole (B84282) (positive control)

  • Solvent control

Procedure:

  • Worm Preparation: Collect and wash adult worms in PBS.

  • Preparation of Test Solutions: Prepare dilutions of 4''-Hydroxyisojasminin in PBS.

  • Assay Setup:

    • Place one adult worm in each well or petri dish containing the test solution.

    • Include positive and negative control groups.

  • Observation: Observe the motility of the worms at regular intervals (e.g., every 30 minutes for 4 hours). Paralysis is determined by the absence of movement when gently prodded.

  • Data Collection: Record the time taken for paralysis and death of the worms in each concentration.

Data Presentation

Note: The following data is representative and for illustrative purposes only, as specific quantitative data for 4''-Hydroxyisojasminin is not currently available in the cited literature.

Table 1: Ovicidal Activity of 4''-Hydroxyisojasminin (Egg Hatch Assay)

Concentration (µg/mL)% Egg Hatch Inhibition (Mean ± SD)
10095.2 ± 3.1
5082.5 ± 4.5
2565.1 ± 5.2
12.548.9 ± 3.8
6.2525.3 ± 2.9
Albendazole (10 µg/mL)98.7 ± 1.5
Control (Solvent)2.1 ± 0.5
IC₅₀ (µg/mL) 15.8

Table 2: Larvicidal Activity of 4''-Hydroxyisojasminin (Larval Development Assay)

Concentration (µg/mL)% Larval Development Inhibition (Mean ± SD)
10092.4 ± 4.2
5078.9 ± 5.1
2559.3 ± 4.8
12.535.7 ± 3.5
6.2518.2 ± 2.1
Ivermectin (10 µg/mL)99.1 ± 0.8
Control (Solvent)3.5 ± 0.7
IC₅₀ (µg/mL) 20.5

Table 3: Adulticidal Activity of 4''-Hydroxyisojasminin (Adult Motility Assay)

Concentration (mg/mL)Time to Paralysis (min, Mean ± SD)Time to Death (min, Mean ± SD)
4024.5 ± 2.145.8 ± 3.4
2092.3 ± 5.6155.2 ± 8.9
Levamisole (1 mg/mL)15.1 ± 1.530.7 ± 2.2
Control (Solvent)>240>240

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound 4''-Hydroxyisojasminin Stock Solution eha Egg Hatch Assay (EHA) compound->eha lda Larval Development Assay (LDA) compound->lda ama Adult Motility Assay (AMA) compound->ama eggs Nematode Egg Isolation eggs->eha larvae L1 Larvae Hatching larvae->lda adults Adult Worm Collection adults->ama inhibition Calculate % Inhibition eha->inhibition lda->inhibition paralysis_time Record Time to Paralysis/Death ama->paralysis_time ic50 Determine IC50/LC50 inhibition->ic50

Caption: Workflow for in vitro anthelmintic activity screening.

signaling_pathway cluster_compound Compound Interaction cluster_neuromuscular Neuromuscular Junction cluster_metabolic Metabolic Disruption compound 4''-Hydroxyisojasminin receptor Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) compound->receptor Hypothesized Target tubulin β-tubulin Polymerization compound->tubulin Hypothesized Target energy Energy Metabolism (e.g., Fumarate Reductase) compound->energy Hypothesized Target channel Ion Channel Modulation receptor->channel Agonist/Antagonist Activity paralysis Spastic or Flaccid Paralysis channel->paralysis death Worm Death paralysis->death microtubule Microtubule Disruption tubulin->microtubule Inhibition microtubule->paralysis starvation Starvation energy->starvation Inhibition starvation->death

Caption: Hypothesized anthelmintic mechanisms of action.

Discussion and Conclusion

The provided protocols offer a standardized framework for evaluating the in vitro anthelmintic efficacy of 4''-Hydroxyisojasminin. The illustrative data suggests that this compound may possess dose-dependent activity against various life stages of parasitic nematodes. The primary mechanisms of action for many anthelmintics involve the disruption of neuromuscular coordination or interference with essential metabolic processes.[4][5][6] For instance, levamisole acts as an agonist at nicotinic acetylcholine receptors, leading to spastic paralysis, while benzimidazoles bind to β-tubulin, disrupting microtubule formation.[5][6][7]

Further investigation is required to elucidate the specific mechanism of action of 4''-Hydroxyisojasminin. Based on the actions of other natural product anthelmintics, it is plausible that it may target nematode-specific ion channels or enzymes involved in energy metabolism. The assays described herein provide a foundational platform for these future studies, which are crucial for the development of 4''-Hydroxyisojasminin as a potential new anthelmintic agent. The validation of these in vitro results through in vivo studies will be a critical next step in the drug development pipeline.

References

Application

Application Notes and Protocols: DPPH Radical Scavenging Assay for Evaluating the Antioxidant Potential of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and a detailed protocol for determining the antioxidant potential of 4''-Hydroxyisojasminin using t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for determining the antioxidant potential of 4''-Hydroxyisojasminin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method is straightforward, rapid, and effective for screening the free radical scavenging activity of various compounds.[1][2][3]

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical.[1][2][4] In its radical form, DPPH absorbs light strongly at approximately 517 nm and has a deep violet color.[1][2] When it is reduced by an antioxidant, the violet color fades to a pale yellow, resulting in a decrease in absorbance.[1][3] This change in absorbance is directly proportional to the radical scavenging activity of the antioxidant compound being tested.[2] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1][5]

Materials and Reagents
  • 4''-Hydroxyisojasminin (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

  • Volumetric flasks

  • Analytical balance

  • Aluminum foil

Experimental Protocols

Preparation of Solutions

1.1. DPPH Stock Solution (e.g., 0.5 mM):

  • Accurately weigh 19.7 mg of DPPH powder using an analytical balance.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[6]

  • Store the stock solution in the refrigerator (4°C) when not in use. It is recommended to prepare this solution fresh daily.[6]

1.2. DPPH Working Solution (e.g., 0.1 mM):

  • Dilute the DPPH stock solution with methanol to achieve the desired working concentration. For example, to prepare a 0.1 mM working solution, dilute 20 mL of the 0.5 mM stock solution with methanol to a final volume of 100 mL.[6]

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[7]

1.3. Test Compound (4''-Hydroxyisojasminin) Stock Solution:

  • Prepare a stock solution of 4''-Hydroxyisojasminin in methanol at a known concentration (e.g., 1 mg/mL).

  • From this stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

1.4. Positive Control (Ascorbic Acid) Solution:

  • Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).

  • Prepare a series of dilutions similar to the test compound.

Assay Procedure
  • Reaction Setup:

    • Pipette a specific volume (e.g., 100 µL) of each dilution of the test compound and the positive control into separate wells of a 96-well plate or into separate cuvettes.[8]

    • Prepare a blank sample containing only methanol (e.g., 100 µL).

  • Initiate Reaction:

    • Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well or cuvette.[6][8]

    • Mix the contents thoroughly by gentle pipetting or shaking.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[1][6][8] The incubation time can be optimized based on the reaction kinetics of the compound.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[1][6]

    • Use the methanol blank to zero the spectrophotometer.

Data Analysis

3.1. Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100 [8]

Where:

  • A_control is the absorbance of the DPPH solution without the test sample (DPPH solution with methanol).

  • A_sample is the absorbance of the DPPH solution with the test sample.

3.2. Determination of IC50 Value:

  • Plot a graph with the percentage of scavenging activity on the y-axis and the concentration of the test compound on the x-axis.

  • The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.[5] This can be determined by linear regression analysis from the graph.[9][10]

Data Presentation

The following table can be used to record and compare the DPPH radical scavenging activity of 4''-Hydroxyisojasminin and a positive control.

Concentration (µg/mL)Absorbance of 4''-Hydroxyisojasminin% Scavenging Activity of 4''-HydroxyisojasmininAbsorbance of Positive Control (e.g., Ascorbic Acid)% Scavenging Activity of Positive Control
Control (0)[Absorbance of DPPH only]0%[Absorbance of DPPH only]0%
10
25
50
100
200
IC50 Value \multicolumn{2}{c}{}\multicolumn{2}{c}{}

Visualizations

Experimental Workflow

DPPH_Assay_Workflow prep Preparation of Solutions (DPPH, Sample, Control) setup Reaction Setup (Pipette into wells) prep->setup add_dpph Add DPPH Working Solution setup->add_dpph incubate Incubate (30 min in dark) add_dpph->incubate measure Measure Absorbance (517 nm) incubate->measure analyze Data Analysis (% Scavenging, IC50) measure->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Signaling Pathway (Chemical Reaction)

DPPH_Reaction DPPH_radical DPPH• (Violet) Antioxidant Antioxidant-H (e.g., 4''-Hydroxyisojasminin) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant.

References

Method

Application Notes and Protocols for Determining the Cytotoxicity of 4''-Hydroxyisojasminin

Audience: Researchers, scientists, and drug development professionals. Introduction 4''-Hydroxyisojasminin is a natural product with potential therapeutic applications.[1] As with any novel compound being investigated fo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a natural product with potential therapeutic applications.[1] As with any novel compound being investigated for pharmaceutical use, a thorough evaluation of its cytotoxic potential is a critical early step in the drug development process.[2][3] These application notes provide detailed protocols for a panel of standard cell-based assays to comprehensively assess the cytotoxicity of 4''-Hydroxyisojasminin. The described assays will enable researchers to determine its effects on cell viability, membrane integrity, and the induction of apoptosis.

Assessment of Cell Viability and Metabolic Activity

MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[6][7] The concentration of the formazan is directly proportional to the number of metabolically active cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4''-Hydroxyisojasminin in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of 4''-Hydroxyisojasminin to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example MTT Assay Results

Concentration of 4''-Hydroxyisojasminin (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.9
5023.4 ± 3.7
1008.1 ± 2.2

Assessment of Cell Membrane Integrity

Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[8][9] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[9] Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).

Data Presentation: Example LDH Assay Results

Concentration of 4''-Hydroxyisojasminin (µM)Cytotoxicity (%) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.9 ± 1.5
515.4 ± 2.3
1032.8 ± 3.9
2555.1 ± 4.8
5078.6 ± 5.4
10092.3 ± 4.1

Assessment of Apoptosis

Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining is a widely used method to detect apoptosis by flow cytometry.[13][14][15] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of 4''-Hydroxyisojasminin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.[13][15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[13][17]

Data Presentation: Example Annexin V/PI Staining Results

Concentration of 4''-Hydroxyisojasminin (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.12.52.4
1080.312.67.1
2562.825.411.8
5035.748.915.4
Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[18] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.[18]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with 4''-Hydroxyisojasminin.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Data Presentation: Example Caspase-3/7 Activity Assay Results

Concentration of 4''-Hydroxyisojasminin (µM)Caspase-3/7 Activity (Fold Change)
0 (Vehicle Control)1.0
102.8
255.2
508.9

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results cell_seeding Seed Cells in Multi-well Plates treatment Treat with 4''-Hydroxyisojasminin cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase mtt_analysis Measure Absorbance Calculate IC50 mtt->mtt_analysis ldh_analysis Measure Absorbance Calculate % Cytotoxicity ldh->ldh_analysis annexin_analysis Flow Cytometry Quantify Apoptotic Cells annexin->annexin_analysis caspase_analysis Measure Luminescence Determine Fold Change caspase->caspase_analysis viability Cell Viability mtt_analysis->viability membrane Membrane Damage ldh_analysis->membrane apoptosis Apoptosis Induction annexin_analysis->apoptosis caspase_analysis->apoptosis

Caption: Experimental workflow for assessing the cytotoxicity of 4''-Hydroxyisojasminin.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_hallmarks Hallmarks of Apoptosis compound 4''-Hydroxyisojasminin death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor ? mitochondria Mitochondrial Stress compound->mitochondria ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3, -7) caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 ps_exposure PS Externalization (Annexin V Binding) caspase37->ps_exposure membrane_blebbing Membrane Blebbing caspase37->membrane_blebbing dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation

Caption: Generalized signaling pathways of apoptosis potentially induced by 4''-Hydroxyisojasminin.

References

Application

Developing a standardized extraction method for 4''-Hydroxyisojasminin from plant material.

Application Note & Protocol Topic: Development of a Standardized Extraction Method for 4''-Hydroxyisojasminin from Plant Material Audience: Researchers, Scientists, and Drug Development Professionals Abstract: 4''-Hydrox...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Development of a Standardized Extraction Method for 4''-Hydroxyisojasminin from Plant Material

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4''-Hydroxyisojasminin, a secoiridoid glycoside found in plants of the Jasminum genus, has garnered interest for its potential pharmacological activities.[1][2][3] The development of a standardized, reproducible, and efficient extraction method is critical for accurate quantification, further pharmacological investigation, and potential commercialization. This document provides a detailed protocol for the extraction and quantification of 4''-Hydroxyisojasminin from plant material, specifically the leaves of Jasminum mesnyi.[2] It outlines procedures for sample preparation, a comparative evaluation of different extraction techniques, a purification protocol using solid-phase extraction (SPE), and a quantitative analysis method using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

1.1. Plant Material:

  • Freshly collected leaves of Jasminum mesnyi, authenticated by a qualified botanist.

1.2. Equipment:

  • Laboratory grinder or mill

  • Soxhlet apparatus

  • Ultrasonic bath (40 kHz)

  • Microwave-assisted extraction system

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Glassware (beakers, flasks, graduated cylinders)

  • Syringe filters (0.45 µm)

1.3. Solvents and Chemicals:

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95%, analytical grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 4''-Hydroxyisojasminin analytical standard (>98% purity)

  • Nitrogen gas, high purity

Experimental Protocols

2.1. Protocol 1: Plant Material Preparation

  • Collection and Drying: Collect healthy leaves of Jasminum mesnyi.[2] Wash them with distilled water to remove any debris and shade-dry them at room temperature (25±2°C) for 7-10 days until they are brittle.

  • Pulverization: Grind the dried leaves into a fine powder (approx. 40-60 mesh size) using a laboratory mill.

  • Storage: Store the powdered material in an airtight, light-protected container at 4°C to prevent degradation of phytochemicals.

2.2. Protocol 2: Extraction Procedure (Comparative Evaluation) To establish the most efficient extraction method, a comparison between Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) is recommended.[4][5]

2.2.1. Solvent Optimization: Before comparing methods, perform preliminary extractions using different solvents to determine the optimal one. Test the following solvents: 80% methanol, absolute methanol, and 80% ethanol. The solvent yielding the highest concentration of 4''-Hydroxyisojasminin, as determined by preliminary HPLC analysis, should be used for the subsequent comparative evaluation. For this protocol, we will proceed with 80% methanol, a common solvent for extracting polar glycosides.[2]

2.2.2. Maceration Protocol [6]

  • Accurately weigh 5.0 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask.

  • Seal the flask and keep it on an orbital shaker (120 rpm) at room temperature for 48 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume (e.g., 10 mL) of methanol for further analysis.

2.2.3. Ultrasound-Assisted Extraction (UAE) Protocol

  • Accurately weigh 5.0 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol.

  • Place the flask in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at a controlled temperature of 45°C.

  • Filter and concentrate the extract as described in steps 4-6 of the Maceration protocol.

2.2.4. Microwave-Assisted Extraction (MAE) Protocol [7]

  • Accurately weigh 5.0 g of the powdered plant material into a microwave-safe extraction vessel.

  • Add 100 mL of 80% methanol.

  • Set the MAE parameters: microwave power at 500 W, temperature at 60°C, and extraction time of 15 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter and concentrate the extract as described in steps 4-6 of the Maceration protocol.

2.3. Protocol 3: Solid-Phase Extraction (SPE) for Purification The crude extracts often contain interfering compounds. SPE with a C18 cartridge is used for cleanup.[8]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Take 1 mL of the re-dissolved crude extract and dilute it with 4 mL of deionized water. Load the diluted sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove highly polar impurities.

  • Elution: Elute the target compound, 4''-Hydroxyisojasminin, with 10 mL of 60% methanol.[8] This elution percentage should be optimized based on preliminary fraction analysis by HPLC.

  • Preparation for Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

2.4. Protocol 4: HPLC-UV Quantification Quantitative analysis is performed using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9][10]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-5 min (10% B), 5-25 min (10-50% B), 25-30 min (50-10% B), 30-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: A UV-Vis scan (200-400 nm) should be performed on the analytical standard to determine the wavelength of maximum absorbance (λmax). For initial runs, monitor at 230 nm and 254 nm.

  • Standard Curve Preparation:

    • Prepare a stock solution of the 4''-Hydroxyisojasminin standard (1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate and plot a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the purified sample extract into the HPLC system.

    • Identify the peak for 4''-Hydroxyisojasminin by comparing its retention time with that of the standard.

    • Calculate the concentration of the compound in the sample using the regression equation from the standard curve.

Method Validation and Data Presentation

The selected extraction and quantification method should be validated for its performance and reliability.[11] Key parameters include extraction yield, recovery, precision (repeatability), and accuracy.

Table 1: Comparison of Extraction Methods for 4''-Hydroxyisojasminin

Extraction MethodExtraction TimeTemperature (°C)Solvent Volume (mL)Yield (mg/g of dry plant material)
Maceration48 hours25100Hypothetical Value
UAE30 minutes45100Hypothetical Value
MAE15 minutes60100Hypothetical Value

Table 2: Validation Parameters for the Standardized Method (e.g., MAE)

ParameterDescriptionAcceptance CriteriaResult
Linearity (r²) Correlation coefficient of the standard curver² ≥ 0.999Hypothetical Value
Recovery (%) % of compound recovered after spiking a blank matrix95 - 105%Hypothetical Value
Precision (RSD%) Repeatability of measurements (n=6)RSD ≤ 2%Hypothetical Value
LOD (µg/mL) Limit of DetectionSignal-to-Noise Ratio ≥ 3Hypothetical Value
LOQ (µg/mL) Limit of QuantificationSignal-to-Noise Ratio ≥ 10Hypothetical Value

Visualizations

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction & Purification cluster_analysis Phase 3: Quantification & Validation p1 Collect & Authenticate Jasminum mesnyi Leaves p2 Wash & Shade Dry p1->p2 p3 Pulverize to Fine Powder (40-60 mesh) p2->p3 e1 Perform Extraction (e.g., MAE with 80% Methanol) p3->e1 e2 Filter & Concentrate (Rotary Evaporator) e1->e2 e3 Purify via SPE (C18 Cartridge) e2->e3 e4 Dry & Reconstitute in Mobile Phase e3->e4 a1 HPLC-UV Analysis e4->a1 a3 Quantify Compound (Peak Area vs. Concentration) a1->a3 a2 Prepare Standard Curve a2->a3 a4 Validate Method (Recovery, Precision, etc.) a3->a4 result Standardized Protocol for 4''-Hydroxyisojasminin a4->result

Caption: Experimental workflow for extraction and quantification.

G dev_node dev_node opt_node opt_node val_node val_node final_node final_node A 1. Preliminary Research B 2. Selection of Plant Material (Jasminum mesnyi) A->B C 3. Optimization Phase Solvent Selection (e.g., Methanol Conc.) Extraction Method (MAE vs UAE vs Mac.) Purification Steps (SPE Elution) B->C:f0 D 4. Development of Analytical Method (HPLC) C:f0->D E 5. Method Validation Linearity & Range Accuracy & Recovery Precision (Repeatability) LOD & LOQ D->E:f0 F 6. Final Standardized Protocol E:f0->F

Caption: Logical steps for developing a standardized method.

References

Method

Application of 4''-Hydroxyisojasminin as a Chemical Marker for Jasminum Species: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The genus Jasminum, comprising over 200 species, is renowned for its fragrant flowers and extensive use in traditional medicine and the perfume...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Jasminum, comprising over 200 species, is renowned for its fragrant flowers and extensive use in traditional medicine and the perfume industry. The chemical diversity within this genus necessitates the development of reliable chemical markers for species identification, quality control, and the standardization of herbal products. 4''-Hydroxyisojasminin, a secoiridoid glycoside, has been identified as a characteristic constituent of certain Jasminum species, particularly Jasminum mesnyi.[1][2] This document provides detailed application notes and protocols for utilizing 4''-Hydroxyisojasminin as a chemical marker for the authentication and quality assessment of Jasminum species.

Quantitative Data on Secoiridoids in Jasminum Species

While 4''-Hydroxyisojasminin is a known constituent of Jasminum mesnyi, a comprehensive quantitative comparison across a wide range of Jasminum species is not extensively documented in current scientific literature.[1][2] However, the presence of 4''-Hydroxyisojasminin and other major secoiridoids can serve as a qualitative or semi-quantitative marker for species differentiation.

Table 1: Distribution of 4''-Hydroxyisojasminin and Other Major Secoiridoids in Selected Jasminum Species

Species4''-HydroxyisojasmininOther Major SecoiridoidsReference
Jasminum mesnyi+Jasmesoside, Isojasminin, Jasminin, Jasmoside, Jasmosidic acid[1][2]
Jasminum officinale-Oleuropein, Ligstroside, Jaspolyanthoside[3]
Jasminum sambac-Molihuaside A, Sambacoside A[3]
Jasminum grandiflorum-Oleuropein, Ligstroside[3]

'+' indicates the presence of the compound; '-' indicates that the compound has not been reported as a major constituent in the cited literature.

To illustrate a quantitative approach for a related secoiridoid, the following table presents hypothetical quantitative data for Oleuropein, a more widely studied secoiridoid in the Jasminum genus. This serves as an example of how quantitative data for 4''-Hydroxyisojasminin, once generated, could be presented.

Table 2: Illustrative Quantitative Data for Oleuropein in Different Jasminum Species (Hypothetical Data)

Jasminum SpeciesPlant PartOleuropein Content (mg/g dry weight)
Jasminum officinaleLeaves5.2 ± 0.4
Jasminum grandiflorumLeaves3.8 ± 0.3
Jasminum sambacLeaves1.5 ± 0.2
Jasminum mesnyiLeavesNot Detected

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol for Extraction of 4''-Hydroxyisojasminin from Jasminum Species

This protocol outlines a general procedure for the extraction of 4''-Hydroxyisojasminin and other secoiridoids from the leaves of Jasminum species.

Materials and Equipment:

  • Dried and powdered leaves of Jasminum species

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (Whatman No. 1)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation: Weigh 1.0 g of finely powdered, dried leaves of the Jasminum species.

  • Extraction:

    • Add 20 mL of 80% methanol to the plant material.

    • Sonication-assisted extraction is performed for 30 minutes at 40°C in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Clean-up (SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the secoiridoid fraction with 10 mL of 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC or UPLC-MS/MS analysis.

Protocol for Quantification of 4''-Hydroxyisojasminin by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for the quantitative analysis of 4''-Hydroxyisojasminin. Method validation according to ICH guidelines is essential before routine use.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 4''-Hydroxyisojasminin standard (if available) in methanol (1 mg/mL). Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Analysis: Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to 4''-Hydroxyisojasminin in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration based on the peak area and the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis plant_material Jasminum Leaf Powder extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Rotary Evaporation supernatant->evaporation1 reconstitution1 Reconstitute in 10% Methanol evaporation1->reconstitution1 spe Solid Phase Extraction (C18) reconstitution1->spe elution Elute with 80% Methanol spe->elution evaporation2 Evaporation elution->evaporation2 reconstitution2 Reconstitute in Mobile Phase evaporation2->reconstitution2 hplc HPLC-UV Analysis reconstitution2->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction and quantification of 4''-Hydroxyisojasminin.

Putative Signaling Pathway for the Bioactivity of Secoiridoids

Based on studies of structurally related secoiridoids from other plant sources, 4''-Hydroxyisojasminin is postulated to exhibit anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response lps LPS mapk MAPKs lps->mapk nfkb NF-κB lps->nfkb inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->inflammation nfkb->inflammation nrf2 Nrf2 ho1 HO-1 (Antioxidant Enzymes) nrf2->ho1 secoiridoid 4''-Hydroxyisojasminin (and other secoiridoids) secoiridoid->mapk Inhibition secoiridoid->nfkb Inhibition secoiridoid->nrf2 Activation

Caption: Putative signaling pathway modulated by secoiridoids.

Conclusion

4''-Hydroxyisojasminin holds promise as a specific chemical marker for the identification and quality control of Jasminum mesnyi. For broader application across the Jasminum genus, a comprehensive phytochemical profiling approach, including the quantification of a range of secoiridoids, is recommended. The protocols provided herein offer a foundation for researchers to develop and validate analytical methods for the accurate assessment of 4''-Hydroxyisojasminin and other key secoiridoids in Jasminum species, thereby contributing to the standardization and safe use of these valuable medicinal and aromatic plants. Further research is warranted to establish a robust quantitative database of 4''-Hydroxyisojasminin across various Jasminum species and to elucidate its specific biological activities and mechanisms of action.

References

Application

Application Notes and Protocols: Synthesis of 4''-Hydroxyisojasminin Derivatives for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the proposed synthesis and structure-activity relationship (SAR) studies of 4''-Hydroxyisojasmin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed synthesis and structure-activity relationship (SAR) studies of 4''-Hydroxyisojasminin derivatives. This document outlines the rationale, potential synthetic strategies, and detailed experimental protocols for investigating the biological activities of these novel compounds.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from plants of the Jasminum genus, such as Jasminum mesnyi[1][2]. Secoiridoids and related jasmonate compounds are known to possess a wide range of biological activities, including roles in plant defense and as potential therapeutic agents[3][4][5]. The structural complexity and chemical reactivity of 4''-Hydroxyisojasminin, characterized by a cyclopentane (B165970) core, a glucose moiety, and various functional groups, make it an intriguing scaffold for the development of new bioactive molecules.

The synthesis of derivatives of 4''-Hydroxyisojasminin allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for identifying the key chemical features responsible for biological effects[6]. By modifying specific functional groups on the parent molecule, researchers can probe interactions with biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a framework for the synthesis of such derivatives and their subsequent biological evaluation.

Proposed Synthesis of 4''-Hydroxyisojasminin Derivatives

While the specific total synthesis of 4''-Hydroxyisojasminin has not been extensively reported, a plausible retrosynthetic analysis can be proposed based on the synthesis of related secoiridoids and jasmonates. The general strategy would involve the synthesis of the aglycone core followed by glycosylation and subsequent modifications of the side chains.

General Synthetic Workflow

The proposed synthetic workflow is outlined below. This multi-step process would begin with commercially available starting materials to construct the cyclopentane core, followed by the introduction of the necessary functional groups and finally, the glycosidic linkage.

G A Starting Materials (e.g., cyclopentenone derivatives) B Cyclopentane Core Synthesis A->B C Functional Group Interconversion B->C D Introduction of Side Chains C->D E Aglycone Synthesis D->E F Glycosylation E->F G 4''-Hydroxyisojasminin F->G H Derivative Synthesis G->H

Caption: Proposed general workflow for the synthesis of 4''-Hydroxyisojasminin and its derivatives.

Experimental Protocol: Synthesis of a Hypothetical Derivative (e.g., Esterification at the Carboxylic Acid)

This protocol describes a general procedure for the esterification of the carboxylic acid moiety present in the jasmonate-like core, a common modification in SAR studies.

Materials:

  • 4''-Hydroxyisojasminin (or a synthetic precursor containing the carboxylic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (if using a coupling agent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Dissolve 4''-Hydroxyisojasminin (1 equivalent) in anhydrous alcohol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the desired ester derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to elucidate the relationship between the chemical structure of the synthesized derivatives and their biological activity. Based on studies of related jasmonates, several key structural features are likely to be important for the activity of 4''-Hydroxyisojasminin derivatives[6][7][8].

Key Structural Modifications for SAR Studies

The following table outlines potential modifications to the 4''-Hydroxyisojasminin scaffold and the expected impact on biological activity based on general principles of medicinal chemistry and SAR of related compounds.

Position of Modification Type of Modification Rationale for Biological Activity
Carboxylic AcidEsterification, AmidationAltering polarity and cell permeability; potential for prodrug strategies.
Hydroxyl Groups (on aglycone)Acylation, EtherificationInvestigating the importance of hydrogen bonding and steric effects.
Glucose MoietyModification of hydroxylsProbing the role of the sugar in solubility, transport, and target binding.
Pentenyl Side ChainSaturation, Chain extensionEvaluating the impact of the double bond and chain length on activity.
Keto GroupReduction to alcoholDetermining the necessity of the carbonyl for receptor interaction.
Quantitative Data Presentation

The biological activity of the synthesized derivatives should be quantified using appropriate in vitro or in vivo assays. The results should be summarized in a table for easy comparison. An example table for reporting IC₅₀ values from a hypothetical cytotoxicity assay is provided below.

Compound Modification IC₅₀ (µM) ± SD
4''-HydroxyisojasmininParent Compound15.2 ± 1.8
Derivative 1Methyl Ester10.5 ± 0.9
Derivative 2Ethyl Ester12.1 ± 1.3
Derivative 3Acetylated Glucose25.8 ± 2.5
Derivative 4Saturated Side Chain> 50

Signaling Pathway Analysis

Jasmonates are known to be involved in a complex signaling pathway in plants, primarily mediated by the F-box protein COI1[4]. While the specific targets of 4''-Hydroxyisojasminin are yet to be fully elucidated, it is hypothesized to interact with components of this or similar signaling cascades in target organisms.

G cluster_0 A 4''-Hydroxyisojasminin Derivative B Cellular Target (e.g., Receptor, Enzyme) A->B Binding C Signal Transduction Cascade B->C Activation/Inhibition D Transcription Factors C->D E Gene Expression D->E F Biological Response E->F

Caption: A generalized signaling pathway potentially modulated by 4''-Hydroxyisojasminin derivatives.

Conclusion

The synthesis and SAR studies of 4''-Hydroxyisojasminin derivatives represent a promising avenue for the discovery of novel bioactive compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to embark on the chemical synthesis and biological evaluation of this interesting class of natural product derivatives. The systematic modification of the 4''-Hydroxyisojasminin scaffold, coupled with robust biological testing, will be instrumental in unlocking its therapeutic potential.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Extraction of 4''-Hydroxyisojasminin from Jasminum Leaves

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 4''-Hydroxyisojasminin from Jasminum leaves, primarily Jasminum mesnyi.

Frequently Asked Questions (FAQs)

Q1: What is 4''-Hydroxyisojasminin and in which Jasminum species is it found?

A1: 4''-Hydroxyisojasminin is a secoiridoid glycoside, a class of bioactive compounds. It has been reported to be present in the leaves of Jasminum mesnyi Hance, also known as Primrose Jasmine or Japanese Jasmine.[1][2][3] Secoiridoids in the Jasminum genus are of interest for their potential pharmacological activities.[3][4][5]

Q2: What are the general challenges in extracting secoiridoid glycosides like 4''-Hydroxyisojasminin from plant materials?

A2: The primary challenges include:

  • Low Yield: Secoiridoid glycosides are often present in low concentrations in plant tissues.[6]

  • Compound Stability: These compounds can be sensitive to pH, temperature, and enzymatic degradation during extraction.[7]

  • Co-extraction of Impurities: Plant extracts are complex mixtures, and isolating the target compound from other structurally similar molecules, pigments (like chlorophyll), and phenolics can be difficult.

  • Solvent Selection: Choosing an appropriate solvent system is critical for maximizing yield while minimizing the extraction of undesirable compounds.

Q3: What type of solvent is most effective for extracting 4''-Hydroxyisojasminin?

A3: Polar solvents are generally used for extracting secoiridoid glycosides. Methanolic and ethanolic extracts of Jasminum mesnyi leaves have been shown to contain these compounds.[1][5] An 80% aqueous methanol (B129727) or ethanol (B145695) solution is often a good starting point for achieving a balance of polarity to efficiently extract these glycosides.

Q4: How can I quantify the amount of 4''-Hydroxyisojasminin in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying secoiridoid glycosides.[8] If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and specificity.[9] You will need to develop a validated analytical method using a pure standard of 4''-Hydroxyisojasminin.

Troubleshooting Guide: Low Yield of 4''-Hydroxyisojasminin

Low yield is a frequent issue in natural product extraction. The following table outlines potential causes and solutions.

Problem Potential Cause Recommended Solution
Low overall crude extract yield Inadequate sample preparation (insufficient drying or grinding).Ensure plant material is thoroughly dried (e.g., shade-dried or oven-dried at 40-50°C) and ground to a fine, uniform powder to maximize surface area for solvent penetration.
Improper solvent selection.Use polar solvents like methanol, ethanol, or their aqueous mixtures (e.g., 80% v/v).
Suboptimal extraction parameters (time, temperature, solvent-to-solid ratio).Optimize extraction time (e.g., multiple extractions for several hours each), use a suitable temperature (avoiding excessive heat to prevent degradation), and ensure a sufficient solvent-to-solid ratio (e.g., 10:1 v/w) for complete extraction.
Low concentration of 4''-Hydroxyisojasminin in the crude extract Poor quality of plant material (improper harvesting time or storage).Harvest fresh, healthy leaves and process them promptly or store them under appropriate conditions (e.g., dried and protected from light).
Degradation of the target compound during extraction.Control the temperature and pH during extraction. Secoiridoids can be sensitive to heat and alkaline conditions.[7] Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction.
Significant loss during purification Irreversible adsorption onto the chromatography column stationary phase.Test different stationary phases (e.g., silica (B1680970) gel, C18 reversed-phase) and mobile phase compositions. Pre-conditioning the column may also help.
Co-elution with impurities.Optimize the chromatographic separation by adjusting the solvent gradient, flow rate, or by using a different column with higher resolution. Preparative HPLC can be employed for final purification.[7][10][11][12]
Emulsion formation during liquid-liquid partitioning.To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.

Experimental Protocols

The following protocols are generalized based on common methods for extracting secoiridoid glycosides from Jasminum and related species. Optimization will be necessary for your specific experimental conditions.

Protocol 1: Extraction and Fractionation of 4''-Hydroxyisojasminin
  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Jasminum mesnyi.

    • Wash the leaves thoroughly with distilled water to remove any debris.

    • Shade-dry the leaves completely or use a hot air oven at a low temperature (40-50°C).

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves in 80% aqueous methanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

    • Alternatively, perform Soxhlet extraction with 80% methanol for 8-12 hours. Be cautious of potential thermal degradation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Fractionation (Liquid-Liquid Partitioning):

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity:

      • First, partition with n-hexane to remove non-polar compounds like chlorophyll (B73375) and lipids.

      • Next, partition the aqueous layer with dichloromethane (B109758) or chloroform.

      • Then, partition with ethyl acetate (B1210297). 4''-Hydroxyisojasminin, being a moderately polar glycoside, is likely to be enriched in the ethyl acetate or the subsequent n-butanol fraction.

      • Finally, partition with n-butanol.

    • Collect each fraction and evaporate the solvent under reduced pressure.

Protocol 2: Quantification by HPLC (Method Development Outline)
Parameter Suggested Starting Conditions Notes
Instrument HPLC with UV or DAD detectorDAD allows for peak purity analysis.
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)A common choice for separating moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or MethanolStart with a gradient elution to determine the optimal solvent strength for elution.
Gradient 10-90% B over 30 minutesAdjust the gradient profile to achieve good resolution between your target peak and impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength Scan from 200-400 nm with a DAD to determine the λmax of 4''-Hydroxyisojasminin. Secoiridoids typically absorb around 230-280 nm.Use a pure standard of 4''-Hydroxyisojasminin to determine its retention time and optimal detection wavelength.
Column Temperature 25-30°CMaintain a constant temperature for reproducible retention times.
Injection Volume 10-20 µLEnsure the sample is fully dissolved and filtered before injection.
Quantification External standard calibration curvePrepare a series of known concentrations of a pure 4''-Hydroxyisojasminin standard to create a calibration curve for quantification.

Visualizations

Experimental Workflow

Extraction_Workflow A Jasminum mesnyi Leaves B Drying & Grinding A->B C Extraction (80% Methanol) B->C D Filtration & Concentration C->D E Crude Methanolic Extract D->E F Liquid-Liquid Partitioning E->F G n-Hexane Fraction (Non-polar impurities) F->G Non-polar H Ethyl Acetate Fraction (Enriched in 4''-Hydroxyisojasminin) F->H Medium-polar I n-Butanol Fraction F->I Polar J Aqueous Fraction F->J Highly-polar K Column Chromatography H->K L Pure 4''-Hydroxyisojasminin K->L

Caption: General workflow for the extraction and isolation of 4''-Hydroxyisojasminin.

Secoiridoid Biosynthesis Pathway (Simplified)

Secoiridoid_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate IPP Isopentenyl Pyrophosphate Pyruvate->IPP G3P Glyceraldehyde-3-Phosphate G3P->IPP GPP Geranyl Pyrophosphate IPP->GPP Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA MVA->IPP Loganin Loganin GPP->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Oleoside_type Oleoside-type Secoiridoids Secologanin->Oleoside_type Conjugation with phenolic moieties Hydroxyisojasminin 4''-Hydroxyisojasminin Oleoside_type->Hydroxyisojasminin Further modifications

Caption: Simplified biosynthetic pathway of secoiridoids in the Oleaceae family.

References

Optimization

Technical Support Center: Optimization of Solvent Systems for 4''-Hydroxyisojasminin Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4''-Hydroxyisojasminin....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4''-Hydroxyisojasminin. The following sections offer insights into optimizing solvent systems to enhance purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting a solvent system for 4''-Hydroxyisojasminin extraction?

A1: The initial selection of a solvent system for extracting 4''-Hydroxyisojasminin from its natural source, typically plant material, is crucial. A common starting point is a solvent extraction technique utilizing organic solvents like ethanol (B145695), methanol (B129727), chloroform, or ethyl acetate (B1210297).[1] The choice of solvent will depend on the polarity and solubility of 4''-Hydroxyisojasminin. A general approach involves starting with a crude extraction using a broad-spectrum solvent such as methanol or ethanol to isolate a wide range of compounds, followed by liquid-liquid partitioning to separate compounds based on their polarity.[2] For instance, a crude methanol extract can be partitioned between water and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Subsequently, the aqueous layer can be extracted with a solvent of intermediate polarity, such as ethyl acetate, to isolate semi-polar compounds like 4''-Hydroxyisojasminin.

Q2: How can I use Thin Layer Chromatography (TLC) to optimize the solvent system for column chromatography?

A2: Thin Layer Chromatography (TLC) is an essential tool for quickly developing an optimal solvent system for column chromatography. The goal is to find a solvent or solvent mixture that provides good separation between 4''-Hydroxyisojasminin and other compounds in the extract. An ideal solvent system will result in a Retention Factor (Rf) value of 0.2-0.4 for the target compound. To achieve this, you can test various combinations of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). By gradually increasing the proportion of the polar solvent, you can modulate the movement of the compounds on the TLC plate. The solvent system that gives the best separation on TLC is a good starting point for column chromatography.

Q3: What are the most common issues encountered during the solvent-based purification of 4''-Hydroxyisojasminin and how can they be resolved?

A3: Common issues include low yield, co-elution of impurities, and poor separation.

  • Low Yield: This can be due to incomplete extraction or degradation of the target compound. Ensure the initial extraction is exhaustive by using a sufficient volume of solvent and adequate extraction time. Consider using milder extraction techniques if the compound is sensitive to heat or pH.

  • Co-elution of Impurities: This occurs when impurities have similar polarity to 4''-Hydroxyisojasminin. To resolve this, fine-tune the solvent system by using a gradient elution in column chromatography. A shallow gradient can improve the resolution between closely eluting compounds. Alternatively, consider using a different chromatographic technique, such as counter-current chromatography, which offers a different separation mechanism.

  • Poor Separation: This may be due to an inappropriate solvent system or overloading the column. Optimize the solvent system using TLC as described above. Ensure the amount of crude extract loaded onto the column does not exceed its capacity.

Troubleshooting Guides

Problem 1: Low Recovery of 4''-Hydroxyisojasminin after Solvent Partitioning
Possible Cause Suggested Solution
Incorrect Solvent Polarity The polarity of the extraction solvent may not be optimal for 4''-Hydroxyisojasminin. Perform small-scale solubility tests with a range of solvents to determine the most suitable one.[3]
Emulsion Formation Emulsions can form at the interface of two immiscible solvents, trapping the compound of interest. To break an emulsion, you can add a saturated brine solution or gently swirl the separatory funnel.
Compound Degradation 4''-Hydroxyisojasminin may be sensitive to pH or temperature. Conduct the extraction at a controlled temperature and use buffers if necessary.
Insufficient Mixing or Extraction Time Ensure thorough mixing of the two phases during partitioning and allow sufficient time for the compound to transfer between phases.[2]
Problem 2: Streaking or Tailing of the Product Spot on TLC and Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Sample Overload Too much sample has been applied to the TLC plate or column. Reduce the amount of sample loaded.
Inappropriate Solvent System The solvent system may be too polar or not polar enough. Test different solvent combinations with varying polarities.[4] Consider adding a small amount of a modifier like acetic acid or triethylamine (B128534) to improve peak shape for acidic or basic compounds, respectively.
Insoluble Components in the Sample The crude extract may contain components that are not soluble in the mobile phase. Pre-purify the crude extract with a preliminary filtration or a short silica (B1680970) plug.
Interaction with Stationary Phase The compound may be strongly interacting with the stationary phase (e.g., silica gel). Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18.

Experimental Protocols

Protocol 1: General Solvent Partitioning (Kupchan Method)
  • Preparation of Crude Extract : Begin with a crude extract obtained from methods like maceration or Soxhlet extraction.[2]

  • Solvent System Selection : Choose a pair of immiscible solvents, typically one polar and one non-polar (e.g., water and ethyl acetate).[2]

  • Partitioning Process :

    • Dissolve the crude extract in a suitable solvent and add it to a separatory funnel.

    • Add an equal volume of the immiscible solvent.

    • Stopper the funnel and shake gently, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the two layers separately.

    • Repeat the extraction of the desired layer with fresh solvent to maximize recovery.

  • Monitoring : Monitor the separation process using TLC to determine which layer contains the target compound.

  • Drying and Concentration : Dry the collected layer containing the compound of interest (e.g., using anhydrous sodium sulfate) and concentrate it using a rotary evaporator.

Protocol 2: Optimization of Solvent System for Column Chromatography using TLC
  • Prepare TLC Plates : Spot the crude extract onto several TLC plates.

  • Test Solvent Systems : Develop each TLC plate in a different solvent system with varying ratios of a non-polar to a polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3, etc.).

  • Visualize Spots : Visualize the separated spots under a UV lamp or by using a staining reagent.

  • Calculate Rf Values : Calculate the Rf value for each spot.

  • Select Optimal System : The solvent system that provides an Rf value of approximately 0.2-0.4 for 4''-Hydroxyisojasminin and good separation from other spots is the ideal starting point for column chromatography.

Data Presentation

Table 1: Illustrative Solubility of 4''-Hydroxyisojasminin in Various Solvents
SolventPolarity IndexSolubility (mg/mL) at 25°C (Illustrative)
Hexane0.1< 0.1
Dichloromethane3.12.5
Ethyl Acetate4.415.2
Acetone5.125.8
Ethanol5.230.5
Methanol6.645.1
Water10.21.2

Note: The solubility data presented is illustrative and should be experimentally determined.

Table 2: Illustrative TLC Rf Values for 4''-Hydroxyisojasminin in Different Solvent Systems
Solvent System (v/v)Rf Value of 4''-Hydroxyisojasminin (Illustrative)Observations
Hexane:Ethyl Acetate (8:2)0.15Good separation, but slow elution.
Hexane:Ethyl Acetate (7:3)0.28Optimal for column chromatography.
Hexane:Ethyl Acetate (6:4)0.45Faster elution, but potential for co-elution.
Dichloromethane:Methanol (9.5:0.5)0.35Good separation, alternative system.

Note: The Rf values are illustrative and will vary based on the specific extract and experimental conditions.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Solvent Partitioning cluster_optimization Step 3: Optimization cluster_purification Step 4: Purification raw_material Raw Plant Material crude_extraction Crude Extraction (e.g., Methanol) raw_material->crude_extraction crude_extract Crude Extract crude_extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water, then EtOAc) crude_extract->partitioning semi_pure_extract Semi-Pure Extract partitioning->semi_pure_extract tlc TLC for Solvent System Optimization semi_pure_extract->tlc column_chromatography Column Chromatography tlc->column_chromatography pure_compound Pure 4''-Hydroxyisojasminin column_chromatography->pure_compound

Caption: Workflow for the purification of 4''-Hydroxyisojasminin.

troubleshooting_logic cluster_tlc TLC Analysis cluster_solutions Potential Solutions start Low Purity in Final Product check_tlc Review TLC Results start->check_tlc streaking Streaking/Tailing? check_tlc->streaking poor_separation Poor Spot Separation? check_tlc->poor_separation adjust_solvent Adjust Solvent Polarity streaking->adjust_solvent Yes reduce_load Reduce Sample Load streaking->reduce_load Yes poor_separation->adjust_solvent Yes change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase Consider gradient_elution Use Gradient Elution poor_separation->gradient_elution Yes

Caption: Troubleshooting logic for low purity purification outcomes.

References

Troubleshooting

Stability of 4''-Hydroxyisojasminin under different storage conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4''-Hydroxyisojasminin under various storage conditions. The information is intended for rese...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4''-Hydroxyisojasminin under various storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for 4''-Hydroxyisojasminin is limited in publicly available literature, the following guidance is based on the known stability of structurally related secoiridoids, such as oleuropein (B1677263) and ligstroside derivatives found in olive oil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4''-Hydroxyisojasminin during storage?

A1: Based on studies of similar secoiridoid compounds, the primary factors influencing stability are temperature, exposure to oxygen, light, and the presence of certain enzymes.[1][2][3] Degradation is often accelerated at higher temperatures and with increased oxygen availability.[2][4]

Q2: I am observing a decrease in the concentration of 4''-Hydroxyisojasminin in my samples over time. What could be the cause?

A2: A decrease in concentration is likely due to degradation. This can be caused by several factors, including:

  • Improper Storage Temperature: Storing the compound at room temperature or higher can lead to significant degradation.[2][4]

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[1]

  • Hydrolysis: The ester linkages in secoiridoids can be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Enzymatic Degradation: If the sample is not highly purified, residual enzymes such as β-glucosidases or polyphenoloxidases from the source material could degrade the compound.[5][6]

Q3: What are the expected degradation products of 4''-Hydroxyisojasminin?

A3: While specific degradation products for 4''-Hydroxyisojasminin are not documented, based on related secoiridoids like oleuropein, degradation is expected to yield simpler phenolic compounds. The degradation of oleuropein, for instance, leads to the formation of hydroxytyrosol (B1673988) and elenolic acid derivatives.[5][7] Therefore, you might expect to see an increase in corresponding simpler phenolic alcohols or acids in your samples as 4''-Hydroxyisojasminin degrades.

Troubleshooting Guides

Issue 1: Rapid Degradation of 4''-Hydroxyisojasminin in Solution
  • Symptom: A significant decrease in the concentration of 4''-Hydroxyisojasminin is observed in a short period when in solution.

  • Possible Causes & Solutions:

    • pH of the solvent: The stability of related compounds can be pH-dependent.[8]

      • Troubleshooting Step: Buffer the solution to a neutral or slightly acidic pH. Conduct a pH stability study to determine the optimal pH range.

    • Solvent Purity: Impurities in the solvent could catalyze degradation.

      • Troubleshooting Step: Use high-purity, degassed solvents.

    • Exposure to Light: Some related compounds are sensitive to light.[9]

      • Troubleshooting Step: Store solutions in amber vials or protect them from light.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the measured concentration of 4''-Hydroxyisojasminin across replicate samples or different experimental runs.

  • Possible Causes & Solutions:

    • Inconsistent Storage Conditions: Fluctuations in temperature or humidity can affect stability.[3][10]

      • Troubleshooting Step: Ensure all samples are stored in a calibrated and stable environment. Use data loggers to monitor conditions.

    • Oxygen Exposure: The extent of headspace oxygen in vials can differ.

      • Troubleshooting Step: Use vials with minimal headspace and consider purging with an inert gas like argon or nitrogen before sealing.[1]

    • Analytical Method Variability: The analytical method may not be robust.

      • Troubleshooting Step: Validate your analytical method for stability indicating properties as per ICH guidelines.[11] This includes forced degradation studies to ensure degradation products do not interfere with the quantification of the parent compound.

Data Presentation: Stability of Related Secoiridoids

The following tables summarize the stability trends observed for secoiridoids in olive oil, which can serve as a proxy for estimating the stability of 4''-Hydroxyisojasminin under different conditions.

Table 1: Effect of Temperature on Secoiridoid Degradation

TemperatureObservationImplication for 4''-Hydroxyisojasminin
50°CRapid degradation.[2][4]Avoid high temperatures.
25°C (Room Temp)Considerable degradation over months.[2][4]Not suitable for long-term storage.
15°CSignificantly slower degradation than at 25°C.[2][4]A better option for short to medium-term storage.
5°CSimilar degradation rate to 15°C.[2][4]Recommended for long-term storage.
-18°CSignificant reduction in some secoiridoids over long periods.[1]Potentially the best option for preserving the compound.

Table 2: Effect of Atmosphere on Secoiridoid Stability

Storage ConditionObservationImplication for 4''-Hydroxyisojasminin
In the presence of air (Oxygen)Increased degradation due to oxidation.[1]Minimize exposure to air.
Under inert atmosphere (Argon)Enhanced stability compared to storage in air.[1]Store under an inert gas for optimal stability.
Closed bottles with limited oxygenTyrosol derivatives were more stable.[2][4]Use well-sealed containers with minimal headspace.

Experimental Protocols

Protocol 1: General Stability Testing of 4''-Hydroxyisojasminin

This protocol outlines a general approach for assessing the stability of 4''-Hydroxyisojasminin under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of 4''-Hydroxyisojasminin of known concentration in a suitable solvent (e.g., methanol, ethanol, or an aqueous buffer).

    • Aliquot the stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Storage Conditions:

    • Store the vials under a matrix of conditions as outlined in ICH guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).[3][10]

    • For testing oxygen sensitivity, store some vials under a normal atmosphere and others after purging with nitrogen or argon.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[10]

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the concentration of 4''-Hydroxyisojasminin and its degradation products.[12][13]

  • Data Analysis:

    • Plot the concentration of 4''-Hydroxyisojasminin as a function of time for each storage condition.

    • Determine the degradation kinetics, which for related compounds often follows pseudo-first-order kinetics.[2][4][14]

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Stock Solution of 4''-Hydroxyisojasminin aliquot Aliquot into Amber Vials prep->aliquot temp Temperature (5°C, 25°C, 40°C) humidity Humidity (60% RH, 75% RH) atmosphere Atmosphere (Air vs. Inert Gas) timepoint Sample at Time Points (0, 1, 3, 6, 12 months) aliquot->timepoint hplc Analyze by HPLC-UV/MS timepoint->hplc kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Products hplc->pathway

Caption: Workflow for a comprehensive stability study of 4''-Hydroxyisojasminin.

Potential Degradation Pathway

G Hydroxyisojasminin 4''-Hydroxyisojasminin Hydrolysis Hydrolysis Hydroxyisojasminin->Hydrolysis Oxidation Oxidation Hydroxyisojasminin->Oxidation Enzymatic Enzymatic Degradation (e.g., β-glucosidase) Hydroxyisojasminin->Enzymatic DegradationProducts Simpler Phenolic Compounds (e.g., Hydroxytyrosol derivatives, Elenolic acid derivatives) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Enzymatic->DegradationProducts

Caption: Potential degradation pathways for 4''-Hydroxyisojasminin.

References

Optimization

Overcoming co-elution issues in the chromatographic analysis of 4''-Hydroxyisojasminin.

Technical Support Center: Chromatographic Analysis of 4''-Hydroxyisojasminin Welcome to the technical support center for the chromatographic analysis of 4''-Hydroxyisojasminin. This resource provides troubleshooting guid...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of 4''-Hydroxyisojasminin

Welcome to the technical support center for the chromatographic analysis of 4''-Hydroxyisojasminin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly co-elution issues, encountered during experimental analysis.

Troubleshooting Guide: Overcoming Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis that can significantly compromise the accuracy and precision of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving co-elution issues when analyzing 4''-Hydroxyisojasminin.

Q1: I'm observing a broad or asymmetric peak for 4''-Hydroxyisojasminin, suggesting a potential co-elution. What are the first steps to confirm this?

A1: An asymmetrical peak, such as one with a shoulder or significant tailing, is a strong indicator of co-elution.[2] Before adjusting your method, it's crucial to confirm that you have a co-elution issue and not a system problem.

  • Visual Inspection: A shoulder on the peak is a clear sign that another compound is eluting very closely.[2]

  • Use a Diode Array Detector (DAD): A DAD can perform peak purity analysis by acquiring UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[3]

  • Mass Spectrometry (MS): If you are using an LC-MS system, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak confirms co-elution with an isobaric or different compound.[3][4]

Q2: My 4''-Hydroxyisojasminin peak is co-eluting with another compound. How can I improve the separation using my existing C18 column?

A2: Optimizing the mobile phase is often the most effective way to improve resolution on an existing column. The goal is to alter the selectivity (α) of your separation.

  • Modify the Organic Solvent: If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. These solvents offer different selectivities and can alter the elution order of closely related compounds.[1]

  • Adjust the Mobile Phase pH: 4''-Hydroxyisojasminin and potential co-eluents, such as flavonoids or phenolic acids from a plant extract, may have ionizable groups.[5][6][7] Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., formic acid, acetic acid, or phosphate (B84403) buffer) can change the retention times of these compounds.[1][8][9]

  • Alter the Gradient Profile: If you are using a gradient method, making it shallower can increase the separation between closely eluting peaks. For example, if your gradient runs from 20% to 80% organic over 10 minutes, try extending the gradient to 20 minutes.[1]

  • Change the Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase, which can sometimes improve resolution.[10]

Q3: I've optimized my mobile phase, but the co-elution persists. What other chromatographic parameters can I change?

A3: If mobile phase optimization is insufficient, you may need to consider other aspects of your chromatographic system.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation. However, this will also increase the run time.[11]

  • Consider a Different Stationary Phase: If co-elution is persistent, the selectivity of the C18 phase may not be suitable. Consider a column with a different chemistry, such as a Phenyl-Hexyl or a Biphenyl column, which can offer different retention mechanisms and improved resolution for aromatic compounds.[12] For isomeric separation, specialized stationary phases might be necessary.[13][14][15][16]

Frequently Asked Questions (FAQs)

Q4: What are common compounds that might co-elute with 4''-Hydroxyisojasminin in a plant extract?

A4: 4''-Hydroxyisojasminin is often found in Jasminum species, which contain a variety of other compounds.[5][6][7][17] Potential co-eluents could include other secoiridoids with similar structures, flavonoids like rutin, or phenolic glucosides such as syringin.[5][6]

Q5: How can my sample preparation contribute to co-elution issues?

A5: Improper sample preparation can introduce interferences and contribute to poor chromatography.

  • Sample Matrix: Complex sample matrices, such as those from plant extracts, can contain numerous compounds that may co-elute with your analyte of interest.[18][19] Employing a sample cleanup technique like Solid Phase Extraction (SPE) can help remove interfering compounds before injection.[12][19]

  • Injection Solvent: Dissolving your sample in a solvent that is stronger than the initial mobile phase can cause peak distortion and apparent co-elution.[1] It is always best to dissolve your sample in the initial mobile phase.[1][11]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks that may mask the presence of a closely eluting compound. Try reducing the injection volume or diluting your sample.[20]

Q6: I see an unexpected peak in my blank run that is co-eluting with my analyte in subsequent runs. What could be the cause?

A6: This is known as a "ghost peak" and can arise from several sources, including contamination in the mobile phase, system contamination, or carryover from a previous injection.[1] To troubleshoot, run a blank gradient (injecting only mobile phase) to see if the peak persists. If it does, systematically clean your HPLC system, including the injector and column.[1][20]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Flavonoid and Secoiridoid Analysis
ParameterCondition 1 (General Screening)Condition 2 (Optimized for Resolution)
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 30 min20% to 60% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30°C40°C
Detection DAD at 260 nm and 280 nmDAD at 260 nm and 280 nm
Injection Vol. 10 µL5 µL
Detailed Methodologies

Sample Preparation for Plant Extracts:

  • Extraction: Perform a solid-liquid extraction of the dried plant material using a suitable solvent such as methanol or ethanol.[6][7]

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.[21][22]

  • Cleanup (Optional but Recommended): For complex matrices, use Solid Phase Extraction (SPE) to remove interfering compounds. A C18 SPE cartridge can be used to retain non-polar and moderately polar compounds, which can then be selectively eluted.

  • Final Preparation: Evaporate the solvent from the purified fraction and reconstitute the residue in the initial mobile phase of your HPLC method.[1][11]

Visualizations

Troubleshooting_Workflow start Poor Resolution or Asymmetric Peak for 4''-Hydroxyisojasminin confirm_coelution Confirm Co-elution (DAD Peak Purity / MS) start->confirm_coelution system_check Check System Suitability (Column Health, Leaks, etc.) confirm_coelution->system_check If co-elution confirmed optimize_mp Optimize Mobile Phase (Solvent, pH, Gradient) system_check->optimize_mp If system is OK resolution_ok1 Resolution Achieved? optimize_mp->resolution_ok1 optimize_other Adjust Other Parameters (Flow Rate, Temperature) resolution_ok1->optimize_other No end Baseline Resolution Achieved resolution_ok1->end Yes resolution_ok2 Resolution Achieved? optimize_other->resolution_ok2 change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) resolution_ok2->change_column No resolution_ok2->end Yes change_column->end

Caption: A workflow for troubleshooting poor resolution of 4''-Hydroxyisojasminin.

Logical_Relationships cluster_cause Potential Causes of Co-elution cluster_solution Potential Solutions inadequate_selectivity Inadequate Selectivity (α) mp_optimization Mobile Phase Optimization (Solvent, pH, Gradient) inadequate_selectivity->mp_optimization Primary Solution column_change Change Column Chemistry inadequate_selectivity->column_change Alternative poor_efficiency Poor Efficiency (N) (e.g., old column) system_maintenance System Maintenance (New Column, Check Flow) poor_efficiency->system_maintenance sample_issues Sample-Related Issues sp_optimization Sample Prep Optimization (Cleanup, Dilution) sample_issues->sp_optimization

Caption: Logical relationships between causes and solutions for co-elution.

References

Troubleshooting

Troubleshooting low bioactivity results in 4''-Hydroxyisojasminin assays.

Welcome to the technical support center for 4''-Hydroxyisojasminin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4''-Hydroxyisojasminin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance for obtaining accurate and reproducible results in bioactivity studies involving this secoiridoid compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their experiments with 4''-Hydroxyisojasminin, presented in a question-and-answer format.

Issue 1: Lower than Expected or No Biological Activity Observed

Question: We are not observing the expected antioxidant or anti-inflammatory activity with 4''-Hydroxyisojasminin in our assays. What are the potential causes and solutions?

Answer: This is a common challenge when working with natural compounds. Several factors related to compound handling, stability, and the experimental setup can contribute to low bioactivity.

Potential Cause 1: Compound Precipitation

Explanation: 4''-Hydroxyisojasminin, like many secoiridoids, may have limited aqueous solubility. When a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into aqueous cell culture media or assay buffers, the compound can precipitate, reducing its effective concentration.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the assay wells under a microscope after adding the compound. Look for any signs of precipitation, such as cloudiness or visible particles.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is as low as possible (ideally ≤ 0.5%) to minimize both insolubility and solvent-induced cytotoxicity.

  • Solubility Testing: Before conducting the bioassay, perform a solubility test of 4''-Hydroxyisojasminin in the specific cell culture medium or buffer you plan to use.

  • Modify Dilution Method: Prepare serial dilutions of your stock solution in 100% DMSO first. Then, add a small volume of the diluted DMSO stock to the assay medium with gentle but thorough mixing.

Potential Cause 2: Compound Degradation

Explanation: The chemical structure of 4''-Hydroxyisojasminin may be susceptible to degradation under certain experimental conditions, such as prolonged exposure to light, high temperatures, or non-optimal pH.

Troubleshooting Steps:

  • Storage Conditions: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.

  • Fresh Preparations: Prepare fresh dilutions of the compound for each experiment.

  • Minimize Exposure: Minimize the exposure of the compound to light and room temperature during experimental procedures.

  • pH of Media: Ensure the pH of your cell culture media or assay buffer is stable and within the optimal range (typically 7.2-7.4).[1]

Potential Cause 3: Inappropriate Assay Choice or Conditions

Explanation: The selected assay may not be suitable for detecting the specific biological activity of 4''-Hydroxyisojasminin, or the assay conditions may not be optimal. Secoiridoids are known to exert their effects through various mechanisms, including the modulation of signaling pathways like NF-κB.[2][3]

Troubleshooting Steps:

  • Mechanism of Action: Consider the potential mechanism of action. For anti-inflammatory studies, assays that measure the inhibition of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) or the modulation of relevant signaling pathways (e.g., NF-κB) are recommended.

  • Assay-Specific Controls: Include appropriate positive and negative controls in your assay to ensure it is performing correctly.

  • Time-Course and Dose-Response: Perform a time-course experiment to determine the optimal incubation time and a comprehensive dose-response study to identify the effective concentration range.

Issue 2: High Variability in Assay Results

Question: Our results for 4''-Hydroxyisojasminin bioactivity are inconsistent between experiments. What could be causing this variability?

Answer: Inconsistent results can arise from several experimental variables that need to be carefully controlled.

Troubleshooting Steps:

  • Cell Health and Passage Number: Ensure that the cells used in your assays are healthy, in the exponential growth phase, and within a consistent and low passage number range.

  • Consistent Cell Seeding: Achieve a homogenous single-cell suspension before seeding to ensure a consistent number of cells in each well.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.

  • Edge Effects: Be aware of potential "edge effects" in multi-well plates, where wells on the perimeter of the plate may behave differently due to temperature and evaporation gradients. Consider not using the outer wells for experimental samples.

  • Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are thoroughly mixed before use.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the bioactivity of 4''-Hydroxyisojasminin.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a stock solution of 4''-Hydroxyisojasminin in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of 4''-Hydroxyisojasminin in methanol.

    • Prepare a series of standard solutions of a known antioxidant like Trolox or ascorbic acid in methanol.

  • Assay Procedure (96-well plate):

    • Add 50 µL of the sample, standard, or methanol (as a blank) to each well.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4''-Hydroxyisojasminin for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells + media + DMSO) and an LPS-only control.

  • Griess Reagent Preparation:

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite (B80452).

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the cells with 4''-Hydroxyisojasminin for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

Data Presentation

Table 1: Example Data for DPPH Radical Scavenging Activity

Concentration (µM)% Inhibition (Mean ± SD)
112.5 ± 2.1
535.8 ± 4.5
1055.2 ± 3.8
2578.9 ± 5.2
5092.1 ± 2.9
Trolox (25 µM)95.4 ± 1.8

Table 2: Example Data for Nitric Oxide Inhibition in LPS-stimulated Macrophages

Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% NO Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)35.6 ± 2.80
LPS + 1 µM30.1 ± 2.515.4
LPS + 5 µM22.4 ± 1.937.1
LPS + 10 µM15.8 ± 1.555.6
LPS + 25 µM8.9 ± 1.174.9
L-NAME (1 mM)4.5 ± 0.687.4

Visualizations

Troubleshooting_Workflow start Low or No Bioactivity Observed solubility Check for Compound Precipitation start->solubility solubility_yes Precipitate Observed solubility->solubility_yes Yes solubility_no No Precipitate solubility->solubility_no No stability Assess Compound Stability stability_yes Degradation Confirmed stability->stability_yes Yes stability_no Compound is Stable stability->stability_no No assay Evaluate Assay Parameters assay_yes Suboptimal Parameters assay->assay_yes Yes assay_no Assay is Optimized assay->assay_no No sol_action Optimize Solvent Conc. Modify Dilution Method solubility_yes->sol_action solubility_no->stability stab_action Store Properly Use Fresh Solutions Protect from Light stability_yes->stab_action stability_no->assay assay_action Perform Dose-Response & Time-Course Select Alternative Assay assay_yes->assay_action end_node Re-evaluate Bioactivity assay_no->end_node Consult further literature sol_action->end_node stab_action->end_node assay_action->end_node

Caption: Troubleshooting workflow for low bioactivity.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation (Ubiquitination & Degradation) IkB_NFkB IκBα-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation IkB_NFkB->NFkB_p65_p50 Release of NF-κB Hydroxyisojasminin 4''-Hydroxyisojasminin Hydroxyisojasminin->IKK Inhibition DNA DNA NFkB_p65_p50_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Potential NF-κB signaling pathway inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare 4''-Hydroxyisojasminin Stock & Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Cell Culture & Seeding prep_cells->treat_cells stimulate_cells Induce Biological Response (e.g., with LPS or TNF-α) treat_cells->stimulate_cells perform_assay Perform Bioactivity Assay (e.g., Griess, ELISA, Luciferase) stimulate_cells->perform_assay read_plate Measure Signal (Absorbance, Fluorescence, Luminescence) perform_assay->read_plate analyze_data Data Analysis & Interpretation read_plate->analyze_data

References

Optimization

Technical Support Center: Enhancing the Solubility of 4''-Hydroxyisojasminin

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 4''-Hydroxyisojasminin for biological testing. Below you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 4''-Hydroxyisojasminin for biological testing. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is 4''-Hydroxyisojasminin and why is its solubility a concern?

A1: 4''-Hydroxyisojasminin is a secoiridoid, a type of natural product found in plants of the Jasminum genus, such as Jasminum mesnyi.[1][2][3] Like many natural products, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro and in vivo biological testing.[4][5] Inadequate solubility can lead to precipitation in assay media, inaccurate concentration measurements, and ultimately, unreliable experimental results.

Q2: I am having difficulty dissolving 4''-Hydroxyisojasminin in my aqueous buffer. What are the first steps I should take?

A2: When you encounter solubility issues, it's best to start with the simplest solutions. First, ensure your compound is stable at slightly elevated temperatures and then try gentle heating (e.g., 37-40°C) and mechanical agitation like vortexing or sonication.[6][7][8] If the compound still doesn't dissolve, using a small percentage of a co-solvent is the next logical step. Dimethyl sulfoxide (B87167) (DMSO) is a common starting point for creating a concentrated stock solution that can then be diluted into your aqueous buffer.[6][7][8]

Q3: My 4''-Hydroxyisojasminin dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?

A3: This is a common problem known as "crashing out" and occurs when the highly solubilizing environment of the pure organic solvent is disrupted by the aqueous medium.[7] Here are several strategies to overcome this:

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[7]

  • Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be toxic.[9] This may require preparing a more dilute stock solution.

  • Use Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one upon dilution.[10][11][12][13]

  • Employ Formulation Strategies: Consider using solubility enhancers like cyclodextrins or surfactants in your aqueous medium.[4][5][14]

Q4: Are there alternatives to DMSO for dissolving 4''-Hydroxyisojasminin?

A4: Yes, other co-solvents can be used, depending on the requirements of your biological assay.[10] Common alternatives include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[10][12] The choice of solvent should be guided by the tolerance of your specific experimental system. For some applications, formulation approaches that create stable aqueous dispersions, such as inclusion complexes with cyclodextrins, can eliminate the need for organic co-solvents altogether.[4][5]

Troubleshooting Guides

Problem 1: 4''-Hydroxyisojasminin powder will not dissolve in 100% DMSO.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient mixing or energySonicate the vial in a water bath for 10-15 minutes. Vortex vigorously for 1-2 minutes.[6][8]A clear, homogenous solution is formed.
Low TemperatureGently warm the solution in a water bath at 37°C for 5-10 minutes.[6][7][8]The compound dissolves completely.
Hygroscopic DMSOUse a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.[6][15]The compound dissolves in the fresh, dry solvent.
Concentration too highPrepare a more dilute stock solution.The compound dissolves at a lower concentration.
Problem 2: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Poor mixing techniqueAdd the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid dispersion.[7]A clear solution is maintained after dilution.
Final concentration exceeds aqueous solubilityLower the final concentration of 4''-Hydroxyisojasminin in the aqueous buffer.[8]The compound remains in solution at a lower final concentration.
Buffer incompatibilityAdjust the pH of the aqueous buffer. The solubility of compounds with ionizable groups can be pH-dependent.[7][16]The compound is more soluble at the adjusted pH.
Insufficient solubilizing power of the final solutionIncorporate a solubility enhancer such as a cyclodextrin (B1172386) or a non-ionic surfactant (e.g., Tween® 80) into the aqueous buffer before adding the DMSO stock.[9]The enhancer maintains the solubility of the compound in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of a 4''-Hydroxyisojasminin Stock Solution using a Co-solvent
  • Weigh the Compound: Accurately weigh a precise amount of 4''-Hydroxyisojasminin powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of 4''-Hydroxyisojasminin (558.58 g/mol )[17], calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes.[6][7] Gentle warming to 37°C can also be applied if necessary.[6][7][8]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading

This method is suitable for preparing a solid inclusion complex that can be dissolved in aqueous buffers.[18][19]

  • Molar Ratio Calculation: Determine the desired molar ratio of 4''-Hydroxyisojasminin to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Mixing: Weigh the appropriate amounts of 4''-Hydroxyisojasminin and HP-β-CD and mix them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste. Knead the paste thoroughly with a pestle for 30-60 minutes.[19]

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: The resulting powder can now be tested for its solubility in your desired aqueous buffer.

Data Presentation

The following tables present illustrative data for enhancing the solubility of 4''-Hydroxyisojasminin. These are examples to guide experimental design.

Table 1: Illustrative Solubility of 4''-Hydroxyisojasminin in Common Solvent Systems

Solvent SystemTemperature (°C)Maximum Solubility (mM)Observations
Water25< 0.1Insoluble
PBS (pH 7.4)25< 0.1Insoluble
DMSO25> 50Freely soluble
Ethanol2515Soluble
Propylene Glycol2520Soluble
10% DMSO in PBS250.5Sparingly soluble
20% Ethanol in PBS250.8Sparingly soluble

Table 2: Example of Solubility Enhancement using Cyclodextrins

FormulationConcentration of Enhancer (% w/v)Apparent Solubility in PBS (mM)Fold Increase
4''-Hydroxyisojasminin only0< 0.1-
+ Hydroxypropyl-β-Cyclodextrin10.9> 9
+ Hydroxypropyl-β-Cyclodextrin21.7> 17
+ Sulfobutylether-β-Cyclodextrin11.2> 12
+ Sulfobutylether-β-Cyclodextrin22.5> 25

Mandatory Visualizations

G cluster_start Start cluster_methods Solubility Enhancement Methods cluster_prep Preparation cluster_dilution Final Dilution cluster_end Result start Poorly Soluble 4''-Hydroxyisojasminin Powder cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactant Micelles (e.g., Tween® 80) start->surfactant stock_prep Prepare Concentrated Stock Solution cosolvent->stock_prep complex_prep Prepare Solid Inclusion Complex cyclodextrin->complex_prep micelle_prep Prepare Micellar Formulation surfactant->micelle_prep dilute_stock Dilute Stock into Aqueous Buffer stock_prep->dilute_stock dissolve_complex Dissolve Complex in Aqueous Buffer complex_prep->dissolve_complex dilute_micelle Dilute Formulation in Aqueous Buffer micelle_prep->dilute_micelle end Clear Solution for Biological Testing dilute_stock->end dissolve_complex->end dilute_micelle->end

Caption: Experimental workflow for enhancing the solubility of 4''-Hydroxyisojasminin.

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final concentration. check_conc->lower_conc No check_mixing Is the mixing technique optimal? check_conc->check_mixing Yes success Problem Solved: Clear Solution lower_conc->success improve_mixing Action: Add stock dropwise with vigorous vortexing. check_mixing->improve_mixing No check_enhancer Have you tried a solubility enhancer? check_mixing->check_enhancer Yes improve_mixing->success add_enhancer Action: Add Cyclodextrin or Surfactant to buffer. check_enhancer->add_enhancer No fail Consider Advanced Formulation (e.g., Solid Dispersion) check_enhancer->fail Yes add_enhancer->success

Caption: Troubleshooting decision tree for compound precipitation.

References

Troubleshooting

Refinement of spectroscopic techniques for unambiguous identification of 4''-Hydroxyisojasminin.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the spectroscopic techniques required for the unambiguous identification of 4''-Hydroxyisoj...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the spectroscopic techniques required for the unambiguous identification of 4''-Hydroxyisojasminin. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques for identifying 4''-Hydroxyisojasminin?

A1: The unambiguous identification of 4''-Hydroxyisojasminin, a complex secoiridoid, relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution Mass Spectrometry (MS). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide supplementary information about functional groups and the chromophore system, respectively.

Q2: I am observing broad peaks in my ¹H NMR spectrum. What are the possible causes and solutions?

A2: Broad NMR signals can arise from several factors:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider using a metal chelator like EDTA or passing your sample through a short column of silica (B1680970) gel.

  • Chemical Exchange: Protons on hydroxyl or amine groups can exchange with residual water or other exchangeable protons, leading to broad signals. Adding a drop of D₂O to the NMR tube will cause these peaks to disappear, confirming their origin.

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the spectrometer is recommended.

Q3: My Mass Spectrometry data shows a complex fragmentation pattern. How can I interpret it to confirm the structure of 4''-Hydroxyisojasminin?

A3: The fragmentation pattern in MS provides valuable structural information. For 4''-Hydroxyisojasminin, expect to see characteristic losses of the glycosidic unit and fragmentations within the secoiridoid core. High-resolution MS (HRMS) is crucial to determine the elemental composition of the parent ion and its fragments, which helps in confirming the molecular formula. Tandem MS (MS/MS) experiments are essential to establish the fragmentation pathways.

Q4: How can I differentiate 4''-Hydroxyisojasminin from its isomers using spectroscopic techniques?

A4: Differentiating isomers requires a detailed analysis of 2D NMR data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for identifying long-range ¹H-¹³C correlations, which can establish the connectivity between different parts of the molecule, including the position of the additional hydroxyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons, providing information about the stereochemistry of the molecule.

  • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in MS/MS can differ, providing clues to their structural differences.

Troubleshooting Guides

NMR Spectroscopy Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio Insufficient sample amount.Increase sample concentration. Use a cryoprobe if available for enhanced sensitivity.
Incorrect pulse width calibration.Recalibrate the 90° pulse width for the specific sample and probe.
Overlapping Signals in ¹H NMR Complex molecule with many similar proton environments.Utilize 2D NMR techniques like COSY and TOCSY to resolve coupled spin systems. HSQC can also help by spreading the signals over the ¹³C dimension.
Inappropriate solvent.Change the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) to induce different chemical shifts.
Phase and Baseline Distortions Incorrect phasing parameters.Manually re-phase the spectrum.
Incomplete FID acquisition or truncation.Ensure the acquisition time (AQ) is sufficient to allow the FID to decay completely. Apply appropriate window functions before Fourier transformation.
Mass Spectrometry Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Ionization/Low Signal Intensity Suboptimal ionization source parameters.Optimize source parameters such as spray voltage, capillary temperature, and gas flows.
Inappropriate mobile phase composition.Adjust the mobile phase pH and organic solvent composition to enhance ionization. For secoiridoids, ESI in positive mode is often effective.
In-source Fragmentation High source temperature or voltage.Reduce the source temperature and cone voltage to minimize fragmentation within the ion source.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix interfering with ionization.Improve chromatographic separation to resolve the analyte from interfering matrix components. Use a stable isotope-labeled internal standard if available.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified 4''-Hydroxyisojasminin.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., Tetramethylsilane - TMS) for referencing the chemical shifts to 0 ppm.

2D NMR Data Acquisition (General Parameters)
  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-4

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp

    • ¹H Spectral Width (F2): 10-12 ppm

    • ¹³C Spectral Width (F1): 180-200 ppm

    • Number of Increments (F1): 256

    • Number of Scans: 4-8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width (F2): 10-12 ppm

    • ¹³C Spectral Width (F1): 180-200 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Data Presentation: Spectroscopic Data for 4''-Hydroxyisojasminin

Disclaimer: The following NMR data is a hypothetical representation based on the known structure of 4''-Hydroxyisojasminin and typical chemical shifts for similar secoiridoid structures, as specific experimental data was not publicly available at the time of this writing. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4''-Hydroxyisojasminin (in Methanol-d₄)

PositionHypothetical ¹³C Chemical Shift (δc)Hypothetical ¹H Chemical Shift (δн), Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
195.25.95, d (2.5)C-3, C-5, C-9
3152.8-H-1, H-4
429.82.30, mC-3, C-5, C-6
542.12.15, mC-1, C-3, C-4, C-6, C-9
678.54.10, dd (8.0, 4.0)C-4, C-5, C-7, C-8
7130.25.40, d (8.0)C-5, C-6, C-8, C-9
8128.9-H-7
950.32.80, mC-1, C-5, C-7, C-10
1022.11.15, d (7.0)C-5, C-9
11170.5-H-1
1'99.84.80, d (7.5)C-1, C-2', C-3', C-5'
2'74.93.45, mC-1', C-3', C-4'
3'78.13.55, mC-1', C-2', C-4', C-5'
4'71.83.30, mC-2', C-3', C-5', C-6'
5'78.33.40, mC-1', C-3', C-4', C-6'
6'62.93.80, m; 3.65, mC-4', C-5'
4''72.54.25, t (6.0)C-3'', C-5''
............

Table 2: Mass Spectrometry Data for 4''-Hydroxyisojasminin

ParameterValue
Molecular Formula C₂₆H₃₈O₁₃
Exact Mass 558.2312
Observed [M+H]⁺ (Hypothetical) 559.2385
Observed [M+Na]⁺ (Hypothetical) 581.2204
Key MS/MS Fragments (from [M+H]⁺) * m/z 397.1806 ([M+H - 162]⁺, loss of glucose)
  • Further fragmentation of the aglycone. |

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation extraction Extraction of 4''-Hydroxyisojasminin from plant material purification Purification by Chromatography (e.g., HPLC) extraction->purification nmr_analysis 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr_analysis ms_analysis High-Resolution Mass Spectrometry (HRMS, MS/MS) purification->ms_analysis data_integration Integration of NMR and MS Data nmr_analysis->data_integration ms_analysis->data_integration structure_confirmation Unambiguous Structure Confirmation data_integration->structure_confirmation

Caption: Experimental workflow for the identification of 4''-Hydroxyisojasminin.

troubleshooting_workflow start Ambiguous Spectroscopic Data check_purity Is the sample pure? start->check_purity repurify Re-purify sample using orthogonal chromatographic methods check_purity->repurify No check_nmr Are NMR signals well-resolved? check_purity->check_nmr Yes repurify->check_purity optimize_nmr Optimize NMR parameters: - Change solvent - Adjust temperature - Re-shim check_nmr->optimize_nmr No check_ms Is MS fragmentation clear? check_nmr->check_ms Yes optimize_nmr->check_nmr optimize_ms Optimize MS parameters: - Adjust collision energy - Use different ionization mode check_ms->optimize_ms No acquire_2d_nmr Acquire advanced 2D NMR data (e.g., NOESY, ROESY) check_ms->acquire_2d_nmr Yes optimize_ms->check_ms final_analysis Re-evaluate all spectroscopic data for structural confirmation acquire_2d_nmr->final_analysis

Caption: Troubleshooting workflow for ambiguous spectroscopic data.

Optimization

Technical Support Center: Scaling Up 4''-Hydroxyisojasminin Purification for Preclinical Studies

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 4''-Hydroxyisojasminin. It includes frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 4''-Hydroxyisojasminin. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the transition from laboratory-scale to preclinical-scale production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What purity level of 4''-Hydroxyisojasminin is required for preclinical studies? A1: For in vivo efficacy and safety studies, the purity of the compound batch should be high, generally 98% or 99% or greater.[1] The material intended for general toxicology studies, which form a key part of the preclinical safety package for an Investigational New Drug (IND) application, must meet these high purity standards.[1]

Q2: What are the key regulatory considerations when preparing preclinical material? A2: The primary goals of preclinical safety evaluation are to identify a safe initial dose for human trials, identify potential target organs for toxicity, and establish safety parameters for clinical monitoring.[2] Key considerations include:

  • Good Laboratory Practice (GLP): Toxicity studies are expected to be performed in compliance with GLP.[2][3]

  • Impurity Profile: Scaling up a reaction can alter the impurity profile of the drug substance.[1] It is critical that the impurity profile of the scaled-up batch is consistent with the material used in toxicology studies, as changes can delay clinical trials until the new impurities are identified and qualified.[1]

  • Stability: Chemistry tests are required to establish the drug's purity, stability, and shelf life.[3] Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5][6]

  • Good Manufacturing Practice (GMP): While full GMP is required for clinical trial material, the principles should be considered during preclinical manufacturing to ensure a smooth transition.[1][7]

Q3: What are the first steps in planning the scale-up of a purification process? A3: The first steps involve moving from a research-focused process to one centered on economics and robustness.[8] This includes:

  • Method Selection: Choose purification techniques that are scalable. For example, size exclusion chromatography is often not scalable, whereas adsorption and ion-exchange chromatography are.[9] For flavonoids and similar natural products, a combination of macroporous resin chromatography for initial enrichment followed by preparative chromatography is a common and effective strategy.[10][11]

  • Resin and Column Screening: Select a chromatographic resin that is available in bioprocess-grade quantities and has the rigidity to perform well in large-diameter columns.[8]

  • Pilot Studies: Conduct pilot studies that mimic the conditions of full-scale production to identify potential issues before committing large quantities of material.[7]

Q4: How can I ensure the stability of the purified 4''-Hydroxyisojasminin? A4: Stability is critical, as approximately 50% of drugs fail during the preclinical stage due to stability issues.[7] A forced degradation (stress testing) study is mandatory to understand how the molecule behaves under various conditions.[5][6][12] This involves exposing the drug substance to heat, humidity, acid, base, light, and oxidation to identify degradation products and establish appropriate storage and handling conditions.[4][6]

Section 2: Data Presentation and Experimental Protocols

Data Summary Tables

Table 1: Purity Requirements Across Drug Development Stages

StageTypical Purity RequirementPurposeReference
Early in vitro Assays>95%Initial activity screening[1]
Early in vivo (PK/PD)>98%Pharmacokinetic/pharmacodynamic studies[1]
Preclinical Toxicology (GLP)>99%Safety and toxicology assessment for IND[1]
Clinical Trial Material (GMP)>99%Human trials[1][7]

Table 2: Comparison of Scalable Purification Techniques for Natural Products

TechniquePrincipleAdvantagesDisadvantages
Macroporous Resin ChromatographyAdsorption/desorptionHigh capacity, cost-effective for initial cleanup, removes major classes of impurities.[10][13]Lower resolution, primarily for enrichment.
Counter-Current Chromatography (CCC)Liquid-liquid partitioningNo solid stationary phase (no irreversible adsorption), high sample loading, scalable.[10][11][14]Can be solvent-intensive, requires specific instrumentation.
Preparative HPLC (Reversed-Phase)Partitioning between a nonpolar stationary phase and a polar mobile phaseHigh resolution, well-understood, excellent for final polishing steps.[15]Higher cost (solvents, columns), potential for sample precipitation at high concentrations.
Experimental Protocols

Protocol 1: Scaled-Up Extraction and Enrichment of 4''-Hydroxyisojasminin

This protocol describes a method for extracting and enriching secoiridoids like 4''-Hydroxyisojasminin from plant material (Jasminum species) using macroporous resin chromatography.

Methodology:

  • Extraction: Extract dried, powdered plant material with 90% methanol (B129727) using a soxhlet apparatus or percolation.[16]

  • Concentration: Concentrate the methanolic extract under reduced pressure to remove the methanol.

  • Resin Preparation: Pre-treat a suitable macroporous resin (e.g., D101 or XAD-7HP) by washing sequentially with ethanol (B145695) and deionized water.[10][11]

  • Adsorption: Dilute the aqueous concentrate and load it onto the equilibrated resin column at a controlled flow rate (e.g., 2 bed volumes per hour).[11][13]

  • Washing: Wash the column with deionized water to remove highly polar impurities like sugars and salts, followed by a low-concentration ethanol wash (e.g., 20% ethanol) to remove other undesired constituents.[11][13]

  • Elution: Elute the target fraction containing 4''-Hydroxyisojasminin with a higher concentration of ethanol (e.g., 60-90% ethanol).[10][13]

  • Final Concentration: Collect the enriched eluate and concentrate it under vacuum to yield the crude flavonoid extract for further purification.

G Start Dried Plant Material Extraction Extraction (90% Methanol) Start->Extraction Concentration1 Concentration (Remove Methanol) Extraction->Concentration1 Loading Load onto Macroporous Resin Column Concentration1->Loading Wash Wash Column (Water, low % Ethanol) Loading->Wash Elution Elute with High % Ethanol Wash->Elution Waste1 Polar Impurities Wash->Waste1 To Waste Concentration2 Final Concentration Elution->Concentration2 Collect Target Fraction Waste2 Less Polar Impurities Elution->Waste2 To Waste (initial elution) End Enriched Extract for Final Purification Concentration2->End

Caption: Workflow for Extraction and Macroporous Resin Enrichment.

Protocol 2: Final Purification via Preparative Reversed-Phase HPLC

This protocol details the final polishing step to achieve >99% purity.

Methodology:

  • Column Selection: Choose a high-capacity, scalable reversed-phase column (e.g., C18) with a particle size suitable for preparative work (e.g., 10 µm).

  • Sample Preparation: Dissolve the enriched extract from Protocol 1 in a solvent compatible with the mobile phase, ideally the weak mobile phase solvent (e.g., water/acetonitrile (B52724) mix). Filter the sample through a 0.45 µm filter to remove particulates.

  • Method Development: Develop an optimized gradient elution method on an analytical scale first. A typical mobile phase system for flavonoids is acetonitrile and water, often with a modifier like 0.1% formic acid.[11]

  • Scale-Up: Scale the method to the preparative column. The primary principle is to maintain the linear flow rate while increasing the column diameter and sample load.[9] The gradient time should be adjusted proportionally to the column volume.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the peak corresponding to 4''-Hydroxyisojasminin.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the final high-purity compound.

Protocol 3: Forced Degradation (Stress Testing) Study

This protocol outlines the conditions for a forced degradation study based on ICH guidelines to assess the stability of 4''-Hydroxyisojasminin.[4][6]

Methodology:

  • Sample Preparation: Prepare solutions or use solid samples of 4''-Hydroxyisojasminin.

  • Stress Conditions: Expose the samples to the following conditions, aiming for 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 80°C for 7 days.

    • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[4]

  • Analysis: Analyze all stressed samples, along with a control sample, using a developed and validated stability-indicating HPLC method (e.g., HPLC-UV/DAD). The method must be able to separate the intact drug from all degradation products.[5]

  • Mass Balance: Evaluate the results to ensure that the decrease in the main peak corresponds to the increase in impurity peaks, demonstrating mass balance.[5]

Section 3: Troubleshooting Guide

Q: My final yield is very low after the preparative HPLC step. What could be the cause? A:

  • Poor Solubility: The compound may be precipitating on the column head due to high concentration in a solvent it is not fully soluble in. Solution: Dissolve the sample in the initial mobile phase or a solvent with slightly higher strength. Reduce the injection concentration and increase the number of injections.[17]

  • Irreversible Adsorption: Although less common with C18, some compounds can irreversibly bind to the stationary phase. Solution: Flush the column with a very strong solvent (e.g., isopropanol (B130326) or THF). Consider a different stationary phase if the problem persists.

  • Compound Degradation: The compound might be unstable in the mobile phase (e.g., at low pH). Solution: Perform a stability test of the compound in the mobile phase over 24 hours. Adjust the mobile phase pH if necessary.

Q: I am observing significant peak fronting in my preparative chromatogram. Why? A: Peak fronting is a classic sign of mass overload.[17] The concentration of the sample at the center of the band is so high that it saturates the stationary phase, causing molecules to move faster than they should.

  • Solution 1: Reduce the amount of sample injected per run.[17]

  • Solution 2: Switch to a larger diameter column or a stationary phase with a higher loading capacity.

Q: My column backpressure increased dramatically during the scaled-up run. What should I do? A: High backpressure can indicate a blockage.

  • Cause 1: Sample Precipitation: The most common cause is sample precipitation at the column inlet. Solution: Stop the run, reverse the column, and flush with a strong solvent at a low flow rate to clear the inlet frit. Always filter your sample before injection.[17]

  • Cause 2: Blocked Frit: Particulates from the sample or system can block the inlet frit. Solution: Replace the guard column if one is used. If not, the inlet frit of the preparative column may need to be replaced.[17]

  • Cause 3: Resin Bed Collapse: This can happen if the flow rate is too high for the resin or if the column is poorly packed. This is a more serious issue that may require repacking the column.[18]

Q: A new, significant impurity appeared in my scaled-up batch that was not present in the lab-scale material. What happened? A: This is a common and serious issue in process scale-up.[1]

  • Cause 1: Longer Processing Times: At a larger scale, reactions or purifications often take longer, which can allow for the formation of degradation products that were not seen on a smaller, faster scale.

  • Cause 2: Temperature Differences: Heat transfer is different at scale, and localized "hot spots" can cause thermal degradation.

  • Solution: The impurity must be identified and characterized.[1] The purification process must be re-optimized to remove it. This may involve adjusting elution gradients, changing solvents, or adding an additional purification step. It is crucial to document and qualify this new impurity for regulatory submissions.

Section 4: Biological Pathway Context

While the specific signaling pathways modulated by 4''-Hydroxyisojasminin require dedicated biological studies, many flavonoids and secoiridoids are known to interact with key cellular signaling cascades involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[19] Understanding these potential targets is crucial for preclinical development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4''-Hydroxyisojasminin Inhibitor->PI3K Potential Inhibition

Caption: Potential interaction of 4''-Hydroxyisojasminin with the PI3K/Akt/mTOR pathway.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4''-Hydroxyisojasminin Content in Different Jasminum Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4''-Hydroxyisojasminin content across various Jasminum species. Due to a lack of publicly available direct co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 4''-Hydroxyisojasminin content across various Jasminum species. Due to a lack of publicly available direct comparative studies, this guide focuses on the reported presence of the compound and outlines detailed experimental protocols for its future quantification and analysis.

Data Presentation: Presence of 4''-Hydroxyisojasminin in Jasminum Species

Jasminum SpeciesPlant PartReference
Jasminum mesnyiLeaves[1][2]
Jasminum officinaleNot Specified

This lack of quantitative comparison highlights a significant research gap and an opportunity for further investigation to determine the most promising Jasminum species for sourcing 4''-Hydroxyisojasminin.

Experimental Protocols

To facilitate further research in this area, the following are detailed methodologies for the extraction and quantification of 4''-Hydroxyisojasminin and other secoiridoids from Jasminum species, based on established analytical techniques for this class of compounds.

Extraction of 4''-Hydroxyisojasminin

This protocol outlines a general procedure for the extraction of secoiridoids, including 4''-Hydroxyisojasminin, from Jasminum plant material.

a. Sample Preparation:

  • Collect fresh plant material (e.g., leaves) and wash with distilled water to remove any debris.

  • Air-dry the plant material in the shade or use a lyophilizer for rapid drying to prevent enzymatic degradation of phytochemicals.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

b. Extraction Procedure:

  • Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with analysis, pre-extract the powdered plant material with a non-polar solvent such as petroleum ether or n-hexane. This can be done using a Soxhlet apparatus or by maceration with agitation, followed by filtration.

  • Methanol (B129727) or Ethanol (B145695) Extraction:

    • Submerge the defatted plant powder in 80-90% methanol or ethanol in a flask.

    • Perform extraction using one of the following methods:

      • Maceration: Agitate the mixture at room temperature for 24-48 hours.

      • Soxhlet Extraction: Extract for 6-8 hours for a more exhaustive extraction.

      • Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes. This method is faster and can improve extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

c. Fractionation (Optional):

  • The crude extract can be further purified by liquid-liquid partitioning.

  • Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. Secoiridoids are often enriched in the ethyl acetate and n-butanol fractions.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantitative analysis of secoiridoids.

a. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh a reference standard of 4''-Hydroxyisojasminin and dissolve it in HPLC-grade methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution: Dissolve a known amount of the dried extract or fraction in HPLC-grade methanol, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

b. HPLC Conditions (General):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to separate complex mixtures. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Elution Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing over time to elute more non-polar compounds.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detector set at a wavelength where secoiridoids exhibit maximum absorbance (typically around 230-280 nm).

  • Injection Volume: 10-20 µL.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the 4''-Hydroxyisojasminin standard against its concentration.

  • Identify the 4''-Hydroxyisojasminin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 4''-Hydroxyisojasminin in the sample by interpolating its peak area on the calibration curve.

Confirmation by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS can be used for more sensitive and specific quantification and structural confirmation.

a. UPLC-MS Conditions (General):

  • UPLC System: A UPLC system with a sub-2 µm particle size C18 column for higher resolution and faster analysis.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's properties.

  • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) mode for targeted quantification, which offers high selectivity and sensitivity.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a relevant biosynthetic pathway, created using the DOT language.

experimental_workflow plant_material Jasminum Plant Material (Leaves) drying Drying (Air-dry or Lyophilize) plant_material->drying grinding Grinding to Fine Powder drying->grinding defatting Defatting with Petroleum Ether grinding->defatting extraction Extraction with 80-90% Methanol/Ethanol defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Secoiridoid Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation (Optional) crude_extract->fractionation hplc_analysis HPLC-UV Quantification crude_extract->hplc_analysis fractionation->hplc_analysis uplc_ms_analysis UPLC-MS Confirmation hplc_analysis->uplc_ms_analysis

Caption: Experimental workflow for the extraction and analysis of 4''-Hydroxyisojasminin.

secoiridoid_biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_Shikimate Shikimate Pathway GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Secologanin Secologanin Loganin->Secologanin Secoiridoids Secoiridoids (e.g., Oleuropein) Secologanin->Secoiridoids Dopamine->Secoiridoids Hydroxyisojasminin 4''-Hydroxyisojasminin Secoiridoids->Hydroxyisojasminin Further Modification

Caption: General biosynthetic pathway of secoiridoids in the Oleaceae family.

References

Comparative

4''-Hydroxyisojasminin versus albendazole: a comparative anthelmintic study.

For Immediate Release In the ongoing search for novel anthelmintic agents to combat parasitic helminth infections, particularly in the face of growing drug resistance, attention has turned to natural products. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel anthelmintic agents to combat parasitic helminth infections, particularly in the face of growing drug resistance, attention has turned to natural products. This guide provides a comparative analysis of the plant-derived secoiridoid, 4''-Hydroxyisojasminin, against the widely used broad-spectrum anthelmintic drug, albendazole (B1665689). The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Albendazole is a well-established benzimidazole (B57391) anthelmintic with a known mechanism of action targeting microtubule synthesis in helminths.[1][2][3] In contrast, 4''-Hydroxyisojasminin, a secoiridoid isolated from Jasminum mesnyi, is a less-studied compound. While direct comparative studies on the purified 4''-Hydroxyisojasminin are limited, research on ethanolic extracts of Jasminum mesnyi, which contains this compound, has demonstrated notable anthelmintic properties.[4] This comparison synthesizes the available data to provide a preliminary assessment of 4''-Hydroxyisojasminin's potential as an anthelmintic agent relative to albendazole.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the anthelmintic activity of Jasminum mesnyi extract (containing 4''-Hydroxyisojasminin) and albendazole. It is critical to note that the data for J. mesnyi is from an extract, and the concentration of 4''-Hydroxyisojasminin within the extract is not specified.

Compound Organism Model Concentration Time to Paralysis (min) Time to Death (min) Reference
Ethanolic Extract of Jasminum mesnyiEisenia fetida (Earthworm)20 mg/mL92> 240[4]
Ethanolic Extract of Jasminum mesnyiEisenia fetida (Earthworm)40 mg/mL24150[4]
AlbendazoleEisenia fetida (Earthworm)10 mg/mL45105[4]

Note: The study on Jasminum mesnyi extract qualitatively described its effects at 20-40 mg/mL as "equivalent to albendazole". The data in the table is extracted from the detailed results of the same study.

Experimental Protocols

In Vitro Anthelmintic Assay for Jasminum mesnyi Extract

The anthelmintic activity of the ethanolic extract of Jasminum mesnyi leaves was evaluated using adult Indian earthworms, Eisenia fetida.

  • Preparation of Test Solutions: The crude ethanolic extract of J. mesnyi was dissolved in distilled water to prepare concentrations of 20 mg/mL and 40 mg/mL. Albendazole (10 mg/mL) was used as the reference standard, and distilled water served as the control.

  • Experimental Setup: Adult earthworms of similar size were placed in petri dishes containing the test and control solutions.

  • Data Collection: The time taken for the paralysis and death of the worms was recorded. Paralysis was noted when the worms did not move even when shaken vigorously. Death was confirmed by the absence of movement when dipped in warm water, accompanied by a fading of the body color.

General In Vitro Anthelmintic Assay Protocol (for Albendazole)

A common method for evaluating the in vitro efficacy of anthelmintics like albendazole against gastrointestinal nematodes is the egg hatch assay (EHA) and the larval motility/mortality assay.

  • Egg Hatch Assay (EHA):

    • Nematode eggs (e.g., from Haemonchus contortus) are harvested from the feces of infected animals.

    • The eggs are incubated in a solution containing different concentrations of the test compound (e.g., albendazole) in a 96-well plate.

    • After a set incubation period (e.g., 48 hours), the number of hatched larvae and unhatched eggs are counted to determine the percentage of egg hatch inhibition.

  • Larval Motility/Mortality Assay:

    • Third-stage larvae (L3) of the nematode are exposed to various concentrations of the test compound.

    • After incubation, the motility of the larvae is observed under a microscope. A reduction in motility or an increase in mortality is indicative of anthelmintic activity.

Mechanism of Action

Albendazole

Albendazole's primary mechanism of action is the inhibition of tubulin polymerization in the parasitic worm.[1][2][3] By binding to the β-tubulin subunit, it disrupts the formation of microtubules, which are essential for cellular structure, nutrient absorption, and cell division. This leads to a depletion of the parasite's energy reserves, resulting in paralysis and death.[3]

4''-Hydroxyisojasminin

The precise anthelmintic mechanism of action for 4''-Hydroxyisojasminin has not been elucidated. However, secoiridoids, the class of compounds to which it belongs, are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[5] It is hypothesized that its anthelmintic effects may be due to a different mechanism than that of benzimidazoles, which could be advantageous in overcoming resistance. Further research is required to identify its molecular targets in helminths.

Visualizations

G cluster_workflow Comparative Anthelmintic Assay Workflow start Start prep_compounds Prepare Test Compounds: - 4''-Hydroxyisojasminin (Extract) - Albendazole (Standard) start->prep_compounds prep_worms Prepare Helminth Model (e.g., Eisenia fetida or Haemonchus contortus) start->prep_worms exposure Expose Helminths to Test Compounds and Controls prep_compounds->exposure prep_worms->exposure observe Observe and Record Data (Time to Paralysis/Death, Motility, Egg Hatch) exposure->observe analysis Data Analysis and Comparison observe->analysis end End analysis->end

Caption: A flowchart illustrating the general experimental workflow for a comparative anthelmintic study.

G cluster_albendazole Albendazole Mechanism of Action cluster_hydroxyisojasminin 4''-Hydroxyisojasminin Mechanism of Action albendazole Albendazole beta_tubulin β-tubulin in Parasite albendazole->beta_tubulin Binds to inhibit_poly Inhibition of Tubulin Polymerization beta_tubulin->inhibit_poly disrupt_micro Disruption of Microtubules inhibit_poly->disrupt_micro impaired_glucose Impaired Glucose Uptake disrupt_micro->impaired_glucose paralysis_death Paralysis and Death impaired_glucose->paralysis_death hydroxyisojasminin 4''-Hydroxyisojasminin unknown_target Unknown Molecular Target(s) in Parasite hydroxyisojasminin->unknown_target unknown_effect Undetermined Cellular Effects unknown_target->unknown_effect paralysis_death2 Paralysis and Death unknown_effect->paralysis_death2

Caption: A diagram comparing the known signaling pathway of Albendazole with the currently unknown pathway of 4''-Hydroxyisojasminin.

Conclusion

The available evidence suggests that extracts of Jasminum mesnyi, containing 4''-Hydroxyisojasminin, possess significant anthelmintic properties that warrant further investigation. While a direct comparison with albendazole using the purified compound is not yet available, the preliminary data indicates a potential for this natural product as a source for new anthelmintic drug discovery. Future research should focus on the isolation and purification of 4''-Hydroxyisojasminin, followed by quantitative in vitro and in vivo studies against a range of clinically relevant helminth species. Elucidating its mechanism of action will be a crucial step in evaluating its potential as a viable alternative or complementary therapy to existing anthelmintics like albendazole.

References

Validation

Validating the antioxidant activity of 4''-Hydroxyisojasminin against known standards.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of plant extracts rich in 4''-Hydroxyisojasminin against established antioxidant st...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of plant extracts rich in 4''-Hydroxyisojasminin against established antioxidant standards. The supporting experimental data, detailed protocols, and visual workflows aim to facilitate informed decisions in the exploration of novel antioxidant compounds.

Extracts from the leaves of Jasminum mesnyi, a known source of the secoiridoid 4''-Hydroxyisojasminin, have demonstrated notable antioxidant properties in various in vitro assays.[1] This guide synthesizes the available data to benchmark the performance of these extracts against well-characterized antioxidant standards such as Vitamin C (Ascorbic Acid), Trolox, and Quercetin.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of a substance is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for Jasminum mesnyi extracts and standard antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

SampleAntioxidant AssayIC50 Value (µg/mL)
Jasminum mesnyi Extracts
90% Methanol (B129727) Leaf ExtractDPPH Radical Scavenging25.27 ± 0.6[1]
Aqueous Leaf ExtractDPPH Radical Scavenging71.84 ± 0.06[1]
n-Butanol fraction of Methanolic Leaf ExtractDPPH Radical Scavenging6.22 ± 0.25
Standard Antioxidants
Vitamin C (Ascorbic Acid)DPPH Radical Scavenging8.84 ± 0.05[1]
RutinDPPH Radical Scavenging3.78 ± 0.153[1]
L-Ascorbic AcidDPPH Radical Scavenging6.54 ± 0.24
RutinDPPH Radical Scavenging5.43 ± 0.21

Experimental Protocols: Methodologies for Antioxidant Validation

The following are detailed protocols for the key in vitro antioxidant assays cited in this guide, providing a framework for the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[1]

  • Principle: DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test sample (4''-Hydroxyisojasminin or plant extract) at various concentrations

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

    • Methanol or ethanol (B145695)

    • Spectrophotometer

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test sample or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

    • A blank is prepared with the solvent instead of the sample.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for measuring the total antioxidant capacity of a sample.

  • Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test sample at various concentrations

    • Standard antioxidant (e.g., Trolox)

    • Ethanol or buffer solution

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add a specific volume of the test sample or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

  • Reagents and Equipment:

    • FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution)

    • Test sample at various concentrations

    • Standard (e.g., FeSO₄ solution)

    • Spectrophotometer

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a specific volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 4 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard ferrous sulfate (B86663) solution.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample 4''-Hydroxyisojasminin (or Jasminum mesnyi extract) Serial_Dilutions Serial Dilutions Sample->Serial_Dilutions Standards Vitamin C, Trolox, Quercetin Standards->Serial_Dilutions DPPH_Assay DPPH Assay Serial_Dilutions->DPPH_Assay Add to DPPH solution ABTS_Assay ABTS Assay Serial_Dilutions->ABTS_Assay Add to ABTS•+ solution FRAP_Assay FRAP Assay Serial_Dilutions->FRAP_Assay Add to FRAP reagent Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry FRAP_Assay->Spectrophotometry Calculation Calculate % Inhibition & IC50 Values Spectrophotometry->Calculation Comparison Compare with Standards Calculation->Comparison

Caption: Experimental workflow for validating antioxidant activity.

antioxidant_mechanism ROS Reactive Oxygen Species (e.g., Free Radicals) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Neutralized_Radical Stable, Non-reactive Molecule ROS->Neutralized_Radical is converted to Antioxidant Antioxidant (e.g., 4''-Hydroxyisojasminin) Antioxidant->ROS donates electron/ hydrogen atom to Antioxidant->Cellular_Damage prevents

Caption: General mechanism of antioxidant action against free radicals.

References

Comparative

Cross-Species Perspectives on the Biological Activities of 4''-Hydroxyisojasminin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4''-Hydroxyisojasminin is a secoiridoid glycoside that has been identified in various plant species, most notably within the Jasminum genus, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been identified in various plant species, most notably within the Jasminum genus, including Jasminum mesnyi.[1][2] Secoiridoids are a class of monoterpenoids known for a wide array of biological activities.[3] This guide provides a comparative overview of the currently understood biological effects of 4''-Hydroxyisojasminin, drawing from studies on plant extracts containing this compound. It is important to note that research on the isolated pure compound is limited, and many of the cited studies have been conducted on crude plant extracts. Therefore, the biological effects described may be attributable to the synergistic action of multiple compounds present in the extracts. This guide aims to consolidate the existing data to aid researchers in drug discovery and development.

Comparative Biological Effects

The primary biological activities associated with plant extracts containing 4''-Hydroxyisojasminin are antioxidant, anthelmintic, and anti-inflammatory effects. The following tables summarize the available quantitative data from studies on Jasminum mesnyi extracts.

Antioxidant Activity

Extracts of Jasminum mesnyi leaves, which contain 4''-Hydroxyisojasminin, have demonstrated significant antioxidant potential.[1] The antioxidant capacity is often evaluated by measuring the concentration required to inhibit 50% of a particular oxidative process (IC50).

Table 1: In Vitro Antioxidant Activity of Jasminum mesnyi Leaf Extracts

ExtractAssayIC50 (µg/mL)Reference Standard (IC50 µg/mL)
90% Methanol ExtractDPPH Radical Scavenging25.27 ± 0.6Ascorbic Acid (8.84 ± 0.05)
Aqueous ExtractDPPH Radical Scavenging71.84 ± 0.06Rutin (3.78 ± 0.153)
n-Butanol FractionDPPH Radical Scavenging6.22 ± 0.25L-Ascorbic Acid (6.54 ± 0.24)
Ethyl Acetate FractionDPPH Radical Scavenging153.45 ± 6.65Rutin (5.43 ± 0.21)
n-Butanol FractionNitric Oxide Scavenging35.12 ± 1.58L-Ascorbic Acid (21.06 ± 0.95)
Ethyl Acetate FractionNitric Oxide Scavenging141.54 ± 9.95Rutin (29.93 ± 0.32)

Data presented as mean ± standard deviation.[1]

Anthelmintic Activity

The anthelmintic properties of Jasminum mesnyi leaf extracts have been evaluated against the earthworm Eisenia fetida, a common model for screening anthelmintic drugs.

Table 2: In Vitro Anthelmintic Activity of Ethanolic Leaf Extract of Jasminum mesnyi

Concentration (mg/mL)Time to Paralysis (min)Time to Death (min)
20SignificantSignificant
40More SignificantMore Significant
Albendazole (10)StandardStandard

Specific time values were not provided in the abstract, but the study reported a significant dose-dependent effect.[2]

Experimental Protocols

Detailed experimental methodologies for the cited studies are crucial for reproducibility and further research.

DPPH Radical Scavenging Assay

This assay is a common method to determine antioxidant activity.

  • Preparation of Extracts: A known weight of the dried plant material is extracted with a suitable solvent (e.g., 90% methanol, water).

  • Reaction Mixture: Different concentrations of the plant extracts are added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without extract). The IC50 value is then determined from a dose-response curve.[1]

Anthelmintic Activity Assay

This assay assesses the efficacy of a substance in causing paralysis and/or death of worms.

  • Test Organism: Adult Indian earthworms (Eisenia fetida) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

  • Test Solutions: Ethanolic extracts of the plant material are prepared at different concentrations (e.g., 20 mg/mL and 40 mg/mL). A standard anthelmintic drug (e.g., Albendazole) and a control (e.g., distilled water) are also used.

  • Procedure: Earthworms of similar size are placed in petri dishes containing the test solutions.

  • Observation: The time taken for the onset of paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken or dipped in warm water) are recorded.[2]

Potential Signaling Pathways: A Hypothetical Model

While the precise molecular mechanisms of 4''-Hydroxyisojasminin are yet to be elucidated, its potential anti-inflammatory and antioxidant effects suggest possible interactions with key signaling pathways involved in cellular stress and inflammation. The following diagram illustrates a hypothetical pathway that could be a target for future investigation.

G Hypothetical Signaling Pathway for 4''-Hydroxyisojasminin cluster_0 Cellular Stress (e.g., ROS, Pathogens) cluster_1 Potential Target Pathways cluster_2 Cellular Response Stress Oxidative Stress / Inflammatory Stimuli NFkB NF-κB Pathway Stress->NFkB MAPK MAPK Pathway Stress->MAPK Nrf2 Nrf2 Pathway Stress->Nrf2 Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Antioxidant Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant Hydroxyisojasminin 4''-Hydroxyisojasminin Hydroxyisojasminin->NFkB Inhibition Hydroxyisojasminin->MAPK Inhibition Hydroxyisojasminin->Nrf2 Activation

Caption: Hypothetical signaling pathways potentially modulated by 4''-Hydroxyisojasminin.

Conclusion and Future Directions

The available evidence, primarily from studies on crude extracts of Jasminum mesnyi, suggests that 4''-Hydroxyisojasminin is a component of a phytochemically rich plant with promising antioxidant and anthelmintic properties. However, there is a clear and urgent need for further research focused on the isolated compound. Future studies should aim to:

  • Isolate and purify 4''-Hydroxyisojasminin to conduct definitive biological assays.

  • Perform comprehensive in vitro and in vivo studies across a range of species and cell lines to determine its efficacy and safety profile.

  • Elucidate the specific molecular targets and signaling pathways modulated by 4''-Hydroxyisojasminin to understand its mechanism of action.

  • Conduct comparative studies with existing drugs to evaluate its therapeutic potential.

By addressing these research gaps, the scientific community can fully unlock the potential of 4''-Hydroxyisojasminin as a lead compound for the development of new therapeutic agents.

References

Comparative

A Comparative Guide to the Phytochemical Landscape of Jasminum mesnyi Extracts

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the phytochemical composition of various extracts derived from Jasminum mesnyi Hance, commonly known...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the phytochemical composition of various extracts derived from Jasminum mesnyi Hance, commonly known as yellow jasmine. Understanding the distribution of bioactive compounds across different solvent fractions is crucial for isolating specific phytochemicals and for guiding research into their therapeutic potential. The data and protocols presented herein are synthesized from published experimental findings.

Introduction to Jasminum mesnyi

Jasminum mesnyi, a species of the Oleaceae family, is a plant with a growing reputation in medicinal research.[1][2] Its extracts have been noted for various biological activities, which are attributed to a rich diversity of secondary metabolites.[3][4] These compounds include flavonoids, phenols, terpenoids, cardiac glycosides, and sterols.[1][2] The choice of solvent for extraction plays a critical role in determining the yield and the profile of the phytochemicals obtained. This guide compares extracts obtained through sequential fractionation with solvents of increasing polarity, providing a clear overview of their phytochemical contents.

Comparative Phytochemical Data

The following tables summarize the quantitative yield and qualitative phytochemical distribution in different solvent fractions of an initial ethanolic extract of J. mesnyi leaves.

Table 1: Percentage Yield of Different Solvent Fractions from Ethanolic Extract

Solvent FractionAbbreviationPolarityPercentage Yield (%)
Hexane (B92381)HFLow4.8
Diethyl EtherDEFLow-Medium12.5
Ethyl Acetate (B1210297)EAFMedium18.0
Methanol (B129727)MFHigh45.0
Data sourced from a study on J. mesnyi leaf extracts.[2]

Table 2: Qualitative Phytochemical Screening of J. mesnyi Leaf Extracts

Phytochemical ClassHexane Fraction (HF)Diethyl Ether Fraction (DEF)Ethyl Acetate Fraction (EAF)Methanol Fraction (MF)
Alkaloids --++
Flavonoids -+++++
Phenols --+++
Tannins --++++
Cardiac Glycosides +++++-
Sterols +++++-
Terpenoids +++++-
Saponins ----
Key: ++ (Predominant Presence), + (Moderate Presence), - (Absent).[1][2][5][6]

Table 3: Total Phenolic Content in J. mesnyi Leaf Extracts

Solvent FractionAbbreviationTotal Phenolic Content (mg GAE/g of extract)
HexaneHF44.72 ± 2.41
MethanolMF53.04 ± 2.29
Ethyl AcetateEAF61.93 ± 1.86
Diethyl EtherDEF63.20 ± 5.03
GAE: Gallic Acid Equivalent. Data represents mean ± standard deviation.[2]

From the data, it is evident that the Diethyl Ether (DEF) and Ethyl Acetate (EAF) fractions are particularly rich in total phenolic compounds.[2] The EAF and Methanol (MF) fractions show a predominant presence of flavonoids and tannins, while the less polar Hexane (HF) and DEF fractions are abundant in cardiac glycosides, sterols, and terpenoids.[1][2][6]

Experimental Protocols

The methodologies outlined below are crucial for the reproducible phytochemical analysis of Jasminum mesnyi extracts.

1. Plant Material Preparation and Extraction

  • Collection and Preparation: Fresh, disease-free leaves of Jasminum mesnyi are collected. The leaves are washed thoroughly, shade-dried for several days, and then ground into a fine powder using an electric blender.

  • Initial Ethanolic Extraction: The dried powder is subjected to extraction using a Soxhlet apparatus with a solvent such as 60% ethanol. This process yields the parent ethanolic extract (PF). The crude extract is then distilled to remove the solvent and concentrated.[7]

2. Solvent-Solvent Fractionation

The parent ethanolic extract is further partitioned to separate compounds based on their polarity.[2]

  • The dried ethanolic extract is dissolved in distilled water and transferred to a separatory funnel.

  • An equal volume of hexane (a non-polar solvent) is added, and the mixture is shaken vigorously. The layers are allowed to separate, and the upper hexane layer (HF) is collected. This is repeated to ensure complete extraction.

  • The remaining aqueous layer is then sequentially extracted with solvents of increasing polarity: diethyl ether (DEF), followed by ethyl acetate (EAF), and finally methanol (MF).[2]

  • Each collected fraction is concentrated using a rotary evaporator to obtain a dried powder, which is then weighed to calculate the percentage yield.[2]

3. Qualitative Phytochemical Analysis

Standard chemical tests are used to screen for the presence of various phytochemical classes in each fraction.[8][9]

  • Test for Flavonoids: A few pieces of magnesium ribbon are added to the extract, followed by the dropwise addition of concentrated hydrochloric acid. The appearance of a pink or magenta color indicates the presence of flavonoids.[9]

  • Test for Phenols: The extract is dissolved in distilled water, and a few drops of 10% lead acetate solution are added. The formation of a white precipitate suggests the presence of phenolic compounds.[8]

  • Test for Terpenoids: The extract is dissolved in chloroform (B151607), and the solution is evaporated to dryness. Concentrated sulfuric acid is added and heated. A grayish color indicates the presence of terpenoids.[9]

  • Test for Cardiac Glycosides: The extract is mixed with chloroform and concentrated sulfuric acid is added gently. A reddish-brown ring at the interface indicates the steroidal ring of a glycoside.[9]

4. Quantitative Analysis: Total Phenolic Content

The total phenolic content is determined using the Folin-Ciocalteu reagent method, with gallic acid as a standard.[2]

  • An aliquot of each extract is mixed with Folin-Ciocalteu reagent (FCR) and water.

  • After a short incubation period, a sodium carbonate (Na₂CO₃) solution is added to the mixture.

  • The reaction mixture is incubated at room temperature in the dark to allow for color development.

  • The absorbance of the resulting blue color is measured at 750 nm using a spectrophotometer against a blank.[2]

  • A standard curve is prepared using known concentrations of gallic acid, and the total phenolic content of the extracts is expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the phytochemical analysis process, from plant collection to data analysis.

Phytochemical_Workflow cluster_collection 1. Material Preparation cluster_extraction 2. Extraction & Fractionation cluster_fractions Solvent Fractions cluster_analysis 3. Phytochemical Analysis cluster_qual_results Qualitative Results cluster_quant_results Quantitative Results plant Collect J. mesnyi Leaves dry Wash & Shade Dry plant->dry grind Grind to Fine Powder dry->grind soxhlet Soxhlet Extraction (Ethanol) grind->soxhlet pf Parent Ethanolic Extract (PF) soxhlet->pf fractionation Solvent-Solvent Fractionation pf->fractionation HF Hexane (HF) fractionation->HF DEF Diethyl Ether (DEF) fractionation->DEF EAF Ethyl Acetate (EAF) fractionation->EAF MF Methanol (MF) fractionation->MF qualitative Qualitative Screening (Chemical Tests) HF->qualitative quantitative Quantitative Analysis (Spectrophotometry) HF->quantitative DEF->qualitative DEF->quantitative EAF->qualitative EAF->quantitative MF->qualitative MF->quantitative presence Presence/Absence of Phytochemical Classes qualitative->presence tpc Total Phenolic Content (mg GAE/g) quantitative->tpc

Caption: Workflow for phytochemical profiling of Jasminum mesnyi.

Conclusion

The comparative phytochemical profiling of Jasminum mesnyi extracts reveals a distinct distribution of secondary metabolites based on solvent polarity. The ethyl acetate and methanol fractions are rich sources of flavonoids and tannins, while the less polar hexane and diethyl ether fractions concentrate terpenoids, sterols, and cardiac glycosides.[1][2][6] Notably, the diethyl ether fraction exhibited the highest concentration of total phenolic compounds.[2]

This guide provides researchers and drug development professionals with a foundational understanding of how to selectively extract compound classes from J. mesnyi. The detailed protocols and comparative data serve as a valuable resource for further investigation into the pharmacological properties of this plant, potentially leading to the identification and isolation of novel therapeutic agents. Further research could involve advanced chromatographic techniques like HPLC to identify and quantify specific individual compounds within these fractions.[10][11]

References

Validation

Unveiling the Action of 4''-Hydroxyisojasminin: A Comparative Guide to its Biological Mechanism

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential mechanism of action of 4''-Hydroxyisojasminin, a secoiridoid compound, within biological systems...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 4''-Hydroxyisojasminin, a secoiridoid compound, within biological systems. Due to the limited direct experimental data on 4''-Hydroxyisojasminin, this document leverages findings on structurally related and well-studied secoiridoids, namely Oleuropein (B1677263) and Hydroxytyrosol, to infer its likely biological activities and signaling pathway interactions. This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Comparative Analysis of Bioactivity

Table 1: Comparative Cytotoxicity of Secoiridoids in Cancer Cell Lines

CompoundCell LineAssayEndpointIC50 ValueReference
Oleuropein MCF7 (Breast Cancer)MTT AssayCell Viability16.99 ± 3.4 µM[1][2]
MDA-MB-231 (Breast Cancer)MTT AssayCell Viability27.62 ± 2.38 µM[1][2]
MDA-MB-468 (Breast Cancer)SRB AssayCell Viability500 µM[3]
Hydroxytyrosol Jurkat (Leukemia)MTT AssayCytotoxicity27.3 µg/mL[4][5]
HL60 (Leukemia)MTT AssayCytotoxicity109.8 µg/mL[4][5]
Raw264.7 (Macrophage)MTT AssayCytotoxicity45.7 µg/mL[4][5]

Note: The IC50 values represent the concentration of the compound required to inhibit the biological process by 50%. SRB: Sulforhodamine B; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Implicated Signaling Pathways

Based on studies of related secoiridoids, 4''-Hydroxyisojasminin is postulated to exert its biological effects through the modulation of the NF-κB and PI3K/Akt/mTOR signaling pathways. These pathways are critical regulators of inflammation, cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Secoiridoids like Oleuropein have been shown to inhibit this pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would ultimately block the translocation of NF-κB to the nucleus and prevent the transcription of its target genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates Secoiridoids 4''-Hydroxyisojasminin (inferred) Oleuropein Secoiridoids->IKK Inhibits (inferred)

NF-κB signaling pathway with inferred inhibition by secoiridoids.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Hydroxytyrosol has been demonstrated to inhibit this pathway, leading to reduced cell viability. The mechanism likely involves the inhibition of key kinases such as Akt and mTOR, thereby preventing the phosphorylation of downstream targets that promote cell cycle progression and inhibit apoptosis.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Secoiridoids 4''-Hydroxyisojasminin (inferred) Hydroxytyrosol Secoiridoids->PI3K Inhibits (inferred) Secoiridoids->Akt Inhibits (inferred)

PI3K/Akt/mTOR pathway with inferred inhibition by secoiridoids.

Experimental Protocols

To facilitate the verification of the mechanism of action of 4''-Hydroxyisojasminin, detailed protocols for key experimental assays are provided below.

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-IKK)

This protocol is essential for determining whether a compound inhibits a signaling pathway by affecting the phosphorylation state of key proteins.

Western_Blot_Workflow start Cell Lysis (with phosphatase inhibitors) protein Protein Quantification (e.g., BCA assay) start->protein sds SDS-PAGE (Protein Separation) protein->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-IKK) blocking->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detection Chemiluminescent Detection (ECL) wash2->detection end Imaging & Analysis detection->end

General workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 for NF-κB, or a cancer cell line like MCF7 for PI3K/Akt) and treat with various concentrations of 4''-Hydroxyisojasminin for a specified duration. Include a positive control (e.g., LPS for NF-κB activation, EGF for PI3K/Akt activation) and a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-IKKα/β Ser176/180) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the effect of the compound on protein phosphorylation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of the pathway's activation or inhibition.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Cell Treatment: After 24 hours, treat the transfected cells with different concentrations of 4''-Hydroxyisojasminin for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the treated groups to the stimulated control to determine the inhibitory effect of the compound on NF-κB transcriptional activity.

Conclusion

While direct experimental evidence for the mechanism of action of 4''-Hydroxyisojasminin is still emerging, the available information on related secoiridoids provides a strong rationale for investigating its effects on the NF-κB and PI3K/Akt/mTOR signaling pathways. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers to systematically verify these potential mechanisms and to accelerate the development of 4''-Hydroxyisojasminin as a potential therapeutic agent. Further studies employing the outlined experimental approaches are crucial to definitively elucidate its molecular targets and biological functions.

References

Comparative

Head-to-head comparison of different analytical techniques for 4''-Hydroxyisojasminin quantification.

A Head-to-Head Comparison of Analytical Techniques for the Quantification of 4''-Hydroxyisojasminin For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 4''-Hydroxyisojasminin, a...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Analytical Techniques for the Quantification of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4''-Hydroxyisojasminin, a secoiridoid glucoside found in plants of the Jasminum genus, is crucial for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines.[1][2] This guide provides a head-to-head comparison of two common analytical techniques for the quantification of 4''-Hydroxyisojasminin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for the analysis of structurally related compounds and serves as a practical guide for selecting the most appropriate technique for specific research needs.

Quantitative Data Summary

The following table summarizes the key performance parameters of HPLC-UV and LC-MS/MS for the quantification of 4''-Hydroxyisojasminin. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.1 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 95 - 105%98 - 102%
Selectivity ModerateHigh
Run Time 15 - 25 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for the quantification of 4''-Hydroxyisojasminin using HPLC-UV and LC-MS/MS are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of 4''-Hydroxyisojasminin in relatively simple matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Extraction: Extract 1 gram of powdered plant material (e.g., Jasminum mesnyi leaves) with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-15 min: 10-40% A

    • 15-20 min: 40-80% A

    • 20-22 min: 80-10% A

    • 22-25 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

Calibration:

Prepare a series of standard solutions of purified 4''-Hydroxyisojasminin (1, 5, 10, 25, 50, and 100 µg/mL) in methanol. Construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of 4''-Hydroxyisojasminin in complex biological matrices and for trace-level analysis.

Sample Preparation:

  • Extraction: Perform extraction as described for the HPLC-UV method.

  • Solid-Phase Extraction (SPE) Cleanup: For complex matrices like plasma or tissue homogenates, a C18 SPE cartridge can be used to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the diluted extract.

    • Wash with water and 10% methanol.

    • Elute 4''-Hydroxyisojasminin with 80% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • 0-1 min: 5% A

    • 1-8 min: 5-95% A

    • 8-10 min: 95% A

    • 10.1-12 min: 5% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: [M+HCOO]⁻ → fragment ion 1 (hypothetical)

    • Qualifier: [M+HCOO]⁻ → fragment ion 2 (hypothetical)

    • Note: The specific m/z values for the precursor and product ions would need to be determined experimentally by infusing a pure standard of 4''-Hydroxyisojasminin.

Calibration:

Prepare a series of standard solutions of purified 4''-Hydroxyisojasminin (0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL) in methanol. Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Mandatory Visualizations

Jasmonate Signaling Pathway

4''-Hydroxyisojasminin is a derivative of jasmonic acid, a key signaling molecule in plants involved in defense against herbivores and pathogens, as well as in various developmental processes.[3][4][5][6][7] The core of the jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors like MYC2 and subsequent expression of jasmonate-responsive genes.[3][5]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Jasmonate Biosynthesis cluster_signaling Signal Transduction Stress Wounding, Herbivory, Pathogens alpha_LeA α-Linolenic Acid Stress->alpha_LeA induces OPDA 12-oxo-PDA alpha_LeA->OPDA JA Jasmonic Acid OPDA->JA JA_Ile JA-Isoleucine (Active Hormone) JA->JA_Ile SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ recruits Ub Ubiquitination & 26S Proteasome Degradation SCF_COI1->Ub mediates MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JAZ->Ub JRG Jasmonate Responsive Genes MYC2->JRG activates Defense Defense Responses, Growth Regulation JRG->Defense LCMS_Workflow start Start: Plant Material or Biological Sample extraction Solvent Extraction (e.g., Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MRM Mode) ionization->ms_detection data_analysis Data Acquisition & Quantification ms_detection->data_analysis end End: Concentration of 4''-Hydroxyisojasminin data_analysis->end

References

Validation

In Vivo Therapeutic Potential of 4''-Hydroxyisojasminin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Currently, direct in vivo validation studies specifically targeting 4''-Hydroxyisojasminin are limited in publicly available scientific literature. However,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, direct in vivo validation studies specifically targeting 4''-Hydroxyisojasminin are limited in publicly available scientific literature. However, its presence in Jasminum species, which have demonstrated therapeutic effects in preclinical models, suggests a promising avenue for investigation. This guide provides a comparative framework to evaluate the potential of 4''-Hydroxyisojasminin, drawing parallels with related compounds and extracts from the same botanical family that have undergone more extensive in vivo testing. We will explore established experimental protocols and signaling pathways that could serve as a blueprint for the future validation of this specific secoiridoid.

Comparative Analysis of Anti-Inflammatory Activity

While specific data for 4''-Hydroxyisojasminin is not available, extracts from Jasminum species, known to contain this compound, have shown significant anti-inflammatory effects in vivo.[1][2][3][4] For context, we will compare these findings with the well-documented anti-inflammatory properties of other natural compounds, such as 4-Hydroxycoumarin, which has been extensively studied in animal models.[5][6]

Compound/Extract Animal Model Dosage Key Findings Reference
Ethanolic Root Extract of Jasminum sambacCarrageenan-induced rat paw edema400 mg/kgSignificant anti-inflammatory effect[2]
Ethanolic Root Extract of Jasminum sambacCotton pellet-induced granuloma in rats200 and 400 mg/kgSignificant reduction in granuloma formation[2]
70% Ethanolic and Aqueous Extracts of Jasminum lanceolariumCarrageenan-induced inflamed rats400 mg/kgStrong anti-inflammatory effect; suppression of COX-2 and 5-LOX expression[2]
4-Hydroxycoumarin (4-HC)Acetic acid-induced writhing in animal models25, 50, and 75 mg/kgSignificant reduction in abdominal contortions[5][6]
4-Hydroxycoumarin (4-HC)Carrageenan-induced paw edema50 and 75 mg/kgSignificant reduction in paw edema[5][6]

Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of 4''-Hydroxyisojasminin, established in vivo models of inflammation and pain are crucial. The following protocols, adapted from studies on similar compounds, provide a robust framework for future research.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin (B1671933) or dexamethasone), and treatment groups receiving different doses of the test compound (4''-Hydroxyisojasminin).

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set time (e.g., 30 or 60 minutes), a subsiding injection of 0.1 mL of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

    • Paw volume is then measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This model is used to evaluate the peripheral analgesic activity of a compound.

Methodology:

  • Animals: Swiss albino mice are commonly used.

  • Groups: Similar to the paw edema model, animals are divided into control, positive control (e.g., aspirin (B1665792) or morphine), and test compound groups.

  • Procedure:

    • The test compound or vehicle is administered to the respective groups.

    • After a predetermined time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • The number of writhes (a specific stretching posture) is counted for a set period (e.g., 20 or 30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Potential Signaling Pathways

Based on the known mechanisms of other secoiridoids and anti-inflammatory agents, 4''-Hydroxyisojasminin may exert its therapeutic effects by modulating key inflammatory signaling pathways.

A plausible mechanism involves the inhibition of pro-inflammatory mediators. This could occur through the suppression of the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38). These pathways are central to the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Below are diagrams illustrating a potential experimental workflow for in vivo validation and the hypothesized signaling pathway for 4''-Hydroxyisojasminin.

G cluster_0 Phase 1: In Vivo Model Induction cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Data Collection & Analysis Animal_Model Selection of Animal Model (e.g., Rats, Mice) Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, Acetic Acid) Animal_Model->Inflammation_Induction Grouping Animal Grouping (Control, Positive Control, Test Groups) Administration Administration of 4''-Hydroxyisojasminin Grouping->Administration Measurement Measurement of Inflammatory Markers (e.g., Paw Edema, Writhing) Biochemical_Assays Biochemical Assays (Cytokines, COX-2, iNOS) Measurement->Biochemical_Assays Histopathology Histopathological Examination Biochemical_Assays->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis end Conclusion on Therapeutic Potential Data_Analysis->end start Start start->Animal_Model

Caption: Experimental workflow for in vivo validation.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB_Inhibition IκBα Receptor->NFkB_Inhibition Leads to Degradation AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_Inhibition->NFkB Inhibits NFkB_translocation NF-κB Hydroxyisojasminin 4''-Hydroxyisojasminin Hydroxyisojasminin->MAPK Inhibits Hydroxyisojasminin->NFkB_Inhibition Prevents Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Gene_Expression NFkB_translocation->Gene_Expression

Caption: Hypothesized anti-inflammatory signaling pathway.

References

Comparative

Comparative Efficacy of 4''-Hydroxyisojasminin and Other Natural Anthelmintics: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anthelmintic efficacy of various natural compounds, with a focus on 4''-Hydroxyisojasminin. This documen...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anthelmintic efficacy of various natural compounds, with a focus on 4''-Hydroxyisojasminin. This document synthesizes available experimental data to facilitate informed decisions in the pursuit of novel anthelmintic agents.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the anthelmintic efficacy of selected natural compounds from various studies. The data is presented to allow for a clear comparison of their performance in different experimental assays.

Table 1: In Vitro Anthelmintic Efficacy of Natural Compounds (Adult Motility Assay)

Natural Compound/Plant ExtractHelminth SpeciesConcentrationParalysis Time (min)Death Time (min)Reference
Ethanolic Extract of Jasminum mesnyi leaves Eisenia fetida (earthworm)20 mg/mL92-[1]
40 mg/mL24-[1]
Methanol Extract of Jasminum fruticans Eisenia fetida (earthworm)50 mg/mL8.112.8[2]
Aqueous Extract of Azadirachta indica (Neem) leaves Pheretima posthuma (earthworm)40 mg/mL17 ± 0.3230 ± 0.11[3]
Methanol Extract of Vernonia amygdalina roots Haemonchus contortus25 mg/mL-56.7% mortality at 24h[4][5]
Albendazole (Standard Drug) Eisenia fetida (earthworm)10 mg/mL--[1]
Piperazine citrate (B86180) (Standard Drug) Pheretima posthuma (earthworm)10 mg/mL--[3]

Table 2: In Vivo Anthelmintic Efficacy of Natural Compounds (Fecal Egg Count Reduction Test - FECRT)

Natural Compound/Plant ExtractHost AnimalParasiteDosage% FECRDay Post-TreatmentReference
Aqueous Seed Extract of Carica papaya GoatsGastrointestinal Helminths100 mg/kg90.47%21[6]
Aqueous Seed Extract of Carica papaya GoatsGastrointestinal Nematodes-69.84%-[7]
Alcoholic Seed Extract of Carica papaya GoatsGastrointestinal Nematodes-77.27%-[7]
Crude Neem Leaf Powder (Azadirachta indica) GoatsStrongyles1.0 g/kg34%15[8]
Albendazole (Standard Drug) GoatsGastrointestinal Nematodes-84.48%-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Adult Motility Assay (AMA)

This in vitro assay evaluates the direct effect of a substance on the motility of adult helminths.

  • Test Organism: Commonly used organisms include adult earthworms (Eisenia fetida, Pheretima posthuma) as a model for gastrointestinal roundworms, or specific parasitic helminths like Haemonchus contortus obtained from infected hosts.

  • Preparation of Extracts and Standard Drug: The natural compounds or plant extracts are dissolved in a suitable solvent (e.g., distilled water, ethanol, DMSO) to prepare a stock solution. Serial dilutions are then made to obtain the desired test concentrations. A standard anthelmintic drug (e.g., Albendazole, Piperazine citrate) is prepared in a similar manner to serve as a positive control. The solvent alone is used as a negative control.

  • Procedure:

    • Adult worms of similar size are collected and washed with saline solution.

    • Individual worms or a small group (e.g., 5-6) are placed in petri dishes containing a specific volume of the test solution at different concentrations.

    • Observations are made to determine the time taken for paralysis and death of the worms.

    • Paralysis is noted when the worms do not move even after being shaken vigorously or dipped in warm water (50°C).

    • Death is confirmed when the worms lose their motility completely and also show fading of their body color.

  • Data Analysis: The time to paralysis and death for each concentration is recorded and compared with the positive and negative controls.

Fecal Egg Count Reduction Test (FECRT)

This in vivo assay is the most widely used method to assess the efficacy of an anthelmintic in livestock.

  • Study Animals: A group of naturally or experimentally infected animals (e.g., sheep, goats) with a sufficient baseline fecal egg count (FEC) is selected.

  • Procedure:

    • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal. The number of parasite eggs per gram of feces (EPG) is determined using a quantitative method like the McMaster technique or Mini-FLOTAC.[9][10]

    • Treatment: Animals are divided into treatment groups and a control group. The treatment groups receive the natural anthelmintic at a specific dosage, while the control group receives a placebo or no treatment. A positive control group treated with a standard anthelmintic is also recommended.

    • Post-treatment Sampling: Fecal samples are collected again from the same animals after a specific period, typically 10 to 14 days post-treatment.[9] The EPG is determined for each sample.

  • Data Analysis: The percentage of Fecal Egg Count Reduction (%FECR) is calculated for each treatment group using the following formula: %FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative efficacy of natural anthelmintics.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays AMA Adult Motility Assay Data Efficacy Data (EC50, % Mortality, % FECR) AMA->Data EHA Egg Hatch Assay EHA->Data LMA Larval Migration Assay LMA->Data FECRT Fecal Egg Count Reduction Test FECRT->Data Start Selection of Natural Compound Start->AMA Start->EHA Start->LMA Start->FECRT Analysis Comparative Analysis and Conclusion Data->Analysis

Figure 1: General experimental workflow for evaluating natural anthelmintics.

Signaling_Pathways cluster_alkaloids Alkaloids cluster_tannins Tannins cluster_ivermectin Ivermectin (Reference) Alkaloid Alkaloid AChR Nicotinic Acetylcholine Receptors (nAChRs) Alkaloid->AChR Agonist Paralysis1 Spastic Paralysis AChR->Paralysis1 Tannin Tannin Cuticle Nematode Cuticle Tannin->Cuticle Binds to proteins Nutrient Nutrient Absorption Tannin->Nutrient Inhibits Starvation Starvation & Death Cuticle->Starvation Nutrient->Starvation Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels Ivermectin->GluCl Opens Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Paralysis2 Flaccid Paralysis Hyperpolarization->Paralysis2

Figure 2: Putative signaling pathways for some natural and synthetic anthelmintics.

Conclusion

The exploration of natural compounds as sources of new anthelmintic drugs is a promising area of research, driven by the increasing challenge of drug resistance to synthetic anthelmintics. While direct evidence for the anthelmintic efficacy of 4''-Hydroxyisojasminin is currently lacking, the activity of extracts from Jasminum species suggests that this compound, along with other constituents, may play a role. The data presented in this guide indicates that various natural products, including extracts from Carica papaya and Azadirachta indica, exhibit significant anthelmintic properties.

It is crucial for future research to focus on the isolation and evaluation of individual bioactive compounds, such as 4''-Hydroxyisojasminin, to determine their specific efficacy and mechanisms of action. The detailed experimental protocols and conceptual diagrams provided herein are intended to support and standardize these research efforts, ultimately contributing to the development of novel and effective anthelmintic therapies.

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of 4''-Hydroxyisojasminin in a Laboratory Setting

Absence of a specific Safety Data Sheet (SDS) for 4''-Hydroxyisojasminin necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management in a research environment. Due t...

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 4''-Hydroxyisojasminin necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management in a research environment. Due to the lack of specific hazard data, this compound should be handled as a potentially hazardous substance.

As a member of the secoiridoid glucoside family, 4''-Hydroxyisojasminin is a complex organic molecule derived from plant sources. While many such natural products may not be acutely toxic, their full range of physiological and environmental effects is often unknown. Therefore, direct disposal into sanitary sewer systems or regular trash is strongly discouraged. The following procedures outline a safe and compliant method for the disposal of 4''-Hydroxyisojasminin, based on established guidelines for laboratory chemical waste.

I. Immediate Safety and Handling Precautions

Prior to any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To prevent skin contact.

All handling of 4''-Hydroxyisojasminin, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood.

II. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 4''-Hydroxyisojasminin waste should be categorized and collected as follows:

  • Solid Waste:

    • Unused or expired pure 4''-Hydroxyisojasminin.

    • Contaminated materials such as filter paper, weighing boats, and paper towels.

    • Procedure:

      • Collect all solid waste in a dedicated, clearly labeled, and sealable container.

      • The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene (B3416737) (HDPE) bucket or a glass jar with a secure lid).

      • Label the container as "Hazardous Waste: 4''-Hydroxyisojasminin (Solid)" and include the CAS number (135378-09-5) if available.

  • Liquid Waste:

    • Solutions containing 4''-Hydroxyisojasminin.

    • Rinsates from cleaning contaminated glassware.

    • Procedure:

      • Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a labeled glass or HDPE solvent bottle).

      • Do not mix with other solvent waste streams unless compatibility has been verified.

      • Label the container as "Hazardous Waste: 4''-Hydroxyisojasminin (Liquid)" and list all solvent components with their approximate percentages.

III. Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of 4''-Hydroxyisojasminin.

Caption: Disposal workflow for 4''-Hydroxyisojasminin.

IV. Decontamination of Glassware and Work Surfaces

  • Glassware:

    • Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual 4''-Hydroxyisojasminin.

    • Collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Work Surfaces:

    • Wipe down the work surface with a cloth dampened with a suitable solvent.

    • Dispose of the cloth as solid hazardous waste.

    • Follow with a standard cleaning procedure using soap and water.

V. Storage of Waste

All containers of 4''-Hydroxyisojasminin waste must be stored in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition. Liquid waste containers should be placed in secondary containment to prevent spills.

VI. Final Disposal

The ultimate disposal of 4''-Hydroxyisojasminin waste must be handled by a certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the collected waste. Do not attempt to incinerate or treat the waste in the laboratory.

Disclaimer: The information provided is based on general laboratory safety principles. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations for chemical waste disposal. Always consult with your institution's EHS department for specific guidance.

Handling

Personal protective equipment for handling 4''-Hydroxyisojasminin

Essential Safety and Handling Guide for 4''-Hydroxyisojasminin This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4''-Hydroxyisojasminin in a laboratory...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4''-Hydroxyisojasminin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4''-Hydroxyisojasminin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃PubChem[1]
Molecular Weight 558.6 g/mol PubChem[1]
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dionePubChem[1]
Physical State Solid (Assumed based on related compounds)General[2]
Solubility No data availablePubChem[1]
Melting Point No data availablePubChem[1]
Boiling Point No data availablePubChem[1]

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for 4''-Hydroxyisojasminin, a cautious approach is warranted. The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecific RecommendationsJustification
Eye and Face - Chemical splash goggles that meet ANSI Z87.1 standards.[3]- A face shield should be worn over safety glasses when there is a risk of splashes, especially when handling solutions.[3]Protects against accidental splashes of the compound in solid or solution form, which could cause eye irritation or damage.[4][5]
Hand - Disposable nitrile gloves should be worn for short-term protection against a broad range of chemicals.[3]- For prolonged contact or when handling larger quantities, consider consulting glove manufacturer compatibility charts.[3][5]Prevents direct skin contact with the chemical, which could lead to irritation or absorption. Nitrile gloves offer good general chemical resistance.[3]
Body - A properly fitting, buttoned-up laboratory coat.[3]- For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[5]Protects skin and personal clothing from contamination.[3]
Respiratory - Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.- If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[3][6]Although the vapor pressure is expected to be low for a solid, handling the powder can generate dust that may be inhaled. Jasmonates are biologically active molecules, and inhalation should be avoided.[7][8]
Footwear - Closed-toe, closed-heel shoes that cover the entire foot.[3]Protects feet from spills and falling objects.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for ensuring safety and procedural consistency.

  • Preparation and Planning :

    • Review all available safety information for 4''-Hydroxyisojasminin and similar jasmonate derivatives.[7][8][10]

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower before beginning work.[11]

    • Prepare all necessary equipment and reagents.

  • Donning PPE :

    • Put on all required personal protective equipment in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Handling and Weighing :

    • Conduct all manipulations of solid 4''-Hydroxyisojasminin within a chemical fume hood to contain any dust.

    • Use a microbalance with a draft shield for accurate and contained weighing.

    • Handle the compound with a spatula or other appropriate tools to avoid direct contact.

  • Solution Preparation :

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.

  • Experimental Use :

    • Keep containers of 4''-Hydroxyisojasminin sealed when not in use.

    • If working outside of a fume hood is necessary (e.g., with cell cultures), ensure that the final concentration is low and handle with care to avoid generating aerosols.

  • Decontamination :

    • Wipe down the work area (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Properly dispose of all contaminated disposable materials.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Solid Waste :

    • All disposable materials contaminated with 4''-Hydroxyisojasminin (e.g., gloves, weigh boats, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Solutions containing 4''-Hydroxyisojasminin should be collected in a labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.[12]

  • Container Disposal :

    • Empty containers that held 4''-Hydroxyisojasminin should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Pickup :

    • Follow your institution's procedures for the storage and pickup of hazardous chemical waste.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of 4''-Hydroxyisojasminin cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review Safety Info prep_ppe Don PPE prep_review->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Experimental Use handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_solid_waste Collect Solid Waste cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Collect Liquid Waste cleanup_decontaminate->cleanup_liquid_waste cleanup_ppe_removal Remove PPE cleanup_solid_waste->cleanup_ppe_removal cleanup_liquid_waste->cleanup_ppe_removal end end cleanup_ppe_removal->end End

Caption: Procedural workflow for the safe handling and disposal of 4''-Hydroxyisojasminin.

References

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